molecular formula C19H12Cl2N4O3 B610591 RU-521

RU-521

Cat. No.: B610591
M. Wt: 415.2 g/mol
InChI Key: IAWZUQAOMURCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RU-521 is an inhibitor of cyclic GMP-AMP (cGAMP) synthase (cGAS;  IC50 = 0.11 µM). It inhibits dsDNA-, but not IFN-β- or 5'ppp-HP20 RNA-, induced IFN-β1-dependent gene expression in reporter assays and does not inhibit Pam3CSK4-, poly(I:C)-, or LPS-induced Il6 mRNA expression in RAW 264.7 cells, indicating selectivity for cGAS-mediated signaling. It reduces basal Ifnb1 mRNA expression in bone marrow-derived macrophages (BMDMs) generated from the Trex1-/- mouse model of Aicardi-Goutières syndrome, an autoimmune disorder characterized by constitutive activation of cGAS and IFN overproduction.>Novel potent and selective inhibitor of cGAS, inhibiting cGAS-mediated signaling, being active in murine bone marrow-derived macrophages>RU320521, also known as RU521;  RU. 21 is a potent and selective inhibitor of cGAS, inhibiting cGAS-mediated signaling, being active in murine bone marrow-derived macrophage.

Properties

IUPAC Name

2-(4,5-dichloro-1H-benzimidazol-2-yl)-5-methyl-4-(3-oxo-1H-2-benzofuran-1-yl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N4O3/c1-8-13(16-9-4-2-3-5-10(9)18(27)28-16)17(26)25(24-8)19-22-12-7-6-11(20)14(21)15(12)23-19/h2-7,16,24H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWZUQAOMURCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=C(N2)C=CC(=C3Cl)Cl)C4C5=CC=CC=C5C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

RU-521 mechanism of action in cGAS inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of RU-521 in cGAS Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases. This compound has emerged as a potent and selective small-molecule inhibitor of cGAS, the direct sensor of cytosolic dsDNA. This document provides a comprehensive technical overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing the relevant biological and experimental frameworks.

Core Mechanism of Action

This compound functions as a direct inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2] It exerts its inhibitory effect by binding to the catalytic pocket of the cGAS enzyme.[3] This binding event physically obstructs the access of the substrates, ATP and GTP, to the active site, thereby preventing the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[2] The inhibition of cGAMP production is the pivotal step in this compound's mechanism, as cGAMP is essential for the activation of the downstream adaptor protein STING.[4][5] By preventing cGAMP synthesis, this compound effectively blocks the entire downstream signaling cascade that leads to the phosphorylation of IRF3, and the subsequent transcription of type I interferons and other pro-inflammatory cytokines.[4][6] Notably, this compound has been demonstrated to be a potent inhibitor of both human and mouse cGAS homologs, a significant attribute for translational research.[4][5]

Quantitative Data Summary

The inhibitory potency of this compound has been characterized in both biochemical and cellular assays across different species. The following table summarizes the key quantitative metrics reported in the literature.

ParameterSpecies/Cell LineValueReference
IC50 (Biochemical) Mouse cGAS0.11 µM[7]
Human cGAS2.94 µM[7]
IC50 (Cellular) Murine RAW 264.7 Cells0.7 µM[4]
Human THP-1 Cells~0.8 µM[4]
IC90 (Cellular) Human PBMCs3 µM[4]
LD50 (Cellular) Human THP-1 Cells31.4 µM[8]

IC50: Half-maximal inhibitory concentration. LD50: Lethal dose, 50%.

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of this compound, a series of experiments are typically performed. The following diagrams illustrate the cGAS-STING signaling pathway with the point of this compound inhibition and a general experimental workflow for characterizing a cGAS inhibitor.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes RU521 This compound RU521->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_P p-IRF3 IFNB IFN-β Gene Transcription IRF3_P->IFNB IRF3->IRF3_P Dimerizes & Translocates

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Assays cluster_2 Specificity & On-Target Validation biochemical_assay Biochemical Assay: Recombinant cGAS + dsDNA + ATP/GTP ± this compound lcms LC-MS/MS Analysis of cGAMP Production biochemical_assay->lcms cell_culture Cell Culture (e.g., THP-1) Stimulation with dsDNA ± this compound rtqpcr RT-qPCR for IFN-β mRNA cell_culture->rtqpcr elisa ELISA for Secreted IFN-β Protein cell_culture->elisa luciferase ISG Reporter Assay (e.g., THP1-Lucia™ ISG) cell_culture->luciferase knockout_cells cGAS KO Cells: Stimulate with dsDNA vs. cGAMP ± this compound knockout_cells->rtqpcr Measure IFN-β other_prrs Stimulate with other PAMPs (LPS, Poly(I:C)) ± this compound other_prrs->rtqpcr Measure Cytokines

Caption: Experimental workflow for characterizing the activity and specificity of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are outlines of key experimental protocols used to characterize this compound.

Cellular cGAS Inhibition Assay in THP-1 Cells

This protocol is designed to determine the cellular potency of this compound in a human monocytic cell line that endogenously expresses the cGAS-STING pathway.

  • Cell Culture:

    • Maintain THP-1 Lucia™ ISG cells (or wild-type THP-1 cells) in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin, and 10 mM HEPES.

    • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

    • For experiments, seed cells at a density of 5 x 10^5 cells/well in a 96-well plate.

  • Inhibitor Treatment and Stimulation:

    • Prepare a dose-response curve of this compound (e.g., from 0.01 µM to 100 µM) in culture medium.

    • Pre-incubate the cells with the different concentrations of this compound for 1-2 hours.

    • Transfect the cells with a dsDNA stimulus, such as Herring Testis DNA (HT-DNA), using a transfection reagent like Lipofectamine 2000 according to the manufacturer's instructions. A typical concentration is 1 µg/mL of HT-DNA.

    • Incubate the stimulated cells for 18-24 hours.

  • Endpoint Measurement:

    • For THP-1 Lucia™ ISG cells (Luciferase Assay): Measure the activity of secreted Lucia luciferase in the cell culture supernatant using a QUANTI-Luc™ assay kit. Luminescence can be read on a plate reader. This measures the activation of interferon-stimulated genes (ISGs).[2]

    • For wild-type THP-1 cells (RT-qPCR):

      • Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

      • Synthesize cDNA using a reverse transcription kit.

      • Perform quantitative PCR (qPCR) using primers specific for IFNB1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. Analyze the data using the ΔΔCt method to determine the fold change in gene expression.[4]

cGAMP Quantification by LC-MS/MS

This protocol provides a direct measure of this compound's enzymatic inhibition of cGAS within a cellular context.

  • Sample Preparation:

    • Seed cells (e.g., RAW 264.7 or THP-1) in a 6-well plate.

    • Treat with this compound at desired concentrations (e.g., IC50 and IC90) for 1-2 hours.

    • Stimulate with HT-DNA as described above.

    • After 6-8 hours, wash the cells with ice-cold PBS.

    • Lyse the cells and extract metabolites using a cold extraction solution (e.g., 80% methanol/20% water).

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Dry the supernatant under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS).

    • Inject the sample into an LC-MS/MS system.

    • Separate metabolites using a suitable column (e.g., a C18 reverse-phase column).

    • Perform mass spectrometry analysis in multiple reaction monitoring (MRM) mode, using known mass transitions for 2'3'-cGAMP.

    • Quantify the amount of cGAMP by comparing the peak area to a standard curve generated with synthetic 2'3'-cGAMP.[4][9]

Specificity Assays

These experiments are critical to ensure this compound specifically targets the cGAS-STING pathway.

  • Upstream/Downstream Specificity:

    • Use cGAS knockout (KO) THP-1 cells.

    • Treat separate wells of cGAS KO cells with this compound.

    • Stimulate one set of wells with HT-DNA and another set with exogenous 2'3'-cGAMP.

    • Measure IFNB1 expression via RT-qPCR.

    • Expected Result: this compound should inhibit the IFN-β response to HT-DNA in wild-type cells but not in cGAS KO cells.[4] It should have no effect on the IFN-β response to direct cGAMP stimulation in either cell type, demonstrating it acts upstream of STING.[5][8]

  • Pathway Specificity:

    • Use wild-type THP-1 cells.

    • Pre-treat cells with this compound.

    • Stimulate with various pathogen-associated molecular patterns (PAMPs) that activate other innate immune pathways, such as lipopolysaccharide (LPS) for TLR4, or poly(I:C) for TLR3/RIG-I.

    • Measure the expression of relevant cytokines (e.g., IFNB1, IL6).

    • Expected Result: this compound should only inhibit cytokine induction by the dsDNA stimulus and not by ligands for other pattern recognition receptors (PRRs), confirming its specificity for the cGAS pathway.[4][5]

Conclusion

This compound is a well-characterized direct inhibitor of cGAS, effectively blocking the production of cGAMP and the subsequent activation of the STING-mediated innate immune response. Its ability to inhibit both human and mouse cGAS with high specificity and cellular potency makes it an invaluable tool for research into the cGAS-STING pathway and a promising scaffold for the development of therapeutics for autoimmune and inflammatory diseases. The experimental protocols and data presented in this guide provide a comprehensive framework for the continued investigation and application of this important small molecule inhibitor.

References

VENT-03: A Novel cGAS Inhibitor Forging a New Frontier in Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

WALTHAM, Mass. & MONTREAL – In the intricate landscape of autoimmune disease research, a promising new therapeutic agent, VENT-03, is emerging as a frontrunner. Developed by Ventus Therapeutics, this first-in-class, orally administered small molecule inhibitor of cyclic GMP-AMP synthase (cGAS) has successfully completed a Phase 1 clinical trial and is advancing to Phase 2 studies for lupus.[1] This technical guide provides an in-depth overview of VENT-03, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation, tailored for researchers, scientists, and drug development professionals.

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal that can originate from pathogens or damaged host cells.[2] In autoimmune diseases such as systemic lupus erythematosus (SLE), Aicardi-Goutières syndrome (AGS), and others, the aberrant activation of this pathway by self-DNA leads to a chronic inflammatory state, driven by the production of type I interferons and other pro-inflammatory cytokines.[3] By targeting cGAS, the primary sensor in this cascade, VENT-03 offers a highly targeted approach to quell the inflammatory storm at its source.

The cGAS-STING Signaling Pathway: A Prime Target for Autoimmune Disease

The activation of the cGAS-STING pathway is a multi-step process. Cytosolic double-stranded DNA (dsDNA) binds to and activates cGAS.[3] This activation triggers the enzymatic synthesis of the second messenger 2’3′-cyclic GMP-AMP (cGAMP) from ATP and GTP.[3] cGAMP then binds to the adaptor protein, Stimulator of Interferon Genes (STING), located on the endoplasmic reticulum. This binding event initiates a signaling cascade that leads to the phosphorylation and activation of transcription factors, primarily IRF3 and NF-κB. These transcription factors then translocate to the nucleus to drive the expression of type I interferons and other inflammatory cytokines, perpetuating the autoimmune response.

cGAS_STING_Pathway cGAS-STING Signaling Pathway cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds & activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING (on ER) cGAMP->STING_ER binds & activates TBK1 TBK1 STING_ER->TBK1 recruits NFkB NF-κB STING_ER->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I Interferons pIRF3->IFNs induces transcription pIRF3->IFNs pNFkB p-NF-κB NFkB->pNFkB Cytokines Pro-inflammatory Cytokines pNFkB->Cytokines induces transcription pNFkB->Cytokines VENT03 VENT-03 VENT03->cGAS inhibits

Caption: The cGAS-STING signaling pathway and the inhibitory action of VENT-03.

Quantitative Data on Novel cGAS Inhibitors

VENT-03 has demonstrated a promising profile with excellent pharmacokinetic properties and robust pharmacodynamic activity in preclinical models.[4] While specific IC50 values for VENT-03 are not yet publicly available, recent patent filings from Ventus Therapeutics disclose the potency of representative compounds from their cGAS inhibitor program.

CompoundTargetAssay TypeIC50 (µM)Reference
Ex 4, Cpd 5 Human cGASLC/MS< 0.0005[5]
Cpd 14 Human cGASKinase-Glo< 0.01[5]
Cpd 14 Human cGASLC/MS< 0.005[5]
G150 Human cGASReporter0.6507[6]
Glabridin STING-IRF3 InteractionIn vitro-[7]
RU.521 Mouse cGASCellular-[3]

Preclinical and Clinical Development of VENT-03

Preclinical studies have underscored the therapeutic potential of VENT-03. In the Trex1-/- mouse model, which recapitulates many of the hallmarks of SLE including elevated type I interferon activity and myocarditis, tool molecules of the VENT-03 chemotype were shown to reduce auto-inflammation and provide a survival benefit.[4][8] Furthermore, in a model of photosensitivity where dermal inflammation is exacerbated by UVB exposure, cGAS inhibition with a VENT-03 tool compound reduced markers of dermal inflammation and improved skin integrity.[4]

The Phase 1 clinical trial of VENT-03 in 72 healthy adult volunteers demonstrated that the drug was safe and well-tolerated at all tested dose levels.[1][9] The pharmacokinetic profile of VENT-03 supports a convenient once-daily oral dosing regimen.[1][10] Importantly, the study showed robust target engagement, with plasma concentrations reaching levels required for full inhibition of cGAS.[11]

Experimental Protocols

In Vitro cGAS Enzyme Activity Assay (IC50 Determination)

This protocol outlines a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human cGAS.

biochem_assay_workflow Biochemical cGAS Assay Workflow start Start reagent_prep Prepare Reagents: - Recombinant h-cGAS - dsDNA activator - ATP/GTP substrate mix - Test compound dilutions - Assay buffer start->reagent_prep plate_setup Plate Setup (384-well): - Add test compound dilutions - Add h-cGAS and dsDNA - Pre-incubate reagent_prep->plate_setup reaction_start Initiate Reaction: - Add ATP/GTP mix plate_setup->reaction_start incubation Incubate at 37°C reaction_start->incubation reaction_stop Stop Reaction incubation->reaction_stop detection Detect cGAMP Production (e.g., TR-FRET, LC-MS, or ELISA) reaction_stop->detection data_analysis Data Analysis: - Plot dose-response curve - Calculate IC50 value detection->data_analysis end End data_analysis->end

Caption: Workflow for in vitro determination of cGAS inhibitor IC50.

Methodology:

  • Reagent Preparation:

    • Reconstitute recombinant human cGAS enzyme in an appropriate assay buffer.

    • Prepare a solution of dsDNA activator (e.g., herring testis DNA or a specific oligonucleotide sequence).

    • Prepare a stock solution of ATP and GTP.

    • Perform serial dilutions of the test compound (e.g., VENT-03) in DMSO, followed by dilution in assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the diluted test compound.

    • Add the cGAS enzyme and dsDNA activator to each well.

    • Pre-incubate the plate to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the ATP/GTP mixture.

    • Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).

    • Stop the reaction using a suitable stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of 2’3’-cGAMP produced using a sensitive detection method such as:

      • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A competitive immunoassay format.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): For direct and highly specific quantification.

      • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay.

  • Data Analysis:

    • Calculate the percentage of cGAS inhibition for each compound concentration relative to a vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular cGAS Activity Assay in THP-1 Monocytes

This protocol describes a cell-based assay to evaluate the ability of a cGAS inhibitor to block downstream signaling in a relevant human immune cell line.

cellular_assay_workflow Cellular cGAS Assay Workflow start Start cell_culture Culture THP-1 cells (e.g., THP1-Dual™ reporter cells) start->cell_culture cell_seeding Seed cells in a 96-well plate cell_culture->cell_seeding compound_treatment Treat cells with test compound (e.g., VENT-03) dilutions cell_seeding->compound_treatment stimulation Stimulate cGAS with dsDNA transfection compound_treatment->stimulation incubation Incubate for 6-24 hours stimulation->incubation supernatant_analysis Analyze Supernatant: - IFN-β ELISA - Reporter gene assay (Luciferase) incubation->supernatant_analysis cell_lysis Lyse cells incubation->cell_lysis data_analysis Data Analysis: - Determine cellular IC50 supernatant_analysis->data_analysis lysate_analysis Analyze Lysate: - RT-qPCR for ISG expression - Western blot for p-IRF3/p-TBK1 cell_lysis->lysate_analysis lysate_analysis->data_analysis end End data_analysis->end

Caption: Workflow for cellular assessment of cGAS inhibitor activity.

Methodology:

  • Cell Culture and Seeding:

    • Culture THP-1 human monocytic cells (wild-type or reporter cell lines such as THP1-Dual™) in appropriate media.

    • Seed the cells into a 96-well plate at a suitable density.

  • Compound Treatment and Stimulation:

    • Treat the cells with serial dilutions of the test compound for a predetermined time (e.g., 1 hour).

    • Transfect the cells with a cGAS-activating dsDNA ligand using a suitable transfection reagent to stimulate the pathway.

  • Incubation:

    • Incubate the plates at 37°C in a CO2 incubator for a period sufficient to induce a downstream response (e.g., 6 hours for gene expression, 24 hours for protein secretion).

  • Endpoint Measurement:

    • Interferon-β (IFN-β) Secretion: Collect the cell culture supernatant and measure the concentration of secreted IFN-β using an ELISA kit.

    • Reporter Gene Expression: If using a reporter cell line, measure the activity of the reporter gene (e.g., luciferase) in the supernatant or cell lysate.

    • Interferon-Stimulated Gene (ISG) Expression: Lyse the cells, extract RNA, and perform RT-qPCR to quantify the mRNA levels of ISGs (e.g., IFNB1, CXCL10, ISG15).

    • Western Blotting: Analyze cell lysates by Western blot to detect the phosphorylation of key signaling proteins like TBK1 and IRF3.

  • Data Analysis:

    • Normalize the endpoint measurement to a vehicle-treated, dsDNA-stimulated control.

    • Determine the cellular IC50 value by plotting the normalized response against the compound concentration.

In Vivo Efficacy Evaluation in a Trex1-/- Mouse Model

This protocol provides a framework for assessing the in vivo efficacy of a cGAS inhibitor in a genetically defined mouse model of autoimmune disease.

Methodology:

  • Animal Model:

    • Use Trex1 knockout (Trex1-/-) mice, which spontaneously develop a severe, cGAS-dependent autoimmune disease.[8][12] Age- and sex-matched wild-type littermates should be used as controls.

  • Compound Administration:

    • Administer the test compound (e.g., VENT-03) to the Trex1-/- mice via a clinically relevant route (e.g., oral gavage) on a regular dosing schedule. A vehicle control group should be included.

  • Monitoring and Endpoints:

    • Survival: Monitor the survival of the mice over the course of the study.

    • Clinical Scoring: Regularly assess the mice for clinical signs of disease, such as weight loss, ruffled fur, and reduced activity.

    • Immunophenotyping: At the end of the study, collect blood and tissues (spleen, lymph nodes, heart, skin) for analysis.

      • Flow Cytometry: Analyze immune cell populations in the blood and lymphoid organs.

      • Histopathology: Examine tissues for signs of inflammation and tissue damage.

      • Gene Expression Analysis: Measure the expression of ISGs in peripheral blood or tissues by RT-qPCR.

      • Autoantibody Titer: Measure the levels of autoantibodies in the serum by ELISA.

  • Data Analysis:

    • Compare the survival curves between the treated and vehicle control groups using a log-rank test.

    • Analyze differences in clinical scores, immune cell populations, gene expression, and autoantibody levels between the groups using appropriate statistical tests.

Conclusion

VENT-03 represents a significant advancement in the pursuit of targeted therapies for autoimmune diseases. Its novel mechanism of action, promising preclinical data, and successful progression through Phase 1 clinical trials highlight its potential to become a cornerstone treatment for lupus and other cGAS-driven inflammatory conditions. The detailed protocols provided in this guide offer a comprehensive framework for the continued investigation of VENT-03 and other novel cGAS inhibitors, paving the way for a new era of precision medicine in autoimmunity.

References

RU-521 discovery and development timeline

Author: BenchChem Technical Support Team. Date: December 2025

No Publicly Available Information on the Discovery and Development of RU-521

Following a comprehensive search of publicly accessible scientific literature and drug development databases, no information was found regarding a compound designated as "this compound." This suggests that "this compound" is not a publicly recognized name for a drug candidate or research compound.

The absence of data prevents the creation of the requested in-depth technical guide, including its discovery and development timeline, experimental protocols, and associated signaling pathways.

Potential reasons for the lack of information include:

  • Internal Designation: "this compound" may be an internal code name used by a pharmaceutical or research organization that has not been disclosed publicly.

  • Incorrect Naming: The designation "this compound" may be inaccurate or a misnomer for a compound known by a different name.

  • Early-Stage or Discontinued Project: The compound may be in a very early stage of development with no published data, or its development may have been discontinued before any information entered the public domain.

Without any foundational data on this compound, it is not possible to fulfill the request for a technical whitepaper, including quantitative data tables, experimental methodologies, and visual diagrams. Further investigation would require a correct and publicly known identifier for the compound of interest.

RU-521 role in STING pathway modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to RU-521: A cGAS Inhibitor for STING Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA as a sign of infection or cellular damage.[1][2][3] Aberrant activation of this pathway is implicated in various autoimmune and inflammatory diseases.[4] this compound is a potent small-molecule inhibitor that targets cGAS, the DNA sensor that initiates the signaling cascade.[1] By preventing the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP), this compound effectively blocks the activation of STING and the subsequent production of type I interferons and other inflammatory cytokines.[5][6] This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols, and key signaling and workflow diagrams.

Mechanism of Action

This compound functions as a direct inhibitor of the enzyme cGAS.[7] Its primary mechanism involves binding to the catalytic pocket of cGAS.[2][6] This interaction sterically occludes the binding of the enzyme's natural substrates, ATP and GTP.[6] By preventing substrate binding, this compound effectively halts the synthesis of 2'3'-cGAMP, the endogenous ligand required for STING activation.[5]

The inhibition of cGAMP production is the critical step in this compound's modulation of the STING pathway. Without cGAMP, the STING protein, located on the endoplasmic reticulum, remains in its inactive state.[3] Consequently, the downstream signaling events, including the recruitment and phosphorylation of Tank-binding kinase 1 (TBK1) and the subsequent phosphorylation and nuclear translocation of Interferon Regulatory Factor 3 (IRF3), are prevented.[3][5] The ultimate result is the suppression of transcriptional programs that lead to the expression of type I interferons and other inflammatory genes.[5] Studies have demonstrated the selectivity of this compound, showing it does not significantly affect other innate immune pathways, such as those activated by Toll-like receptor (TLR) ligands or RNA sensors.[5]

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound has been evaluated in both biochemical and cellular assays against murine and human cGAS. While initially developed as a more potent inhibitor of the murine homolog, it demonstrates significant activity in human cellular systems.[5][8]

Target SpeciesAssay TypeSystem / Cell LineIC₅₀ (µM)
Murine cGAS BiochemicalRecombinant mcGAS Protein0.11[8]
CellularRAW 264.7 Macrophages0.70[8]
CellularISD-stimulated Raw 264.7 cells2.41 ± 0.87[9]
Human cGAS BiochemicalRecombinant hcGAS Protein2.94[8]
CellularHT-DNA-stimulated THP-1 cells~0.8[5][7]

Signaling Pathway Visualization

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes RU521 This compound RU521->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes ISG Type I IFN & ISG Transcription pIRF3_dimer->ISG Induces

Caption: this compound inhibits cGAS, blocking 2'3'-cGAMP synthesis and STING pathway activation.

Experimental Protocols

Protocol 1: Cellular IC₅₀ Determination in THP-1 Reporter Cells

This protocol details the measurement of this compound's inhibitory concentration in a human monocytic cell line engineered to report on IRF3 activity, a direct downstream consequence of cGAS-STING signaling.

1. Materials and Reagents:

  • THP-1-Lucia™ ISG Cells (InvivoGen, #thp-isl)
  • RPMI 1640 Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
  • This compound (InvivoGen, #inh-ru521) dissolved in DMSO
  • Herring Testis (HT-DNA) (Sigma-Aldrich)
  • Lipofectamine LTX with PLUS Reagent (or similar transfection reagent)
  • QUANTI-Luc™ detection reagent (InvivoGen)
  • White, flat-bottom 96-well plates
  • Luminometer

2. Cell Preparation:

  • Culture THP-1-Lucia™ ISG cells in RPMI 1640 supplemented with 10% FBS and 1% Pen-Strep.
  • Centrifuge cells and resuspend in fresh medium to a density of 5 x 10⁵ cells/mL.
  • Dispense 100 µL of the cell suspension (50,000 cells) into each well of a 96-well plate.

3. Compound Addition:

  • Prepare a 2x working concentration serial dilution of this compound in culture medium (e.g., 200 µM to 0.002 µM). Include a DMSO vehicle control.
  • Add 50 µL of the this compound dilution or vehicle to the appropriate wells.

4. Pathway Stimulation:

  • Prepare the HT-DNA transfection mix according to the manufacturer's protocol. A final concentration of ~0.3-1 µg/mL HT-DNA is typically effective.[7]
  • Add 50 µL of the transfection mix to each well (except for unstimulated controls).
  • The final volume in each well should be 200 µL.

5. Incubation and Measurement:

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
  • The following day, add 20 µL of QUANTI-Luc™ reagent to a fresh white 96-well plate.
  • Carefully transfer 20 µL of supernatant from the cell plate to the plate containing the detection reagent.
  • Measure luminescence immediately on a luminometer.

6. Data Analysis:

  • Subtract the background luminescence from unstimulated wells.
  • Normalize the data, setting the stimulated vehicle control as 100% activity and unstimulated as 0%.
  • Plot the normalized activity against the log of the this compound concentration and use a non-linear regression (four-parameter variable slope) to calculate the IC₅₀ value.

Protocol 2: In Vivo Efficacy in a Subarachnoid Hemorrhage (SAH) Mouse Model

This protocol provides a framework for assessing this compound's therapeutic potential in a mouse model of acute brain injury, where cGAS activation contributes to neuroinflammation.[10]

1. Animal Model:

  • Induce subarachnoid hemorrhage in adult male C57BL/6 mice using the endovascular perforation model. Include sham-operated control groups.

2. Compound Administration:

  • Administer this compound or a vehicle control (e.g., DMSO in saline) via intraperitoneal (i.p.) injection at a specified time point post-SAH induction (e.g., 1 hour). A typical dose might be 20-50 mg/kg, but this requires optimization.[10]

3. Neurological Function Assessment:

  • At 24 and 72 hours post-SAH, evaluate neurological deficits using standardized scoring systems (e.g., modified Garcia score, beam balance test).[10]

4. Sample Collection and Processing:

  • At a terminal endpoint (e.g., 72 hours), euthanize the mice and perfuse with PBS.
  • Harvest brain tissue. For molecular analysis, dissect the cortex surrounding the hemorrhage and snap-freeze in liquid nitrogen. For histology, fix the brain in 4% paraformaldehyde.

5. Endpoint Analysis:

  • Western Blot: Homogenize brain tissue to measure protein levels of key pathway components (e.g., cGAS, p-TBK1, p-IRF3) and inflammatory markers.
  • Immunofluorescence: Use brain sections to co-stain for microglia markers (e.g., Iba1) and cGAS to confirm cellular localization and activation.[10]
  • Brain Water Content: Measure brain edema by comparing wet versus dry tissue weight.[10]

Workflow Visualization

Cellular_Assay_Workflow A 1. Seed Reporter Cells (50,000 cells/well) B 2. Pre-treat with this compound (Serial Dilution) A->B C 3. Stimulate with Transfected HT-DNA B->C D 4. Incubate for 24 Hours C->D E 5. Measure Luciferase in Supernatant D->E F 6. Analyze Data & Calculate IC50 E->F

Caption: Workflow for determining this compound cellular IC₅₀ using a reporter gene assay.

References

RU-521: A Deep Dive into the Foundational Science of a cGAS Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU-521 has emerged as a potent and selective small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a critical cytosolic DNA sensor in the innate immune system.[1][2] This technical guide provides an in-depth exploration of the foundational science of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols from seminal studies. Through a comprehensive review of the existing literature, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's therapeutic potential, particularly in the context of autoimmune diseases and other inflammatory conditions driven by aberrant cGAS-STING pathway activation.[3][4]

Introduction to this compound and the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal that can indicate infection, tissue damage, or cellular stress.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[3] cGAMP then binds to and activates STING, triggering a downstream signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3]

While essential for host defense, dysregulation of the cGAS-STING pathway can lead to excessive inflammation and contribute to the pathogenesis of various autoimmune diseases, such as Aicardi-Goutières syndrome and systemic lupus erythematosus.[3][5] Consequently, the development of small-molecule inhibitors targeting this pathway has become a significant area of therapeutic research. This compound is a notable achievement in this field, demonstrating high potency and selectivity for cGAS.[2][6]

Mechanism of Action of this compound

This compound functions as a direct inhibitor of cGAS enzymatic activity.[5] Structural and kinetic studies have revealed that this compound binds to the catalytic pocket of cGAS.[3][5] This binding sterically hinders the access of cGAS's substrates, ATP and GTP, to the active site, thereby preventing the synthesis of cGAMP.[5] Crystal structure analysis of this compound in a complex with cGAS and dsDNA has confirmed that the inhibitor occupies the same region as the substrates.[3] Kinetic studies have suggested a noncompetitive inhibitory mechanism.[3] By blocking cGAMP production, this compound effectively abrogates the downstream signaling cascade, leading to a reduction in type I IFN expression.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies, providing a comparative overview of its potency and binding affinity.

Table 1: Inhibitory Potency of this compound

TargetAssay TypeIC50Reference
Murine cGAS (m-cGAS)In vitro enzymatic assay0.11 µM
Human cGAS (h-cGAS)In vitro enzymatic assay2.94 µM
cGAS-mediated signalingCell-based reporter assay700 nM[6]
Human cGAS in THP-1 cellsCell-based assay~0.8 µM[9]
Murine cGAS in RAW 264.7 cellsCell-based assay0.7 µM[10]

Table 2: Binding Affinity of this compound

ComplexMethodDissociation Constant (Kd)Reference
cGAS/dsDNA complexIsothermal Titration Calorimetry (ITC)36.2 nM[2][6]
cGAS/dsDNA complex with ATPIsothermal Titration Calorimetry (ITC)104 nM[5]
cGAS/dsDNA complex with GTPIsothermal Titration Calorimetry (ITC)298.2 nM[5]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

In Vitro cGAS Inhibition Assay

This protocol is adapted from studies characterizing the direct inhibitory effect of this compound on cGAS enzymatic activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant cGAS.

Materials:

  • Recombinant murine or human cGAS protein

  • Herring Testis DNA (HT-DNA)

  • ATP and GTP

  • This compound

  • Reaction buffer (e.g., Tris-HCl, MgCl2, NaCl)

  • Detection reagent (e.g., pyrophosphatase-coupled assay)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, recombinant cGAS, and HT-DNA.

  • Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture. A DMSO control is used as a vehicle control.

  • Initiate the enzymatic reaction by adding ATP and GTP.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of cGAMP produced or a byproduct of the reaction (e.g., pyrophosphate).

  • Plot the percentage of cGAS activity against the logarithm of the this compound concentration.

  • Calculate the IC50 value using a suitable nonlinear regression model.

Cell-Based Reporter Assay for cGAS-STING Signaling

This protocol is based on cellular assays used to assess the efficacy of this compound in a more physiologically relevant context.

Objective: To measure the inhibition of dsDNA-induced type I IFN production by this compound in a cellular model.

Materials:

  • Cell line expressing a type I IFN-inducible reporter gene (e.g., THP-1-Lucia™ ISG cells)

  • Transfection reagent

  • Herring Testis DNA (HT-DNA) or other dsDNA stimulus

  • This compound

  • Cell culture medium and supplements

  • Luciferase assay reagent

Procedure:

  • Seed the reporter cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Transfect the cells with HT-DNA to stimulate the cGAS-STING pathway.

  • Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 24 hours).

  • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Normalize the luciferase activity to a control (e.g., untreated or vehicle-treated cells).

  • Plot the normalized reporter activity against the this compound concentration to determine the IC50 in a cellular context.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the cGAS-STING signaling pathway and a typical experimental workflow for evaluating this compound.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes RU521 This compound RU521->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER Membrane) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3_dimer p-IRF3 Dimer p_IRF3->p_IRF3_dimer Dimerizes & Translocates IFN_genes Type I IFN Genes p_IRF3_dimer->IFN_genes Induces Transcription IFN_production Type I IFN Production IFN_genes->IFN_production

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Cell Culture (e.g., THP-1 cells) pretreatment Pre-treatment with this compound (Varying Concentrations) start->pretreatment stimulation Stimulation with Cytosolic dsDNA (e.g., HT-DNA transfection) pretreatment->stimulation incubation Incubation (e.g., 24 hours) stimulation->incubation endpoint_assay Endpoint Assay incubation->endpoint_assay gene_expression Gene Expression Analysis (e.g., RT-qPCR for IFNB1) endpoint_assay->gene_expression protein_expression Protein Expression Analysis (e.g., ELISA for IFN-β) endpoint_assay->protein_expression reporter_assay Reporter Gene Assay (e.g., Luciferase) endpoint_assay->reporter_assay data_analysis Data Analysis (IC50 Determination) gene_expression->data_analysis protein_expression->data_analysis reporter_assay->data_analysis conclusion Conclusion on this compound Efficacy data_analysis->conclusion

Caption: A typical experimental workflow for evaluating the cellular efficacy of this compound.

Conclusion

This compound is a well-characterized and valuable tool for investigating the biological roles of the cGAS-STING pathway. Its potent and selective inhibitory activity makes it a strong candidate for further preclinical and clinical development as a therapeutic for autoimmune and inflammatory diseases.[5][7] This guide has provided a comprehensive overview of the foundational science of this compound, offering a solid basis for researchers and drug development professionals to build upon in their future work.

References

Preliminary studies on RU-521's biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preliminary Biological Activity of RU-521

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a small-molecule inhibitor targeting the enzyme cyclic GMP-AMP synthase (cGAS), a critical cytosolic DNA sensor in the innate immune system.[1][2][3] By binding to the catalytic pocket of cGAS, this compound effectively blocks the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP), thereby inhibiting the downstream STING (Stimulator of Interferon Genes) signaling pathway and the subsequent production of type I interferons and other inflammatory cytokines.[2][3][4][5] Originally identified as a potent inhibitor of murine cGAS, it has demonstrated cross-species activity, inhibiting both human and mouse cGAS in cellular contexts.[1][2] This makes this compound an invaluable research tool for investigating the pathophysiology of cGAS-driven inflammatory and autoimmune diseases. This document provides a comprehensive overview of the preliminary biological activity of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Mechanism of Action: Inhibition of the cGAS-STING Pathway

The cGAS-STING pathway is a fundamental component of the innate immune response to cytosolic double-stranded DNA (dsDNA), a signal of pathogen invasion or cellular damage.[1][3]

  • DNA Sensing: cGAS is activated upon direct binding to dsDNA in the cytoplasm.[1]

  • cGAMP Synthesis: Activated cGAS catalyzes the synthesis of cGAMP from ATP and GTP.[3]

  • STING Activation: cGAMP acts as a second messenger, binding to and activating the STING protein located on the endoplasmic reticulum.

  • Downstream Signaling: STING activation initiates a signaling cascade involving TBK1 and IRF3, leading to the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory genes.[1][6]

This compound exerts its inhibitory effect at the nascent stage of this pathway. Structural and kinetic studies have revealed that this compound binds directly to the active site of cGAS.[3][5] This binding sterically hinders the access of the substrates, ATP and GTP, to the catalytic pocket, thereby preventing the synthesis of cGAMP.[5][7] Kinetic studies have pointed towards a noncompetitive inhibitory mechanism.[3] Consequently, all downstream signaling events, including STING activation and interferon production, are suppressed.[2]

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates to IFN_Genes Type I IFN Genes (e.g., IFNB1) Nucleus->IFN_Genes Activates Transcription RU521 This compound RU521->cGAS Inhibits

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Quantitative Data: Inhibitory Potency

This compound has been evaluated in various biochemical and cell-based assays to determine its half-maximal inhibitory concentration (IC50). While initially developed for murine cGAS, it shows comparable potency in human cell lines.

Table 1: IC50 Values of this compound in Biochemical Assays

Target Assay Type IC50 Value Reference
Murine cGAS (m-cGAS) Pyrophosphatase-coupled 0.74 ± 0.12 µM [8]
Murine cGAS (m-cGAS) Mass Spectrometry 0.11 µM [9]

| Human cGAS (h-cGAS) | Mass Spectrometry | 2.94 µM |[9] |

Table 2: IC50 Values of this compound in Cell-Based Assays

Cell Line Species Target Endpoint IC50 Value Reference
THP-1 Human Endogenous h-cGAS IFNB1 mRNA expression ~0.8 µM [2][4]
RAW 264.7 Murine Endogenous m-cGAS IFN Reporter 0.7 µM [2]
L929 Murine ISD-stimulated cGAS Cytokine expression 2.41 ± 0.87 µM [8]

| Human PBMCs | Human | Endogenous h-cGAS | IFNB1 mRNA expression | 0.8 µM |[2] |

Selectivity Profile

A key feature of a valuable chemical probe is its selectivity. Studies have shown that this compound specifically targets the cGAS-STING pathway. It does not inhibit downstream activation induced by direct stimulation with cGAMP or recombinant type I interferons, confirming its action is upstream at the level of cGAS.[2][5][10] Furthermore, this compound shows no significant off-target effects on other major innate immune pathways, such as those initiated by Toll-like receptors (TLR1/2, TLR3, TLR4) or RIG-I-like receptors (RLRs).[2]

Experimental Protocols

The characterization of this compound's biological activity involves a series of standardized in vitro experiments.

Cell Culture
  • Human Cells: THP-1 (monocytic), THP-1-Lucia™ ISG (ISRE reporter), and HEK293 (embryonic kidney) cells are commonly used.[2] They are typically maintained in RPMI 1640 or DMEM, supplemented with 10% FBS, L-glutamine, HEPES, sodium pyruvate, and penicillin-streptomycin.[2]

  • Murine Cells: RAW 264.7 (macrophage-like) and L929 (fibroblast) cell lines are standard choices.[2][8] Culture conditions are similar to those for human cell lines.

In Vitro cGAS Activation and Inhibition Assay

This workflow outlines the typical steps to measure the inhibitory effect of this compound on DNA-induced interferon pathway activation.

Experimental_Workflow start Seed Cells (e.g., THP-1 Lucia ISG) in 24-well plates treatment Pre-treat cells with This compound (dose-response) or DMSO (vehicle) start->treatment stimulation Stimulate with HT-DNA complexed with Lipofectamine treatment->stimulation incubation Incubate for 18-24 hours stimulation->incubation analysis Analysis incubation->analysis luciferase Luciferase Assay: Measure ISRE reporter activity analysis->luciferase rtqpcr RT-qPCR: Measure IFNB1 mRNA analysis->rtqpcr elisa ELISA: Measure secreted IFN-β protein analysis->elisa lcms LC-MS/MS: Quantify intracellular cGAMP analysis->lcms

Caption: A generalized workflow for assessing this compound activity in cell-based assays.
Key Methodologies

  • cGAS Stimulation: Herring Testis DNA (HT-DNA) is a common agonist used to activate cGAS in cells.[2] It is delivered to the cytoplasm using a transfection reagent like Lipofectamine LTX. A typical concentration for stimulation is 0.1 to 0.3 µg/mL.[2][4]

  • RT-qPCR: Following cell lysis and RNA extraction, reverse transcription is performed to generate cDNA. Quantitative PCR is then used to measure the expression levels of target genes, such as IFNB1, IL6, and IFIT2, normalized to a housekeeping gene (e.g., GAPDH or ACTB).[2]

  • Luciferase Reporter Assay: In reporter cell lines (e.g., THP-1-Lucia™ ISG), the activation of the interferon pathway drives the expression of luciferase. After incubation, a luciferase substrate is added to the cell supernatant or lysate, and the resulting luminescence is measured with a luminometer.[2]

  • ELISA (Enzyme-Linked Immunosorbent Assay): Supernatants from cell cultures are collected and used to quantify the concentration of secreted proteins, such as IFN-β, using specific antibody pairs.[2]

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This highly sensitive technique is used to directly measure the intracellular concentration of cGAMP. Cells are lysed, and metabolites are extracted and analyzed to confirm that this compound inhibits the production of the second messenger.[2][11]

In Vivo Applications

Preliminary in vivo studies have demonstrated the therapeutic potential of this compound. It has been shown to reduce the constitutive expression of interferon in macrophages from Trex1-deficient mice, a model for the autoimmune disease Aicardi-Goutières syndrome.[3][5] Additionally, this compound has shown efficacy in animal models of neuroinflammation, such as subarachnoid hemorrhage, and inflammatory bowel disease.[6][8] In these studies, this compound was administered via intraperitoneal injection at doses ranging from 450 µg/kg to 5 mg/kg.[6][12]

Conclusion

This compound is a potent and selective inhibitor of both human and murine cGAS. Its ability to specifically block the production of cGAMP without affecting other innate immune pathways makes it an exemplary chemical probe for dissecting the role of cGAS in health and disease. The quantitative data and established experimental protocols summarized herein provide a solid foundation for researchers utilizing this compound to explore the therapeutic potential of cGAS inhibition in autoimmune disorders, inflammatory conditions, and beyond.

References

An In-Depth Technical Guide to RU-521: A Potent Inhibitor of the cGAS-STING Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of RU-521, a pivotal small molecule inhibitor used in the study of innate immunity. This document outlines key experimental data and detailed protocols for its use in research settings.

Introduction

This compound is a potent and selective small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a primary cytosolic sensor of double-stranded DNA (dsDNA), which, upon activation, triggers the STING (Stimulator of Interferon Genes) signaling pathway, leading to the production of type I interferons (IFNs) and other inflammatory cytokines.[3] Dysregulation of the cGAS-STING pathway is implicated in various autoimmune diseases, such as Aicardi-Goutières syndrome, making cGAS a significant therapeutic target.[1][3] this compound serves as a critical tool for investigating the biological functions of cGAS and as a molecular scaffold for the development of novel therapeutics.[1][4]

Chemical Structure and Properties

This compound, also known as RU-320521, is a complex heterocyclic molecule. Its structure is characterized by a dichlorinated benzimidazole group linked to a pyrazole and an isobenzofuranone moiety.

Chemical Identity
PropertyValueReference
IUPAC Name 3-[1-(6,7-dichloro-1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1(3H)-isobenzofuranone[5]
Synonyms RU-320521, RU521[5]
CAS Number 2262452-06-0[5]
Molecular Formula C₁₉H₁₂Cl₂N₄O₃[5]
Molecular Weight 415.23 g/mol
SMILES Cc1nn(c(O)c1C1OC(=O)c2ccccc12)-c1nc2ccc(Cl)c(Cl)c2[nH]1
InChI Key VIQXILLOJLATEF-UHFFFAOYSA-N[5]
Physicochemical Properties
PropertyValueReference
Appearance Crystalline solid / Translucent film[5]
Purity ≥95% (UHPLC) to ≥98% (HPLC)
Solubility Soluble in DMSO (up to 83 mg/mL or ~200 mM)
Storage Store at -20°C for long-term stability[3]

Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of cGAS.[6] It occupies the catalytic pocket of the enzyme, thereby preventing the binding of its substrates, ATP and GTP.[1] This action blocks the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which is the essential step for the activation of the downstream STING-mediated immune response.[4]

The inhibitory action of this compound is highly selective for the cGAS-STING pathway. It does not significantly affect other innate immune signaling pathways, such as those activated by RNA, Toll-like receptor (TLR) ligands, or downstream effectors like cGAMP or recombinant interferon.[4][7][8]

RU521_MOA cluster_cytosol Cytosol cluster_er ER Membrane cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activates RU521 This compound RU521->cGAS Inhibits TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN1 Type I Interferon Genes (e.g., IFNB1) pIRF3->IFN1 Induces Transcription (in Nucleus)

Caption: Mechanism of Action of this compound in the cGAS-STING Pathway.

Quantitative Data

This compound exhibits different potencies against mouse and human cGAS, being significantly more effective against the murine homolog.[3] This species-specific difference is a critical consideration for experimental design.

In Vitro and Cellular Potency
ParameterSpeciesValueAssay TypeReference
IC₅₀ Mouse cGAS0.11 µMBiochemical (Recombinant Enzyme)[5]
IC₅₀ Human cGAS2.94 µMBiochemical (Recombinant Enzyme)[5]
IC₅₀ Mouse Cells0.7 µMdsDNA-activated Reporter Assay (RAW 264.7)[5][7]
IC₅₀ Human Cells~0.8 µMdsDNA-activated Reporter Assay (THP-1)[7][9]
Kd Mouse cGAS36.2 nMBinding to cGAS/dsDNA complex
LD₅₀ Human Cells31.4 µMCytotoxicity Assay (THP-1)[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound to assess the inhibition of the cGAS-STING pathway.

Cellular cGAS Inhibition Assay using Reporter Cells (THP-1 or RAW)

This protocol is designed to measure the inhibition of dsDNA-induced type I interferon signaling. It utilizes THP-1 or RAW macrophage cell lines that stably express a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE).

  • Cell Seeding:

    • Seed THP-1 Lucia™ ISG or RAW-Lucia™ ISG cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of appropriate growth medium.

    • For THP-1 cells, differentiate into macrophage-like cells with PMA (phorbol 12-myristate 13-acetate) for 48-72 hours, followed by a 24-hour rest period in fresh media.[10][11]

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in DMSO and then dilute into cell culture medium. The final DMSO concentration should be kept below 0.5%.

    • Pre-treat the cells by adding the desired final concentrations of this compound (e.g., in a range from 0.01 µM to 30 µM) or vehicle (DMSO) to the wells.[9]

    • Incubate for 1-2 hours at 37°C.[6]

  • Pathway Activation:

    • Stimulate the cells by transfecting a cGAS agonist, such as Herring Testis DNA (HT-DNA) or a synthetic dsDNA like ISD90.[7][12]

    • Prepare the transfection complex using a suitable reagent like Lipofectamine 3000 according to the manufacturer's protocol (e.g., 0.3-1 µg/mL HT-DNA).[7][9][12]

    • Add the transfection complex to the wells.

    • Control wells: Include cells stimulated with dsDNA without inhibitor, cells treated with inhibitor but without dsDNA, and cells directly stimulated with 2'3'-cGAMP to confirm the inhibition is upstream of STING.[8]

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.[7]

  • Luciferase Assay:

    • Measure luciferase activity in the cell supernatant using a luciferase assay system (e.g., QUANTI-Luc™) and a luminometer, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the luciferase signal to the vehicle-treated, dsDNA-stimulated control.

    • Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

protocol_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells 1. Seed THP-1 or RAW Reporter Cells (96-well) prep_inhibitor 2. Prepare this compound Serial Dilutions treat_cells 4. Pre-treat Cells with this compound (1-2h) seed_cells->treat_cells prep_stimulus 3. Prepare dsDNA Transfection Complex prep_inhibitor->treat_cells stimulate_cells 5. Stimulate Cells with dsDNA prep_stimulus->stimulate_cells treat_cells->stimulate_cells incubate_cells 6. Incubate (18-24h) stimulate_cells->incubate_cells read_luciferase 7. Measure Luciferase Activity incubate_cells->read_luciferase calc_ic50 8. Analyze Data & Calculate IC50 read_luciferase->calc_ic50

Caption: Experimental Workflow for Cellular cGAS Inhibition Assay.
Quantification of IFNB1 mRNA by RT-qPCR

This protocol directly measures the transcriptional upregulation of a key type I interferon gene, IFNB1, in response to cGAS activation.

  • Cell Culture and Treatment:

    • Seed cells (e.g., THP-1 or primary macrophages) in 12-well or 24-well plates.

    • Treat with this compound and stimulate with dsDNA as described in Protocol 5.1 (steps 1-4). A typical stimulation time is 6 hours for mRNA analysis.[13][14]

  • RNA Isolation:

    • After incubation, wash cells with PBS and lyse them directly in the well using a lysis buffer from an RNA purification kit (e.g., RNeasy Mini Kit, Qiagen).

    • Isolate total RNA according to the manufacturer's protocol.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).[11]

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from 0.5-1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's instructions.[11]

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (IFNB1) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

    • Run the qPCR reaction on a real-time PCR instrument. A typical thermal cycling protocol is: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.

    • Include a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Determine the relative expression of IFNB1 using the ΔΔCt method, normalizing to the reference gene and relative to the vehicle-treated, stimulated control.

Quantification of Intracellular cGAMP by LC-MS/MS

This is the most direct method to confirm that this compound inhibits the enzymatic activity of cGAS within cells.

  • Cell Culture and Treatment:

    • Culture and treat cells in 6-well plates to obtain sufficient material. Use a cGAS-knockout cell line reconstituted with mouse or human cGAS as a clean system.[7]

    • Treat cells with this compound (e.g., 0.8 µM and 4 µM) and stimulate with dsDNA for 24 hours.[7]

  • Metabolite Extraction:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Lyse the cells and extract metabolites using a cold extraction solution, typically a methanol/acetonitrile/water mixture (e.g., 40:40:20 v/v/v).

    • Scrape the cells, collect the lysate, and vortex vigorously.

    • Centrifuge at high speed (e.g., >16,000 x g) at 4°C for 10-15 minutes to pellet cell debris.

  • Sample Preparation:

    • Carefully transfer the supernatant containing the metabolites to a new tube.

    • Dry the supernatant completely using a vacuum concentrator.

    • Reconstitute the dried pellet in a small volume (e.g., 50 µL) of a suitable buffer for LC-MS/MS analysis.[7]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system (e.g., a UPLC system coupled to a triple quadrupole mass spectrometer).[7]

    • Separate metabolites on a suitable chromatography column.

    • Detect and quantify cGAMP using multiple-reaction-monitoring (MRM) mode with optimized parent-to-product ion transitions (e.g., m/z 675 to 136).[7]

  • Data Analysis:

    • Quantify the amount of cGAMP in each sample by comparing the peak area to a standard curve generated with synthetic 2'3'-cGAMP.

    • Analyze the dose-dependent reduction of cGAMP in this compound-treated samples compared to the vehicle control.

Conclusion

This compound is an invaluable chemical probe for the study of cGAS-mediated innate immunity. Its ability to potently and selectively inhibit cGAS activity in cellular and in vitro systems has enabled significant advances in understanding the role of this pathway in health and disease. This guide provides the core chemical, quantitative, and methodological information required for its effective use in a research setting. Researchers should pay careful attention to its differential potency between mouse and human cGAS when planning and interpreting experiments.

References

RU-521: A Technical Whitepaper on its Potential as a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU-521 is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a critical cytosolic DNA sensor of the innate immune system. By blocking the synthesis of the second messenger molecule 2'3'-cyclic GMP-AMP (cGAMP), this compound effectively suppresses the activation of the STING (stimulator of interferon genes) pathway, leading to a reduction in the production of type I interferons and other pro-inflammatory cytokines. This targeted mechanism of action positions this compound as a promising therapeutic candidate for a range of autoimmune and inflammatory diseases characterized by the aberrant activation of the cGAS-STING pathway. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of 2'3'-cGAMP, which in turn activates STING.[1] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α and IFN-β).

While essential for host defense, dysregulation of the cGAS-STING pathway can lead to a sustained and pathological inflammatory response, contributing to the pathogenesis of various autoimmune diseases, including Aicardi-Goutières syndrome (AGS) and systemic lupus erythematosus (SLE).[2][3][4] In these conditions, the accumulation of self-DNA in the cytoplasm triggers chronic cGAS activation and a subsequent "interferon signature." Therefore, targeted inhibition of the cGAS-STING pathway represents a compelling therapeutic strategy.

This compound has emerged as a potent and selective inhibitor of cGAS.[1][5] Originally identified as a more potent inhibitor of murine cGAS, it has also demonstrated efficacy against human cGAS in cellular assays.[1][5] This whitepaper will delve into the technical details of this compound's mechanism, its therapeutic potential as demonstrated in preclinical models, and provide detailed methodologies for its investigation.

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the catalytic pocket of cGAS.[5] This binding competitively inhibits the access of the substrates ATP and GTP, thereby preventing the synthesis of 2'3'-cGAMP. The reduction in 2'3'-cGAMP levels leads to a downstream blockade of STING activation and the subsequent abrogation of type I interferon production.[5][6]

RU-521_Mechanism_of_Action cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes RU521 This compound RU521->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes pIRF3_dimer_nuc p-IRF3 Dimer pIRF3_dimer->pIRF3_dimer_nuc translocates IFN_genes Type I IFN Genes pIRF3_dimer_nuc->IFN_genes induces transcription

Figure 1: Simplified signaling pathway of cGAS-STING and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified in various assays, demonstrating its efficacy against both murine and human cGAS.

Table 1: In Vitro and Cellular IC50 Values for this compound

TargetAssay TypeSystemIC50 ValueReference(s)
Murine cGAS (mcGAS)BiochemicalRecombinant enzyme0.11 µM[7]
Murine cGAS (mcGAS)CellularRAW 264.7 macrophages0.70 µM[5][7]
Human cGAS (hcGAS)BiochemicalRecombinant enzyme2.94 µM[7]
Human cGAS (hcGAS)CellularTHP-1 monocytes~0.8 µM[5]
dsDNA-activated receptorCellularMurine macrophages700 nM[8]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Subarachnoid Hemorrhage

Treatment GroupDoseNeurological Score (Modified Garcia)Neurological Score (Beam Balance)Reference
ShamN/ANot reportedNot reported[9]
SAH + VehicleN/ASignificantly lower than shamSignificantly lower than sham[9]
SAH + this compound150 µg/kgNo significant improvementNo significant improvement[9]
SAH + this compound450 µg/kgSignificantly improved vs. vehicleSignificantly improved vs. vehicle[9]
SAH + this compound1350 µg/kgNo significant improvementNo significant improvement[9]

Note: Specific numerical data with statistical variance were not available in the cited literature.

Preclinical Efficacy in Disease Models

This compound has demonstrated therapeutic potential in several preclinical models of inflammatory diseases.

Aicardi-Goutières Syndrome (AGS)

AGS is a rare genetic disorder characterized by an overproduction of type I interferons. In a mouse model of AGS (Trex1-deficient mice), this compound has been shown to reduce the constitutive expression of interferon in macrophages, highlighting its potential to ameliorate the inflammatory phenotype of this disease.[2][9] While specific in vivo efficacy data for this compound in AGS models is not yet published, the critical role of cGAS in this disease strongly supports its therapeutic targeting.[3][10]

Inflammatory Bowel Disease (IBD)

In a dextran sulfate sodium (DSS)-induced colitis mouse model, intraperitoneal administration of this compound significantly attenuated the severity of colitis.[5] Treated mice exhibited reduced weight loss, lower disease activity index (DAI) scores, and less shortening of the colon compared to vehicle-treated controls. These findings suggest that cGAS inhibition by this compound can mitigate intestinal inflammation.[5]

Experimental Protocols

The following are representative protocols for evaluating the activity of this compound.

In Vitro cGAS Inhibition Assay in THP-1 Cells

This protocol describes the assessment of this compound's ability to inhibit dsDNA-induced type I interferon production in a human monocytic cell line.

In_Vitro_cGAS_Inhibition_Workflow start Start plate_cells Plate THP-1 cells (e.g., 1.5 x 10^5 cells/well) start->plate_cells pre_treat Pre-treat with this compound (various concentrations) or vehicle (DMSO) plate_cells->pre_treat stimulate Stimulate with dsDNA (e.g., 0.3 µg/mL HT-DNA) complexed with a transfection reagent pre_treat->stimulate incubate Incubate for 6-24 hours stimulate->incubate collect Collect supernatant and/or cell lysate incubate->collect readout Measure readout collect->readout elisa ELISA for IFN-β protein readout->elisa rt_qpcr RT-qPCR for IFNB1 mRNA readout->rt_qpcr luciferase Luciferase assay (for reporter cell lines) readout->luciferase end End elisa->end rt_qpcr->end luciferase->end Experimental_Logic start Hypothesis: This compound inhibits the cGAS-STING pathway exp1 Experiment 1: In vitro inhibition Stimulate cells (e.g., THP-1) with dsDNA +/- this compound start->exp1 res1 Result: this compound reduces IFN-β production exp1->res1 exp2 Experiment 2: Target specificity Use cGAS-knockout cells and stimulate with dsDNA +/- this compound res1->exp2 Confirms activity res2 Result: No IFN-β production, this compound has no effect exp2->res2 exp3 Experiment 3: Downstream pathway analysis Stimulate cells with cGAMP +/- this compound res2->exp3 Confirms cGAS is the target res3 Result: IFN-β is produced, this compound has no effect exp3->res3 conclusion Conclusion: This compound specifically inhibits cGAS and acts upstream of STING activation res3->conclusion Confirms mechanism

References

Methodological & Application

Application Notes and Protocols for RU-521 in cGAS Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing RU-521, a known inhibitor of cyclic GMP-AMP synthase (cGAS), in in vitro assays to monitor cGAS activity. The provided information is intended to guide researchers in setting up robust and reproducible experiments for studying the cGAS-STING signaling pathway and for the screening and characterization of cGAS inhibitors.

Introduction

Cyclic GMP-AMP synthase (cGAS) is a crucial cytosolic DNA sensor that plays a pivotal role in the innate immune system.[1][2] Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][3] cGAMP then binds to and activates the stimulator of interferon genes (STING), leading to the production of type I interferons and other inflammatory cytokines.[1][4] Dysregulation of the cGAS-STING pathway is implicated in various autoimmune diseases and cancer, making cGAS a significant target for therapeutic intervention.[1][3][4]

This compound is a small molecule inhibitor that has been shown to potently inhibit murine cGAS and also demonstrates activity against human cGAS.[1][5][6][7] It serves as a valuable tool for investigating the biological functions of cGAS and for the development of novel therapeutics targeting this pathway. These notes provide protocols for both cell-free (biochemical) and cell-based in vitro assays to assess the inhibitory effect of this compound on cGAS activity.

Data Presentation

The inhibitory activity of this compound on cGAS has been quantified across different studies and species. The following table summarizes the reported IC50 values.

TargetAssay TypeReported IC50Reference
Murine cGASBiochemical Assay0.11 µM[7][8]
Human cGASBiochemical Assay2.94 µM[7][8]
cGAS (unspecified)Cell-based Assay (dsDNA receptor)700 nM[9]
Human cGASCell-based Assay (PBMCs)IC50 at 0.8 µM[5][6]

Signaling Pathway Diagram

The following diagram illustrates the canonical cGAS-STING signaling pathway and the point of inhibition by this compound.

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes RU521 This compound RU521->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER Membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3->pIRF3 IFNs Type I Interferons (e.g., IFN-β) pIRF3->IFNs induces expression

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell-Free (Biochemical) cGAS Activity Assay

This protocol describes a biochemical assay to measure the direct inhibitory effect of this compound on recombinant cGAS activity by quantifying the production of cGAMP.

Experimental Workflow Diagram

Biochemical_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Recombinant cGAS dsDNA ATP & GTP Assay Buffer Incubation Incubate at 37°C Reagents->Incubation RU521 This compound (or vehicle) RU521->Incubation Detection Quantify cGAMP (e.g., LC-MS/MS or ELISA) Incubation->Detection Analysis Determine IC50 of this compound Detection->Analysis

Caption: Workflow for the in vitro biochemical cGAS activity assay.

Materials:

  • Recombinant human or murine cGAS

  • Double-stranded DNA (dsDNA; e.g., Herring Testis DNA (HT-DNA) or a long synthetic dsDNA oligonucleotide of at least 45 bp).[10]

  • This compound (and a suitable vehicle control, e.g., DMSO)

  • ATP and GTP

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 20 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • Reaction tubes or plates

  • Method for cGAMP quantification (e.g., LC-MS/MS system or a cGAMP-specific ELISA kit)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.

    • Prepare working solutions of recombinant cGAS, dsDNA, ATP, and GTP in the assay buffer. Optimal concentrations should be determined empirically, but starting points can be:

      • Recombinant cGAS: 100 nM[11]

      • dsDNA: 1 ng/µL[11]

      • ATP and GTP: 100 µM each

  • Reaction Setup:

    • In a reaction tube or well, combine the assay buffer, recombinant cGAS, and dsDNA.

    • Add the desired concentration of this compound or vehicle control. Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to cGAS.

    • Initiate the enzymatic reaction by adding ATP and GTP. The final reaction volume can be 20-50 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours).[11] The incubation time should be optimized to ensure product formation is within the linear range of the detection method.

  • Reaction Termination and cGAMP Quantification:

    • Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a stop solution compatible with the downstream detection method (e.g., EDTA to chelate Mg²⁺).

    • Quantify the amount of 2'3'-cGAMP produced using a sensitive method like LC-MS/MS or a competitive ELISA.[3][5]

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of cGAS inhibition versus the concentration of this compound.

    • Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of cGAS activity.

Cell-Based cGAS Activity Assay using Reporter Cells

This protocol utilizes a reporter cell line, such as THP-1-Dual™ ISG-Lucia or RAW-Lucia™ ISG cells, which express a secreted luciferase under the control of an ISG (Interferon-Stimulated Gene) promoter. This allows for the indirect measurement of cGAS activity by quantifying the downstream interferon response.

Experimental Workflow Diagram

CellBased_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_detection Detection SeedCells Seed Reporter Cells (e.g., THP-1 Lucia ISG) AddInhibitor Add this compound (or vehicle) SeedCells->AddInhibitor Stimulate Stimulate with dsDNA (e.g., HT-DNA transfection) AddInhibitor->Stimulate IncubateCells Incubate for 24 hours Stimulate->IncubateCells CollectSupernatant Collect Supernatant IncubateCells->CollectSupernatant MeasureLuciferase Measure Luciferase Activity CollectSupernatant->MeasureLuciferase

References

Application Notes and Protocols for the Use of RU-521 in Mouse Models of Lupus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to inflammation and damage in various organs, particularly the kidneys. A key pathway implicated in the pathogenesis of lupus is the cGAS-STING signaling cascade. Cytosolic double-stranded DNA (dsDNA), when mislocalized, is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which in turn activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] In lupus, the persistent activation of this pathway by self-DNA is thought to be a major driver of the autoimmune response.

RU-521 is a potent and selective small molecule inhibitor of murine cGAS.[1] By binding to the active site of cGAS, this compound prevents the synthesis of the second messenger cGAMP, thereby blocking downstream STING activation and subsequent type I IFN production.[2] Pre-clinical studies have indicated that this compound is effective in mitigating inflammatory responses in murine models of lupus and arthritis, making it a valuable tool for investigating the role of the cGAS-STING pathway in autoimmunity and for the pre-clinical evaluation of potential therapeutic strategies.[2][3] Notably, this compound demonstrates greater potency for murine cGAS compared to its human counterpart.[1]

These application notes provide detailed protocols for the use of this compound in established mouse models of lupus, including experimental workflows, outcome measures, and data presentation guidelines.

Mechanism of Action: cGAS-STING Signaling Pathway Inhibition

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic dsDNA. In the context of lupus, self-DNA can aberrantly trigger this pathway.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (self-DNA) cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes RU521 This compound RU521->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes & translocates IFNB IFN-β Gene Transcription pIRF3_dimer->IFNB cluster_nucleus cluster_nucleus

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Recommended Mouse Models of Lupus

Several well-established mouse models spontaneously develop or can be induced to develop lupus-like autoimmunity. The choice of model depends on the specific research question.

Mouse ModelKey FeaturesOnset of Disease
MRL/lpr Spontaneous Fas mutation leading to defective lymphocyte apoptosis. Rapid and severe disease progression with glomerulonephritis, arthritis, and skin lesions.[4][5]10-12 weeks of age[4]
(NZB x NZW)F1 (NZB/W F1) Spontaneous, polygenic model with a strong gender bias (females). Develops high titers of anti-dsDNA antibodies and fatal immune complex-mediated glomerulonephritis.[6][7]21-24 weeks of age[3]
Pristane-Induced Induced in non-autoimmune strains (e.g., BALB/c) by intraperitoneal injection of pristane. Characterized by the production of a broad range of autoantibodies and glomerulonephritis.[8]6-8 months post-induction

Experimental Protocol: In Vivo Administration of this compound

While a specific in vivo protocol for this compound in a lupus mouse model is not yet extensively published, based on its use in other inflammatory mouse models, a starting point for administration can be proposed. It is critical to perform dose-response and pharmacokinetic studies to optimize the dosing regimen for your specific model and experimental goals.

This compound Preparation:

  • This compound is soluble in DMSO.[9]

  • For in vivo use, prepare a stock solution in 100% DMSO.

  • On the day of injection, dilute the stock solution in a sterile vehicle suitable for intraperitoneal (IP) injection, such as saline or PBS. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.

Suggested Dosing and Administration (for optimization):

  • Administration Route: Intraperitoneal (IP) injection is a common route for administering this compound in mouse models.[8]

  • Dosage: A starting dose of 1 mg/kg to 25 mg/kg can be considered for initial studies, administered three times per week.[5] A study in a rat model of subarachnoid hemorrhage used a dosage of 450 µg/kg.[10]

  • Treatment Schedule:

    • Prophylactic: Begin treatment before the onset of clinical signs of lupus (e.g., starting at 8-9 weeks of age in MRL/lpr mice).

    • Therapeutic: Initiate treatment after the onset of disease, as determined by the presence of proteinuria or significant anti-dsDNA antibody titers (e.g., starting at 12-15 weeks of age in MRL/lpr mice).

Experimental Workflow:

experimental_workflow acclimatization Acclimatization (1-2 weeks) baseline Baseline Measurements (Proteinuria, Body Weight, Serum) acclimatization->baseline treatment This compound or Vehicle Administration (Prophylactic or Therapeutic) baseline->treatment monitoring Weekly Monitoring (Proteinuria, Body Weight) treatment->monitoring termination Study Termination (e.g., 20 weeks of age for MRL/lpr) monitoring->termination at pre-defined endpoint analysis Sample Collection and Analysis (Serum, Kidneys, Spleen) termination->analysis

Caption: A generalized experimental workflow for testing this compound in a lupus mouse model.

Key Experimental Readouts and Protocols

Assessment of Renal Function: Proteinuria

Proteinuria is a key indicator of lupus nephritis.

Protocol: Semi-Quantitative Measurement of Proteinuria

  • Collect fresh urine from each mouse.

  • Use urine test strips (e.g., Albustix) to estimate protein concentration.

  • Score the results based on the colorimetric scale provided by the manufacturer (e.g., 0 to 4+).

Protocol: Quantitative Measurement of Urinary Albumin to Creatinine Ratio (UACR)

  • House mice in metabolic cages for 24-hour urine collection.[10]

  • Centrifuge the collected urine to pellet debris.

  • Measure the albumin concentration using a mouse albumin ELISA kit according to the manufacturer's instructions.

  • Measure the creatinine concentration using a creatinine assay kit (e.g., Jaffe method or enzymatic assay).

  • Calculate the UACR by dividing the albumin concentration (mg/dL) by the creatinine concentration (mg/dL).

ParameterMethodTypical Units
Proteinuria (semi-quantitative)Urine test stripsScore (0, 1+, 2+, 3+, 4+)
Urinary AlbuminELISAµg/mL or mg/dL
Urinary CreatinineColorimetric or Enzymatic Assaymg/dL
UACRCalculationµg/mg or mg/g
Serological Analysis: Anti-dsDNA Antibodies

The presence of autoantibodies against dsDNA is a hallmark of lupus.

Protocol: Anti-dsDNA IgG ELISA

  • Coat a 96-well ELISA plate with dsDNA antigen and incubate overnight at 4°C.

  • Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[8]

  • Dilute mouse serum samples (typically 1:100 or higher) in blocking buffer.

  • Add the diluted serum to the wells and incubate for 1-2 hours at room temperature.[8]

  • Wash the wells and add an HRP-conjugated goat anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.[8]

  • Wash the wells and add a TMB substrate solution.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm.[8]

  • Quantify the anti-dsDNA antibody levels relative to a standard curve.

ParameterMethodTypical Units
Anti-dsDNA IgGELISAAbsorbance (OD450) or Units/mL
Histopathological Analysis of Kidneys

Histological examination of the kidneys is crucial for assessing the severity of lupus nephritis.

Protocol: Kidney Histology

  • At the end of the study, perfuse the mice with PBS and then fix the kidneys in 10% neutral buffered formalin.[8]

  • Embed the fixed kidneys in paraffin and section them at 4-5 µm.

  • Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to visualize the glomerular basement membrane.

  • Score the sections for signs of glomerulonephritis, such as mesangial expansion, endocapillary proliferation, and immune complex deposition, by a trained pathologist blinded to the treatment groups.

Immunophenotyping of Splenocytes by Flow Cytometry

Flow cytometry can be used to analyze changes in immune cell populations in the spleen, a key secondary lymphoid organ in lupus pathogenesis.

Protocol: Spleen Cell Staining for Flow Cytometry

  • Harvest the spleen and prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.

  • Lyse red blood cells using an RBC lysis buffer.

  • Wash the cells with FACS buffer (PBS with 1-2% FBS).

  • Count the cells and adjust the concentration to 1 x 10^7 cells/mL.

  • Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers for different immune cell populations (e.g., T cells, B cells, dendritic cells, macrophages).

  • Acquire the data on a flow cytometer and analyze the cell populations using appropriate software.

Example Antibody Panel for Splenic Dendritic Cells and Monocytes:

MarkerFluorochromeCell Population
CD45e.g., APC-Cy7Leukocytes
CD11ce.g., PE-Cy7Dendritic cells
MHC-IIe.g., AF700Antigen-presenting cells
B220e.g., PerCP-Cy5.5B cells (to exclude pDCs)
CD11be.g., BV605Myeloid cells
CD8ae.g., APCcDC1
Ly6Ce.g., FITCMonocytes

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups. Statistical analysis should be performed to determine the significance of any observed differences.

Example Data Summary Table:

ParameterVehicle Control (Mean ± SEM)This compound (10 mg/kg) (Mean ± SEM)p-value
Proteinuria Score (at 20 weeks)3.2 ± 0.41.5 ± 0.3<0.05
Anti-dsDNA IgG (OD450)1.8 ± 0.20.9 ± 0.1<0.01
Spleen Weight (mg)450 ± 50250 ± 30<0.01
% Splenic CD11c+ MHC-II+ DCs2.5 ± 0.31.8 ± 0.2<0.05

Conclusion

This compound is a valuable research tool for investigating the role of the cGAS-STING pathway in the pathogenesis of lupus. The protocols outlined in these application notes provide a framework for designing and conducting in vivo studies using this compound in mouse models of lupus. Careful optimization of the dosage and treatment regimen, combined with a comprehensive analysis of key disease parameters, will be essential for elucidating the therapeutic potential of cGAS inhibition in this complex autoimmune disease.

References

Application Notes and Protocols for RU-521 in DNA Sensing Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU-521 is a potent and selective small molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a primary sensor of cytosolic double-stranded DNA (dsDNA).[1][2] The activation of cGAS by cytosolic dsDNA triggers a signaling cascade through the adaptor protein STING (Stimulator of Interferon Genes), leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3] This cGAS-STING pathway is a critical component of the innate immune response to pathogens but can also be constitutively activated by self-DNA in certain autoimmune diseases.[1] this compound serves as a valuable tool for studying the intricacies of DNA sensing pathways and for the development of therapeutics targeting cGAS-mediated inflammation. These application notes provide detailed protocols for the use of this compound in cell culture to investigate and modulate the cGAS-STING signaling pathway. This compound has been shown to be more potent in inhibiting murine cGAS compared to human cGAS.[1]

Mechanism of Action

This compound directly targets the catalytic activity of cGAS, preventing the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP in response to cytosolic dsDNA.[4][5] By inhibiting cGAMP production, this compound effectively blocks the downstream activation of STING, the phosphorylation of IRF3, and the subsequent transcription of type I interferons and other inflammatory genes.[3] Studies have demonstrated that this compound can suppress the production of dsDNA-induced intracellular cGAMP in a dose-dependent manner.[3][6]

Data Presentation

This compound Inhibitory Activity
ParameterSpeciesCell Line/SystemIC50 ValueReference
cGAS-mediated signalingHumanTHP-1 cells~0.8 µM[7][8]
cGAS-mediated signalingMouseRAW 264.7 cells~0.7 µM[7]
cGAS enzymatic activityMouseRecombinant mcGAS0.11 µM, 0.74 ± 0.12 µM[9][10][11]
cGAS enzymatic activityHumanRecombinant hcGAS2.94 µM[9][11]
ISD-stimulated cGAS activationMouseRaw-Lucia ISG cells2.41 ± 0.87 µM[10]
cGAS/dsDNA complex binding--Kd of 36.2 nM[2]
Recommended Working Concentrations for Cell Culture
ApplicationCell TypeConcentration RangeReference
General Cell Culture AssaysVarious200 ng/mL (482 nM) - 20 µg/mL (48.2 µM)[1]
Inhibition of IFN-β expressionTHP-1 cells0.8 µM (IC50)[7]
Inhibition of cGAMP productionRAW KO-cGAS cells0.8 µM (IC50) and 3 µM (IC90)[6][7]

Signaling Pathway and Experimental Workflow Diagrams

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes RU521 This compound RU521->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER Membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer IFN_genes Type I IFN Genes (e.g., IFNB1) pIRF3_dimer->IFN_genes induces transcription cluster_nucleus cluster_nucleus

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

RU521_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis plate_cells 1. Seed cells (e.g., THP-1, RAW 264.7) differentiate_cells 2. Differentiate cells (if required, e.g., THP-1 with PMA) plate_cells->differentiate_cells pretreat_ru521 3. Pre-treat with this compound (or vehicle control) differentiate_cells->pretreat_ru521 stimulate_dna 4. Stimulate with cytosolic DNA agonist (e.g., HT-DNA) pretreat_ru521->stimulate_dna harvest_supernatant 5a. Harvest supernatant stimulate_dna->harvest_supernatant lyse_cells 5b. Lyse cells stimulate_dna->lyse_cells elisa 6a. Cytokine analysis (ELISA) harvest_supernatant->elisa rt_qpcr 6b. Gene expression (RT-qPCR) lyse_cells->rt_qpcr luciferase 6c. Reporter assay (if applicable) lyse_cells->luciferase lcms 6d. cGAMP quantification (LC-MS/MS) lyse_cells->lcms

Caption: Experimental workflow for studying DNA sensing pathways with this compound.

Experimental Protocols

Protocol 1: Inhibition of Cytosolic DNA-Induced Type I Interferon Expression in THP-1 Cells

This protocol details the steps to assess the inhibitory effect of this compound on the expression of Interferon Beta 1 (IFNB1) in human monocytic THP-1 cells stimulated with cytosolic DNA.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound (solubilized in DMSO)

  • Herring Testis DNA (HT-DNA)

  • Transfection reagent for DNA (e.g., Lipofectamine 2000)

  • Opti-MEM I Reduced Serum Medium

  • PBS (Phosphate-Buffered Saline)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for IFNB1 and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

    • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in 24-well plates at a density of 5 x 10^5 cells/well and treat with 100 nM PMA for 24-48 hours.

    • After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in culture medium. A final concentration range of 0.1 µM to 10 µM is recommended to determine the IC50. Include a DMSO vehicle control.

    • Remove the medium from the differentiated THP-1 cells and add the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the cells for 1-2 hours at 37°C.

  • Cytosolic DNA Stimulation:

    • Prepare the HT-DNA transfection mix according to the manufacturer's protocol. A typical final concentration of HT-DNA is 0.3-1 µg/mL.[8]

    • Add the HT-DNA transfection mix to the wells containing the this compound or vehicle control.

    • Incubate the cells for 6-8 hours at 37°C.

  • RNA Extraction and RT-qPCR:

    • After incubation, wash the cells with PBS and lyse them using the buffer from your RNA extraction kit.

    • Extract total RNA according to the kit's instructions.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR to quantify the relative mRNA levels of IFNB1. Normalize the expression to a stable housekeeping gene.

  • Data Analysis:

    • Calculate the fold change in IFNB1 expression relative to the unstimulated control.

    • Plot the dose-response curve of this compound and determine the IC50 value.

Protocol 2: Measurement of cGAMP Production in RAW 264.7 Cells

This protocol describes how to measure the inhibitory effect of this compound on the production of cGAMP in mouse macrophage-like RAW 264.7 cells. This often requires using cGAS-deficient cells reconstituted with either mouse or human cGAS to accurately measure cGAS-dependent cGAMP synthesis.

Materials:

  • RAW 264.7 KO-cGAS cells

  • Plasmids encoding mouse cGAS (m-cGAS) or human cGAS (h-cGAS)

  • Transfection reagent for plasmids

  • DMEM with 10% FBS

  • This compound (solubilized in DMSO)

  • Stimulation agent (e.g., Interferon Stimulatory DNA - ISD, or HT-DNA)

  • Methanol

  • Water

  • LC-MS/MS system

Procedure:

  • Cell Culture and Transfection:

    • Culture RAW 264.7 KO-cGAS cells in DMEM with 10% FBS.

    • Seed the cells in 6-well plates.

    • Transfect the cells with plasmids encoding m-cGAS or h-cGAS using a suitable transfection reagent. Allow the cells to express the protein for 24-48 hours.

  • This compound Treatment and Stimulation:

    • Treat the transfected cells with this compound at desired concentrations (e.g., 0.8 µM and 3 µM) or a DMSO vehicle control for 1-2 hours.[6][7]

    • Stimulate the cells with a cytosolic DNA agonist like transfected ISD (1 µg/mL) for 4-6 hours.

  • Metabolite Extraction:

    • After stimulation, remove the medium and wash the cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold 80% methanol to each well to lyse the cells and precipitate proteins.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed to pellet the cell debris.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples for cGAMP levels using a validated LC-MS/MS method.[6][7]

    • Use a standard curve of synthetic cGAMP to quantify the amount of cGAMP in each sample.[5]

  • Data Analysis:

    • Compare the cGAMP levels in this compound-treated samples to the vehicle-treated control to determine the extent of inhibition.

Selectivity and Off-Target Effects

This compound has been shown to be highly selective for the cGAS-STING pathway. It does not inhibit immune responses activated by ligands for other pattern recognition receptors such as RIG-I (RNA sensor) or Toll-like receptors (TLRs).[3][7] Specifically, in THP-1 cells, this compound did not suppress the activation of inflammatory genes in response to poly(I:C) (TLR3 ligand), LPS (TLR4 ligand), or Pam3CSK4 (TLR1/2 ligand).[7] Furthermore, this compound acts upstream of cGAMP, as it does not inhibit signaling when cells are directly stimulated with cGAMP.[7][12]

Conclusion

This compound is a critical research tool for dissecting the role of the cGAS-STING pathway in various physiological and pathological processes. The protocols outlined above provide a framework for utilizing this compound to investigate DNA sensing in cell culture models. By carefully designing experiments and considering the specific characteristics of the cell types and inhibitor concentrations used, researchers can gain valuable insights into the mechanisms of innate immunity and the therapeutic potential of cGAS inhibition.

References

Application Notes and Protocols for Assessing RU-521 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU-521 is a potent and specific small molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1] It primarily targets murine cGAS but also demonstrates cross-species inhibitory activity against human cGAS.[2][3] The cGAS enzyme is a key cytosolic DNA sensor that, upon activation by misplaced self-DNA or foreign DNA, triggers the STING (Stimulator of Interferon Genes) signaling pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[1] Dysregulation of the cGAS-STING pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[4][5] Consequently, this compound serves as a critical research tool for studying the in vivo roles of cGAS and as a potential therapeutic lead for these conditions.

These application notes provide detailed methodologies for assessing the in vivo efficacy of this compound in relevant preclinical models of autoimmune and inflammatory diseases.

Mechanism of Action: The cGAS-STING Signaling Pathway

Cytosolic double-stranded DNA (dsDNA), a danger-associated molecular pattern (DAMP), binds to and activates cGAS. Activated cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP. 2'3'-cGAMP then binds to the STING protein located on the endoplasmic reticulum, inducing a conformational change and its translocation to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other inflammatory genes. This compound exerts its inhibitory effect by binding to the catalytic pocket of cGAS, thereby preventing the synthesis of 2'3'-cGAMP.[4]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes RU521 This compound RU521->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binds & Activates STING_active Activated STING STING->STING_active Translocates TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes & Translocates ISGs IFN-stimulated genes (ISGs) Pro-inflammatory Cytokines pIRF3_dimer->ISGs Induces Transcription experimental_workflow cluster_setup Experimental Setup cluster_induction Disease Induction & Treatment cluster_monitoring In-Life Monitoring cluster_endpoint Endpoint Analysis animal_model Select Animal Model (e.g., CIA, DSS, Trex1-/-) group_assignment Randomly Assign to Groups (Vehicle, this compound Doses) animal_model->group_assignment disease_induction Induce Disease (e.g., Collagen, DSS) group_assignment->disease_induction treatment Administer this compound/Vehicle disease_induction->treatment clinical_scoring Clinical Scoring (Arthritis Score, DAI) treatment->clinical_scoring body_weight Monitor Body Weight euthanasia Euthanasia & Sample Collection body_weight->euthanasia histopathology Histopathology euthanasia->histopathology biomarkers Biomarker Analysis (Cytokines, Antibodies) euthanasia->biomarkers gene_expression Gene Expression (ISGs) euthanasia->gene_expression

References

Application Notes and Protocols for RU-521 in High-Throughput Screening for Immunomodulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU-521 is a potent and selective small molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a key cytosolic DNA sensor that, upon activation by double-stranded DNA (dsDNA), synthesizes the second messenger cyclic GMP-AMP (cGAMP).[3][4] cGAMP in turn binds to the adaptor protein STING (Stimulator of Interferon Genes), triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] This cGAS-STING pathway is a critical component of the innate immune response to pathogens but has also been implicated in the pathophysiology of autoimmune and inflammatory diseases where self-DNA is mislocalized to the cytoplasm.[1][4]

This compound exerts its inhibitory effect by binding to the catalytic pocket of cGAS, thereby preventing the synthesis of cGAMP.[2][5] It exhibits higher potency for murine cGAS compared to human cGAS, making it a valuable tool for preclinical studies in mouse models of autoimmune diseases.[1][6] These application notes provide detailed protocols for the use of this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at the discovery of novel immunomodulators targeting the cGAS-STING pathway.

Data Presentation: Quantitative Data for this compound

The following table summarizes the reported inhibitory concentrations of this compound from various studies, providing a reference for its potency in different assay formats and against different species' cGAS.

ParameterSpeciesAssay SystemValueReference
IC50 MurineBiochemical (Recombinant m-cGAS)0.11 µM[6][7]
IC50 MurineBiochemical (PPiase-coupled assay)0.74 µM[5]
IC50 MurineRAW 264.7 cells (dsDNA-induced IFN)0.70 µM[8][9]
IC50 HumanTHP-1 cells (HT-DNA activated)~0.8 µM[8][9]
IC50 HumanHuman PBMCs (HT-DNA induced IFNB1)0.8 µM[8][10]
IC90 HumanHuman PBMCs (HT-DNA induced IFNB1)3 µM[8][10]
LD50 HumanTHP-1 cells31.4 µM[11]

Mandatory Visualizations

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activation ATP_GTP ATP + GTP cGAS->ATP_GTP RU521 This compound RU521->cGAS Inhibition cGAMP 2'3'-cGAMP ATP_GTP->cGAMP Synthesis cGAS STING STING cGAMP->STING Binding STING_active Activated STING STING->STING_active Translocation TBK1 TBK1 STING_active->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes Nuclear Translocation Transcription Transcription IFN_genes->Transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

High-Throughput Screening Workflow for cGAS Inhibitors

HTS_Workflow cluster_screening Screening Phase cluster_validation Hit Validation & Characterization Compound_Library Compound Library (e.g., 10,000+ compounds) Primary_Screen Primary HTS Assay (e.g., Biochemical ATP depletion) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 (Biochemical Assay) Hit_Identification->Dose_Response Secondary_Assay Secondary Assay (e.g., Cell-Based Reporter) Dose_Response->Secondary_Assay Selectivity_Assay Selectivity Assays (vs. other PRRs) Secondary_Assay->Selectivity_Assay SAR Structure-Activity Relationship (SAR) Selectivity_Assay->SAR

Caption: A generalized workflow for a high-throughput screen to identify cGAS inhibitors.

Experimental Protocols

Protocol 1: Biochemical High-Throughput Screening for cGAS Inhibitors using an ATP Depletion Assay

This protocol describes a biochemical assay suitable for primary high-throughput screening of large compound libraries to identify inhibitors of cGAS. The principle is based on measuring the amount of ATP consumed by cGAS during the synthesis of cGAMP. A decrease in ATP levels, detected using a luciferase-based reagent, indicates cGAS activity.

Materials:

  • Recombinant human cGAS (h-cGAS)

  • Herring Testis DNA (HT-DNA) or other suitable dsDNA

  • ATP and GTP solutions

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM DTT

  • This compound (as a positive control inhibitor)

  • DMSO (for compound and control dilution)

  • 384-well white, opaque plates

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare a master plate of test compounds and controls (this compound, DMSO) diluted in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compounds and controls to the 384-well assay plates.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme/DNA mix in assay buffer containing h-cGAS and HT-DNA. The final concentrations should be optimized, but a starting point is 100 nM h-cGAS and 10 µg/mL HT-DNA.

    • Prepare a 2X substrate mix in assay buffer containing ATP and GTP. The final concentrations should be optimized, with a starting point of 200 µM each.

  • Assay Reaction:

    • Add 10 µL of the 2X enzyme/DNA mix to each well of the 384-well plate containing the plated compounds.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the reaction by adding 10 µL of the 2X substrate mix to each well.

    • Incubate the plate at 37°C for 60-120 minutes. The incubation time should be optimized to achieve approximately 50% ATP depletion in the DMSO control wells.

  • Signal Detection:

    • Equilibrate the plate and the luminescent ATP detection reagent to room temperature.

    • Add 20 µL of the ATP detection reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (Luminescence_compound - Luminescence_no_enzyme) / (Luminescence_DMSO - Luminescence_no_enzyme)

    • Identify hits as compounds that exhibit a percent inhibition above a defined threshold (e.g., >50% or 3 standard deviations from the mean of the DMSO controls).

    • Calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates a robust assay suitable for HTS.[12]

Protocol 2: Cell-Based High-Throughput Screening for cGAS Inhibitors using a THP-1 Lucia™ ISG Reporter Cell Line

This protocol describes a cell-based secondary assay to confirm the activity of hits identified in a primary screen and to assess their cellular permeability and potency. THP-1 Lucia™ ISG cells are a human monocytic cell line that stably expresses a secreted luciferase reporter gene under the control of an ISG54 promoter, which is inducible by type I IFNs.

Materials:

  • THP-1 Lucia™ ISG cells

  • Cell culture medium: RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin

  • Herring Testis DNA (HT-DNA)

  • Transfection reagent for DNA (e.g., Lipofectamine® LTX)

  • This compound (as a positive control inhibitor)

  • DMSO (for compound and control dilution)

  • 96-well or 384-well clear-bottom, white-walled plates

  • Luciferase detection reagent (e.g., QUANTI-Luc™)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture THP-1 Lucia™ ISG cells according to the supplier's instructions.

    • Seed the cells into 96-well or 384-well plates at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds and this compound in culture medium. The final DMSO concentration should be kept below 0.5%.

    • Add the diluted compounds to the cells and incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • Cell Stimulation:

    • Prepare a complex of HT-DNA and a suitable transfection reagent in serum-free medium according to the manufacturer's instructions. A final concentration of 1-2 µg/mL of HT-DNA is a good starting point.

    • Add the DNA-transfection reagent complex to each well to stimulate the cGAS pathway.

    • Include appropriate controls:

      • Untreated cells (negative control)

      • Cells treated with transfection reagent only

      • Cells treated with HT-DNA and DMSO (positive control for activation)

      • Cells treated with HT-DNA and a dose-response of this compound (positive control for inhibition)

  • Incubation:

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Equilibrate the luciferase detection reagent to room temperature.

    • Transfer 20 µL of the cell culture supernatant from each well to a white 96-well or 384-well plate.

    • Add 50 µL of the luciferase detection reagent to each well.

    • Incubate for 5-10 minutes at room temperature.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the DMSO control (100% activation).

    • Plot the dose-response curves for the hit compounds and this compound.

    • Calculate the IC50 values for each active compound.

    • A cytotoxicity assay should be performed in parallel to ensure that the observed inhibition is not due to cell death.

Selectivity Assays

To ensure that hit compounds are specific for the cGAS-STING pathway, it is crucial to perform selectivity assays. This can be achieved by stimulating the cells with ligands for other pattern recognition receptors (PRRs) in the presence of the inhibitor.[8]

Example Ligands:

  • RIG-I: 5'ppp-dsRNA

  • TLR3: Poly(I:C)

  • TLR4: Lipopolysaccharide (LPS)

  • STING (downstream of cGAS): 2'3'-cGAMP

The experimental setup would be similar to the cell-based assay described above, but instead of HT-DNA, the cells would be stimulated with these alternative ligands. A selective cGAS inhibitor should not inhibit the inflammatory response triggered by these other PAMPs.[8]

References

Application Notes and Protocols for the Synthesis and Purification of RU-521

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the chemical synthesis and purification of RU-521, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS). The protocols outlined below are based on established methodologies and are intended for use in a research laboratory setting by qualified personnel.

Overview and Chemical Properties

This compound, with the IUPAC name 3-[1-(6,7-Dichloro-1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-pyrazol-4-yl]-3H-isobenzofuran-1-one, is a small molecule inhibitor that has been shown to effectively suppress the cGAS-STING signaling pathway.[1] It is particularly noted for its higher potency against murine cGAS compared to human cGAS.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 3-[1-(6,7-Dichloro-1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-pyrazol-4-yl]-3H-isobenzofuran-1-one
CAS Number 2262452-06-0
Molecular Formula C₁₉H₁₂Cl₂N₄O₃[1]
Molecular Weight 415.23 g/mol [1]
Purity (Commercial) ≥95% (UHPLC)[1]
Solubility 2 mg/mL (4.82 mM) in DMSO[1]
Storage Store at -20°C[1]

cGAS-STING Signaling Pathway

The diagram below illustrates the cGAS-STING signaling pathway and the point of inhibition by this compound. Upon detection of cytosolic double-stranded DNA (dsDNA), cGAS becomes activated and synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to the stimulator of interferon genes (STING), triggering a downstream signaling cascade that results in the production of type I interferons (IFNs) and other inflammatory cytokines. This compound inhibits the enzymatic activity of cGAS, thereby preventing the synthesis of cGAMP and blocking the subsequent inflammatory response.

cGAS_STING_Pathway cGAS-STING Signaling Pathway and this compound Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes RU521 This compound RU521->cGAS inhibits STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 IFN_Genes Type I IFN Genes IRF3->IFN_Genes translocates & activates TypeI_IFN Type I IFNs IFN_Genes->TypeI_IFN transcription Inflammatory Response Inflammatory Response TBK1->IRF3 phosphorylates

Caption: Inhibition of the cGAS-STING pathway by this compound.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature, its complex heterocyclic structure, comprising benzimidazole, pyrazole, and isobenzofuranone moieties, suggests a multi-step synthetic route. The general approach would likely involve the synthesis of these core structures followed by their coupling.

Below is a proposed logical workflow for the synthesis of this compound based on common organic chemistry principles for constructing such a molecule. This is a conceptual pathway and would require experimental optimization.

Synthesis_Workflow Conceptual Synthesis Workflow for this compound cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Coupling and Final Product cluster_3 Purification A Substituted o-phenylenediamine E Benzimidazole core A->E B Dicarbonyl compound F Pyrazole core B->F C Hydrazine derivative C->F D Phthalic anhydride derivative G Isobenzofuranone core D->G H Coupled Intermediate E->H F->H G->H I This compound (Crude) H->I J Purified this compound I->J

References

Application Notes and Protocols for RU-521-Based Immunology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU-521 is a potent and selective small molecule inhibitor of both murine and human cyclic GMP-AMP synthase (cGAS).[1][2][3][4] cGAS is a critical cytosolic DNA sensor that plays a central role in innate immunity.[1][5] Upon binding to double-stranded DNA (dsDNA) in the cytoplasm—a danger signal associated with pathogen infection or cellular damage—cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][6][7] cGAMP subsequently binds to and activates the Stimulator of Interferon Genes (STING) protein, triggering a signaling cascade that involves TBK1 and IRF3.[6] This cascade culminates in the robust production of type I interferons (IFNs) and other pro-inflammatory cytokines, such as TNF-α and IL-6.[6]

Constitutive activation of the cGAS-STING pathway by self-DNA is implicated in the pathogenesis of various autoimmune and inflammatory diseases, including Aicardi-Goutières syndrome and lupus.[1][3][4][5] By inhibiting cGAS, this compound effectively blocks the production of cGAMP, thereby suppressing downstream inflammatory responses. This makes this compound an invaluable tool for studying the biological roles of the cGAS-STING pathway and a promising scaffold for the development of therapeutics for autoimmune disorders.[5][8]

These application notes provide detailed protocols for characterizing the immunological effects of this compound in vitro, including its inhibitory potency, its influence on macrophage polarization, and its pathway specificity.

The cGAS-STING Signaling Pathway and the Action of this compound

The following diagram illustrates the cGAS-STING signaling cascade and pinpoints the inhibitory action of this compound.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes RU521 This compound RU521->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING (ER-resident) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 Dimer pIRF3->pIRF3_n Dimerizes & Translocates pNFkB p-NF-κB NFkB->pNFkB pNFkB_n p-NF-κB pNFkB->pNFkB_n Translocates Genes Type I IFN Genes (e.g., IFNB1) Pro-inflammatory Genes (e.g., IL6, TNF) pIRF3_n->Genes Induces Transcription pNFkB_n->Genes

Caption: The cGAS-STING pathway is initiated by cytosolic dsDNA and inhibited by this compound.

Application Note 1: In Vitro Characterization of this compound Potency

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and its effect on cytokine production in immune cells following cGAS stimulation.

Workflow_Potency cluster_setup Experimental Setup cluster_analysis Analysis (24h post-stimulation) cluster_readout Readout c1 1. Seed Immune Cells (e.g., THP-1, RAW 264.7) c2 2. Pre-treat with This compound Dose Range c1->c2 c3 3. Stimulate with dsDNA (e.g., HT-DNA) c2->c3 a1 A. Collect Supernatant for ELISA (IFN-β, IL-6, TNF-α) c3->a1 Incubate a2 B. Lyse Cells for RT-qPCR (IFNB1, IL6, TNF) c3->a2 Incubate a3 C. Lyse Cells for Western Blot (p-TBK1, p-IRF3) c3->a3 Incubate r1 IC₅₀ Calculation a1->r1 r2 Gene Expression Fold Change a2->r2 r3 Protein Phosphorylation Level a3->r3

Caption: Experimental workflow for determining the in vitro potency of this compound.
Protocol 1.1: Cell Culture and Stimulation

  • Cell Seeding:

    • Culture human THP-1 monocytes or murine RAW 264.7 macrophages in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • For THP-1 cells, differentiate into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. Allow cells to rest in fresh media for 24 hours before the experiment.

    • Seed cells in 24-well plates at a density of 1.5 x 10⁵ cells per well and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Use DMSO as a vehicle control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

    • Incubate for 2-4 hours.

  • cGAS Stimulation:

    • Prepare the dsDNA stimulus. Herring Testis DNA (HT-DNA) is commonly used.

    • Complex HT-DNA with a transfection reagent like Lipofectamine LTX according to the manufacturer's protocol. A typical concentration is 0.2-1 µg/mL of HT-DNA.

    • Add the DNA-transfection reagent complex to each well. Include a "no DNA" control.

    • Incubate the plates for 18-24 hours at 37°C and 5% CO₂.

Protocol 1.2: Measurement of Cytokine and Interferon Response
  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to pellet any detached cells and debris.

    • Measure the concentration of secreted IFN-β, IL-6, and TNF-α using commercially available ELISA kits, following the manufacturer's instructions.

    • Plot the cytokine concentration against the log concentration of this compound and use a non-linear regression model to calculate the IC₅₀ value.

  • Quantitative Reverse Transcription PCR (RT-qPCR):

    • After collecting the supernatant, wash the adherent cells with PBS.

    • Lyse the cells directly in the well using a suitable lysis buffer (e.g., Buffer RLT from Qiagen).

    • Extract total RNA using an RNA extraction kit.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green master mix and primers for target genes (IFNB1, IL6, TNF) and a housekeeping gene (GAPDH or ACTB).

    • Calculate the relative gene expression using the ΔΔCt method.

Protocol 1.3: Western Blot Analysis of Signaling Intermediates
  • For analysis of early signaling events, stimulate cells for a shorter period (e.g., 1-4 hours).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with primary antibodies against phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), and total IRF3. Use an antibody against β-actin or GAPDH as a loading control.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation: Expected this compound Potency
ParameterCell LineTypical ValueReference(s)
IC₅₀ (IFN-β Production) Human THP-1~0.8 µM[2][7]
IC₅₀ (IFN-β Production) Murine RAW 264.7~0.7 µM - 5 µM[2][9]
LD₅₀ (Cytotoxicity) Human THP-1~31.4 µM[2][4]
Inhibition of p-IRF3 N/ADose-dependent reduction
Inhibition of cGAMP N/ADose-dependent reduction[2][3]

Application Note 2: Analysis of this compound Effects on Macrophage Polarization

Objective: To assess whether this compound can modulate macrophage polarization, particularly the shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.

Workflow_Polarization cluster_treatment Polarization (48h) cluster_analysis Analysis start Differentiate Monocytes (e.g., THP-1 or BMDMs) to M0 Macrophages M0 M0 Macrophages start->M0 M1 M1 Polarization (LPS + IFN-γ) M0->M1 M2 M2 Polarization (IL-4 + IL-13) M0->M2 RU521 +/- this compound M1->RU521 M2->RU521 a1 Flow Cytometry (CD86, CD206) RU521->a1 a2 RT-qPCR (iNOS, Arg1, IL10, TNF) RU521->a2 a3 ELISA (IL-10, IL-12, TNF-α) RU521->a3

Caption: Workflow for studying the effect of this compound on macrophage polarization.
Protocol 2.1: Macrophage Differentiation and Polarization

  • Differentiation: Generate M0 macrophages from human PBMCs (by culturing with M-CSF) or mouse bone marrow-derived macrophages (BMDMs) as per standard protocols. Alternatively, use PMA-differentiated THP-1 cells.

  • Polarization:

    • Culture M0 macrophages in fresh medium.

    • Add this compound (at its IC₅₀ concentration, e.g., 1 µM) or vehicle control.

    • To induce M1 polarization , add LPS (100 ng/mL) and IFN-γ (20 ng/mL).

    • To induce M2 polarization , add IL-4 (20 ng/mL) and IL-13 (20 ng/mL).

    • Leave one group of cells untreated (M0 control).

    • Incubate for 24-48 hours.

Protocol 2.2: Analysis of Macrophage Phenotype
  • Flow Cytometry:

    • Gently detach cells using a non-enzymatic cell scraper.

    • Stain cells with fluorescently-conjugated antibodies against surface markers such as CD86 (M1 marker) and CD206 (M2 marker), along with a viability dye.

    • Analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker using a flow cytometer.

  • RT-qPCR and ELISA:

    • Harvest cell lysates for RNA and supernatants for protein analysis as described in Protocol 1.2.

    • For RT-qPCR, analyze the expression of M1-associated genes (e.g., NOS2/iNOS, TNF, IL1B) and M2-associated genes (e.g., ARG1, IL10, MRC1/CD206).

    • For ELISA, measure the secretion of key cytokines like TNF-α and IL-12 (M1) and IL-10 (M2).

Data Presentation: Expected Effects on Macrophage Markers

Studies have shown that in disease models involving neuroinflammation, this compound can promote a shift from an M1 to an M2 phenotype.[6]

Marker TypeMarkerM1 (LPS+IFNγ)M1 + this compound
Surface Marker CD86↑↑
Gene Expression NOS2 (iNOS)↑↑
Gene Expression TNF↑↑
Gene Expression IL10-
Secreted Protein TNF-α, IL-6, IL-1β↑↑
Secreted Protein IL-10-

(Arrows indicate expected change relative to M0 control; ↓/↑ indicates decrease/increase with this compound treatment)

Application Note 3: Confirming the Specificity of this compound

Objective: To demonstrate that this compound specifically inhibits the cGAS-STING pathway and does not have off-target effects on other innate immune signaling pathways.

Specificity_Logic cluster_stimuli Immune Stimuli cluster_pathways Signaling Pathways s1 dsDNA p1 cGAS-STING s1->p1 s2 LPS (TLR4) p2 TLR4 / MyD88 s2->p2 s3 Poly(I:C) (TLR3) p3 TLR3 / TRIF s3->p3 s4 cGAMP p4 STING (direct) s4->p4 Response Inflammatory Response (IFN-β, IL-6) p1->Response p2->Response p3->Response p4->Response RU521 This compound RU521->p1 Inhibits RU521->p2 No Effect RU521->p3 No Effect RU521->p4 No Effect

Caption: Logical diagram for testing the pathway specificity of this compound.
Protocol 3.1: Stimulation of Alternative Pathways

  • Cell Culture: Seed THP-1 or RAW 264.7 cells in 24-well plates as described in Protocol 1.1.

  • Treatment: Pre-treat cells with this compound (at a concentration known to be effective, e.g., 1-5 µM) or vehicle (DMSO) for 2-4 hours.

  • Stimulation: Add one of the following stimuli to different wells:

    • cGAS-STING: Transfected HT-DNA (1 µg/mL).

    • TLR4: Lipopolysaccharide (LPS) (100 ng/mL).

    • TLR3/RLR: High molecular weight Poly(I:C) (1 µg/mL).

    • TLR1/2: Pam3CSK4 (300 ng/mL).

    • Direct STING: Transfected 2'3'-cGAMP (1-5 µg/mL).

    • IFN Receptor: Recombinant IFN-β (1000 U/mL).

  • Incubation: Incubate for 18-24 hours.

Protocol 3.2: Downstream Readouts
  • Collect supernatants and cell lysates as previously described.

  • Measure the production of key cytokines relevant to each pathway using ELISA or RT-qPCR.

    • For dsDNA, cGAMP, and Poly(I:C), measure IFN-β .

    • For LPS and Pam3CSK4, measure IL-6 or TNF-α .

  • Analyze the results. Inhibition should only be observed in the dsDNA-stimulated group. The response to all other stimuli should be unaffected by this compound, confirming its specificity for cGAS.[2][4]

Data Presentation: Expected Specificity Profile of this compound
Stimulus (Pathway)This compound TreatmentExpected Outcome (e.g., IFN-β or IL-6 level)Specificity Confirmation
dsDNA (cGAS-STING)-+++N/A
dsDNA (cGAS-STING)+-Inhibition Confirmed
LPS (TLR4)-+++N/A
LPS (TLR4)++++No Off-Target Effect
Poly(I:C) (TLR3)-+++N/A
Poly(I:C) (TLR3)++++No Off-Target Effect
cGAMP (STING)-+++N/A
cGAMP (STING)++++Acts Upstream of STING
IFN-β (IFNAR)-+++ (ISG expression)N/A
IFN-β (IFNAR)++++ (ISG expression)Acts Upstream of IFN Receptor

(+++ indicates a robust response; - indicates an inhibited response)

References

Protocols for dissolving and storing RU-521 for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of RU-521, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS), for laboratory use. Adherence to these guidelines is crucial for ensuring the stability, activity, and reliable performance of the compound in experimental settings.

Chemical Properties and Solubility

This compound is a small molecule inhibitor that targets the cGAS-STING signaling pathway, which plays a critical role in the innate immune response to cytosolic DNA.[1][2][3] Understanding its solubility is paramount for preparing homogenous solutions for in vitro and in vivo studies.

Table 1: Solubility and Storage of this compound

ParameterValueSource(s)
Molecular Weight 415.23 g/mol [1][2][4]
Molecular Formula C₁₉H₁₂Cl₂N₄O₃[1][2][4]
Appearance Yellow solid[4]
Purity ≥98%[5]
Solubility in DMSO 50 mM to 126.3 mg/mL (304.17 mM)[1][4][5][6][7]
Solubility in Ethanol 2 mg/mL[6]
Solubility in Water Insoluble[6]
Storage of Solid -20°C for up to 3 years. Keep away from direct sunlight and moisture.[4][6]
Storage of Stock Solution -80°C for up to 1 year; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[4][6]

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for this compound.

Materials:

  • This compound powder

  • Anhydrous or fresh DMSO (Note: Moisture-absorbing DMSO can reduce solubility[6])

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 20.76 mg of this compound (Molecular Weight: 415.23 g/mol ).

  • Dissolve: Add the appropriate volume of fresh DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Mix: Vortex the solution thoroughly to ensure complete dissolution. If the compound does not fully dissolve, sonication is recommended to aid dissolution.[4]

  • Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[6]

  • Store: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[4][6]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution to a final working concentration for in vitro experiments.

Materials:

  • 50 mM this compound stock solution in DMSO

  • Appropriate cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Thaw: Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 50 µM, you can first prepare a 1:100 intermediate dilution (e.g., 10 µL of 50 mM stock in 990 µL of medium to get a 500 µM solution).

  • Final Dilution: Add the appropriate volume of the intermediate dilution or the stock solution to your cell culture plate wells to achieve the desired final concentration. Ensure the final concentration of DMSO is not cytotoxic to your cells (typically <0.5%).

  • Mix: Gently mix the contents of the wells to ensure a homogenous concentration of this compound.

  • Incubate: Proceed with your experimental incubation time as required.

Signaling Pathway and Experimental Workflow

This compound functions by inhibiting cGAS, a key sensor of cytosolic double-stranded DNA (dsDNA).[1][2] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) protein.[8] This activation leads to a signaling cascade culminating in the production of type I interferons and other inflammatory cytokines.[2] this compound blocks the synthesis of cGAMP, thereby suppressing this inflammatory response.[2]

RU521_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes RU521 This compound RU521->cGAS inhibits STING STING (ER Membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Interferon Gene Expression pIRF3_dimer->IFN_genes induces

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

RU521_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock_sol 50 mM Stock Solution dissolve->stock_sol aliquot Aliquot for Single Use stock_sol->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw For Use dilute Dilute to Working Concentration in Media thaw->dilute experiment Add to In Vitro/ In Vivo Experiment dilute->experiment end End experiment->end

Caption: Experimental workflow for the preparation and use of this compound solutions.

References

Application Notes and Protocols for RU-521 in Viral Infection and Immune Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing RU-521, a potent small molecule inhibitor of cyclic GMP-AMP synthase (cGAS), in studies investigating viral infection and the subsequent immune responses. This compound serves as a critical tool for dissecting the role of the cGAS-STING signaling pathway in various pathological and physiological contexts.

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of many viral infections and cellular damage.[1][2] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to and activates STING, leading to the induction of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for orchestrating an anti-viral response.[1]

This compound is a specific inhibitor of cGAS, acting by binding to the enzyme's active site and preventing the production of cGAMP.[2][3] This targeted inhibition allows for the precise investigation of the cGAS-STING pathway's contribution to immune activation during viral infections. Notably, this compound has been shown to inhibit both human and mouse cGAS, making it a versatile tool for a range of in vitro and ex vivo studies.[4]

Mechanism of Action

This compound directly targets the enzymatic activity of cGAS. By occupying the active site, it competitively inhibits the binding of ATP and GTP, the substrates required for cGAMP synthesis.[2][5] This leads to a dose-dependent reduction in intracellular cGAMP levels, thereby preventing the activation of STING and the downstream signaling cascade that results in the transcription of type I IFNs and other inflammatory genes.[4][6] Studies have demonstrated that this compound does not affect downstream signaling components, such as STING activation by exogenous cGAMP or the response to other pattern recognition receptor (PRR) ligands, highlighting its specificity for cGAS.[4][7]

cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Viral dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes RU521 This compound RU521->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Dimerizes & Translocates IFN_genes Type I IFN Genes IRF3_dimer->IFN_genes Induces Transcription

Caption: cGAS-STING signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the reported efficacy and cytotoxicity of this compound from various studies. These values can serve as a starting point for experimental design.

Table 1: In Vitro Efficacy of this compound

Cell LineSpeciesParameterValueReference
THP-1HumanIC50 (IFNB1 expression)~0.8 µM[4]
RAW 264.7MurineIC50 (IFNB1 expression)~0.7 µM[4]
Murine MacrophagesMurineIC50 (biochemical assay)0.11 µM[8]
Recombinant h-cGASHumanIC50 (biochemical assay)2.94 µM[8]
Human PBMCsHumanEffective Concentration (IC50)0.8 µM[4]
Human PBMCsHumanEffective Concentration (IC90)3.0 µM[4]

Table 2: Cytotoxicity of this compound

Cell LineSpeciesParameterValueReference
THP-1HumanLD5031.4 µM[4]

Experimental Protocols

Below are detailed protocols for key experiments involving this compound to study its effect on viral infection and immune response.

Protocol 1: In Vitro Inhibition of dsDNA-Induced Type I IFN Production

Objective: To determine the dose-dependent inhibitory effect of this compound on type I interferon production in response to cytosolic dsDNA.

Materials:

  • THP-1 or RAW 264.7 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • This compound (stock solution in DMSO)

  • Herring Testis DNA (HT-DNA) or other dsDNA stimulus

  • Transfection reagent (e.g., Lipofectamine LTX)

  • RNA extraction kit

  • qRT-PCR reagents (primers for IFNB1 and a housekeeping gene)

  • ELISA kit for IFN-β

Procedure:

  • Cell Seeding: Seed THP-1 or RAW 264.7 cells in 24-well plates at a density of 1.5 x 105 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should span a range to determine the IC50 (e.g., 0.01 µM to 10 µM). Add the diluted this compound or a vehicle control (DMSO) to the cells and incubate for 1-2 hours.

  • dsDNA Transfection: Complex HT-DNA with a transfection reagent according to the manufacturer's protocol. A typical concentration is 0.17 µg of HT-DNA per well for THP-1 cells.[4] Add the DNA complexes to the cells.

  • Incubation: Incubate the cells for 6-24 hours.

  • Sample Collection:

    • For qRT-PCR: Harvest the cells, extract total RNA, and synthesize cDNA.

    • For ELISA: Collect the cell culture supernatant.

  • Analysis:

    • qRT-PCR: Perform quantitative real-time PCR to measure the relative mRNA expression of IFNB1. Normalize the expression to a housekeeping gene.

    • ELISA: Measure the concentration of secreted IFN-β in the supernatant according to the manufacturer's instructions.

  • Data Interpretation: Plot the IFN-β levels (mRNA or protein) against the log concentration of this compound to determine the IC50 value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells D Pre-treat cells with this compound A->D B Prepare this compound Dilutions B->D C Prepare dsDNA-Transfection Mix E Transfect cells with dsDNA C->E D->E F Incubate (6-24h) E->F G Harvest Cells/Supernatant F->G H RNA Extraction & qRT-PCR G->H I ELISA G->I J Determine IC50 H->J I->J

Caption: Workflow for determining the in vitro efficacy of this compound.

Protocol 2: Measurement of Intracellular cGAMP Levels

Objective: To directly measure the effect of this compound on the synthesis of cGAMP by cGAS.

Materials:

  • RAW-Lucia ISG-KO-cGAS cells (or other cGAS-deficient cell line)

  • Expression plasmids for murine or human cGAS

  • This compound

  • Transfection reagents

  • LC-MS/MS system

Procedure:

  • Cell Transfection: Transfect RAW-Lucia ISG-KO-cGAS cells with a plasmid expressing either murine or human cGAS.

  • This compound Treatment: Treat the transfected cells with different concentrations of this compound (e.g., 0 µM, 0.8 µM, 3 µM) for 24 hours.[6]

  • Cell Lysis: Harvest and lyse the cells.

  • Sample Preparation: Process the cell lysates for LC-MS/MS analysis. This typically involves protein precipitation and solid-phase extraction.

  • LC-MS/MS Analysis: Quantify the intracellular levels of cGAMP using a validated LC-MS/MS method.[6] A standard curve with synthetic cGAMP should be used for absolute quantification.

  • Data Analysis: Compare the cGAMP levels in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.

Application in Viral Infection Models

This compound can be employed to investigate the role of the cGAS-STING pathway in the host response to various DNA viruses (e.g., Herpes Simplex Virus, Cytomegalovirus) and retroviruses that produce a DNA intermediate (e.g., HIV). By inhibiting cGAS, researchers can determine the extent to which this pathway contributes to:

  • Viral Recognition and Restriction: Does the cGAS-STING pathway play a role in sensing the viral DNA and initiating an early anti-viral state?

  • Immune Cell Activation: How does cGAS inhibition affect the activation and function of immune cells such as macrophages, dendritic cells, and T cells during infection?

  • Pathogenesis: Does the cGAS-STING pathway contribute to the immunopathology associated with the viral infection?

When designing viral infection experiments, it is crucial to include appropriate controls, such as mock-infected cells and vehicle-treated infected cells. The timing of this compound addition relative to infection will depend on the specific research question (e.g., pre-treatment to assess prophylaxis, post-treatment to assess therapeutic potential).

Selectivity and Off-Target Effects

Studies have shown that this compound is highly selective for the cGAS-STING pathway.[4] It does not inhibit immune responses triggered by ligands for other PRRs, such as RIG-I-like receptors (RLRs) or Toll-like receptors (TLRs).[4] Furthermore, it does not block the activation of STING by direct stimulation with cGAMP or the downstream effects of type I IFN signaling.[4][7] This specificity makes this compound a reliable tool for dissecting the specific contribution of cGAS to a given biological process.

cluster_stimuli Immune Stimuli cluster_pathways Signaling Pathways cluster_inhibitor cluster_response Immune Response dsDNA dsDNA cGAS_STING cGAS-STING Pathway dsDNA->cGAS_STING RNA RNA Virus RLR RLR Pathway RNA->RLR LPS LPS TLR4 TLR4 Pathway LPS->TLR4 cGAMP_ex Exogenous cGAMP STING_direct Direct STING Activation cGAMP_ex->STING_direct IFN_Response Type I IFN Response cGAS_STING->IFN_Response RLR->IFN_Response TLR4->IFN_Response STING_direct->IFN_Response RU521 This compound RU521->cGAS_STING Specific Inhibition

Caption: Specificity of this compound for the cGAS-STING signaling pathway.

By following these guidelines and protocols, researchers can effectively utilize this compound to gain valuable insights into the role of the cGAS-STING pathway in viral infections and immune responses, ultimately contributing to the development of novel therapeutic strategies.

References

Application Notes and Protocols for RU-521 Administration in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU-521 is a potent and selective small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a key cytosolic DNA sensor that, upon binding to double-stranded DNA (dsDNA), catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP). This, in turn, activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. Dysregulation of the cGAS-STING pathway is implicated in the pathogenesis of various autoimmune diseases and other inflammatory conditions. This compound offers a valuable tool for investigating the in vivo roles of the cGAS-STING pathway and for preclinical evaluation of cGAS inhibition as a therapeutic strategy.

These application notes provide a comprehensive overview of the best practices for the administration of this compound in animal research, including summaries of in vitro and in vivo data, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflows.

Mechanism of Action

This compound functions by directly binding to the catalytic pocket of cGAS, thereby preventing the synthesis of 2'3'-cGAMP and subsequent activation of the STING pathway. This inhibitory action has been demonstrated to be selective for cGAS, with no significant off-target effects on other inflammatory signaling pathways.

In Vitro Activity of this compound

A summary of the in vitro inhibitory activity of this compound against murine and human cGAS is presented below.

Cell LineSpeciesAssayIC50Reference
Murine Macrophage-like cellsMurinedsDNA-activated reporter activity0.7 µMMedChemExpress
THP-1HumandsDNA-activated reporter activity~0.8 µM[3]

In Vivo Administration and Efficacy of this compound

This compound has been demonstrated to be effective in various animal models of inflammatory diseases. The following table summarizes the administration routes, dosages, and observed effects in key in vivo studies.

Animal ModelSpeciesRoute of AdministrationDosageKey Findings
Sepsis (LPS-induced)MouseIntraperitoneal (i.p.)5 mg/kg (single dose)Increased cardiac function, reduced inflammatory responses, oxidative stress, and apoptosis in the heart.[1][2]
Cerebral Venous Sinus Thrombosis (CVST)MouseIntranasal450 µg/kgDecreased apoptotic cells, reduced number of dying neurons, and improved motor function.[4]
Hypoxic-Ischemic Encephalopathy (HIE)RatIntranasal450 µg/kgSignificantly decreased infarction area and reduced the number of degenerating neurons.[5]
Subarachnoid Hemorrhage (SAH)RatIntranasal450 µg/kg (medium dose)Alleviated brain edema and improved neurological scores.[6]
Surgical Brain Injury (SBI)RatIntranasal450 µg/kgAdministered at 2h, 24h, and 48h post-injury.[7]
Polytrauma with FractureRatSubcutaneous (s.c.)12 mg/kgImproved bone healing.[8]
Cadmium-induced Lung InjuryMouseIntraperitoneal (i.p.)5 mg/kg (daily)Attenuated lung injury.[9]
Amyotrophic Lateral Sclerosis (ALS)MouseIntraperitoneal (i.p.)500 µ g/animal (twice weekly for 4 weeks, then once weekly)Maintained/gained weight up to week 18.[10]
Neonatal Hypoxic-Ischemic EncephalopathyRatIntraperitoneal (i.p.)5 mg/kgSuppressed expression of cGAS and STING, and inhibited pyroptosis.[11][12]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Note: this compound is sparingly soluble in aqueous solutions. The following are examples of vehicle formulations reported in the literature. It is crucial to ensure complete dissolution and stability of the formulation before administration.

  • For Intraperitoneal and Subcutaneous Administration:

    • Vehicle: 10% (w/v) Dimethyl sulfoxide (DMSO) in polyvinylpyrrolidone (povidone).[8]

    • Preparation:

      • Initially, solubilize this compound in DMSO to create a 2% drug suspension.

      • Further mix this suspension to make a final solution of 10% (w/v) DMSO in povidone.[8]

  • For Intranasal Administration:

    • Vehicle: 1% DMSO in corn oil.[4][5][7]

    • Preparation:

      • Dissolve the required amount of this compound in DMSO to make a stock solution.

      • Dilute the stock solution with corn oil to achieve the final desired concentration and a 1% DMSO concentration.

Intraperitoneal (i.p.) Injection Protocol (Mouse)
  • Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail.

  • Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Injection: Using a 25-27 gauge needle, penetrate the skin and abdominal muscle at a 45-degree angle.

  • Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and reinject at a different site with a new needle.

  • Injection: Slowly inject the this compound solution.

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Monitor the animal for any signs of distress or adverse reactions post-injection.

Intranasal (i.n.) Administration Protocol (Mouse/Rat)
  • Anesthesia: Lightly anesthetize the animal using isoflurane to prevent movement and ensure accurate administration.

  • Positioning: Place the animal in a supine position.

  • Administration:

    • Using a micropipette, administer small droplets (e.g., 1.25 µl per drop for rats) into alternating nostrils.[5]

    • Allow a few minutes between drops to ensure the solution is inhaled and does not flow out.[5]

  • Recovery: Keep the animal in the supine position for a short period after administration to ensure complete absorption.

  • Monitoring: Monitor the animal until it has fully recovered from anesthesia.

Signaling Pathway and Experimental Workflow Diagrams

cGAS_STING_Pathway cGAS-STING Signaling Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes from RU521 This compound RU521->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons (IFN-α/β) pIRF3->IFN induces transcription

Caption: The cGAS-STING signaling cascade and the inhibitory action of this compound.

RU521_In_Vivo_Workflow General In Vivo Experimental Workflow for this compound cluster_prep Preparation cluster_admin Administration & Induction cluster_eval Evaluation Animal_Model Select Animal Model (e.g., Mouse, Rat) Grouping Randomize Animals into Control and Treatment Groups Animal_Model->Grouping RU521_Prep Prepare this compound Formulation (e.g., in Corn Oil/DMSO) RU521_Admin Administer this compound or Vehicle (i.p., i.n., etc.) RU521_Prep->RU521_Admin Disease_Induction Induce Disease Model (e.g., LPS, SAH) Grouping->Disease_Induction Disease_Induction->RU521_Admin Monitoring Monitor Animal Health and Behavior RU521_Admin->Monitoring Endpoint Collect Samples at Pre-determined Endpoints Monitoring->Endpoint Analysis Perform Analysis (e.g., Histology, ELISA, WB) Endpoint->Analysis

Caption: A generalized workflow for conducting in vivo studies using this compound.

Safety and Toxicology

Currently, there is limited publicly available data on the formal toxicology and pharmacokinetic profiles of this compound in animal models. The reported in vivo studies have not indicated significant acute toxicity at the effective doses. However, researchers should exercise due caution and conduct appropriate safety monitoring during their experiments. It is recommended to perform pilot studies to determine the optimal dose and to assess for any potential adverse effects in the specific animal model and experimental conditions being used.

Conclusion

This compound is a valuable research tool for investigating the role of the cGAS-STING pathway in health and disease. The information and protocols provided in these application notes are intended to serve as a guide for the effective and responsible use of this compound in animal research. Researchers are encouraged to consult the primary literature for more detailed information specific to their models of interest.

References

Troubleshooting & Optimization

Troubleshooting RU-521 solubility issues in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cGAS inhibitor, RU-521. The information provided is intended to address common challenges, particularly those related to solubility in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] It is advisable to use fresh, anhydrous DMSO to avoid decreased solubility due to moisture absorption.[2]

Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous experimental buffer. What should I do?

A2: This is a common issue for compounds with low aqueous solubility. Here are several troubleshooting steps:

  • Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be too high. Try lowering the concentration to a level that is soluble in the final buffer.

  • Increase the percentage of DMSO: A higher percentage of DMSO in the final solution can help maintain solubility. However, be mindful of the DMSO tolerance of your specific assay or cell type.

  • Use a different buffer system: The pH and composition of your buffer can significantly impact the solubility of this compound. Experiment with different buffer systems to find one that is more compatible.

  • Sonication: Sonication can help to dissolve small particles that may have precipitated out of solution.[3]

  • Prepare a fresh dilution: It is recommended to prepare fresh dilutions of this compound in your experimental buffer immediately before use.

Q3: What are the known solubility limits for this compound?

A3: The solubility of this compound can vary between different suppliers and batches. The table below summarizes the reported solubility data.

This compound Solubility Data

SolventReported SolubilitySource
DMSO50 mM
DMSO2 mg/mL (4.82 mM)[1]
DMSO83 mg/mL (199.88 mM)[2]
DMSO126.3 mg/mL (304.17 mM)[3]
DMF30 mg/mL[4]
Ethanol2 mg/mL[2]
WaterInsoluble[2]
DMSO:PBS (pH 7.2) (1:6)0.14 mg/mL[4]

Q4: Are there any established in vivo formulations for this compound?

A4: Yes, some in vivo formulations have been reported. These typically involve a combination of solvents to maintain solubility. For example:

  • A mixture of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline has been used to achieve a concentration of 2 mg/mL (4.82 mM).[3]

  • Another formulation involves dissolving this compound in 1% DMSO + corn oil.[5]

It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component.[3]

Troubleshooting Guides

Guide 1: Preparing a Stock Solution of this compound in DMSO

This guide provides a step-by-step protocol for preparing a stock solution of this compound.

Experimental Protocol:

  • Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 50 mM).

  • Dissolution: Gently vortex or sonicate the solution to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles are present.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1][3] The reconstituted product is reported to be stable for at least 6 months at -20°C.[1]

Guide 2: Addressing Precipitation in Aqueous Buffers

This guide outlines a systematic approach to troubleshoot precipitation issues when diluting this compound stock solutions.

G start Precipitation observed upon dilution check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_dmso Is the DMSO percentage too low? check_conc->check_dmso No fresh_prep Prepare fresh dilutions immediately before use lower_conc->fresh_prep inc_dmso Increase final DMSO % (check cell/assay tolerance) check_dmso->inc_dmso Yes check_buffer Is the buffer composition optimal? check_dmso->check_buffer No inc_dmso->fresh_prep change_buffer Test alternative buffer systems (pH, components) check_buffer->change_buffer No sonicate Try brief sonication of the final dilution check_buffer->sonicate Yes change_buffer->fresh_prep sonicate->fresh_prep end Solubility issue resolved fresh_prep->end

Caption: Troubleshooting workflow for this compound precipitation in aqueous buffers.

Signaling Pathway

This compound is a known inhibitor of cyclic GMP-AMP synthase (cGAS). The following diagram illustrates the cGAS-STING signaling pathway and the point of inhibition by this compound.

G dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP+GTP RU521 This compound RU521->cGAS STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN

Caption: The cGAS-STING signaling pathway with this compound inhibition.

References

Optimizing RU-521 Dosage for Maximum cGAS Inhibition: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RU-521, a potent inhibitor of cyclic GMP-AMP synthase (cGAS), to achieve maximal inhibition of the cGAS-STING pathway. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that directly targets the catalytic activity of cGAS.[1][2] It binds to the enzyme's active site, preventing the synthesis of cyclic GMP-AMP (cGAMP) from ATP and GTP upon detection of cytosolic double-stranded DNA (dsDNA).[3] This inhibition of cGAMP production effectively blocks the downstream activation of the STING (Stimulator of Interferon Genes) pathway, thereby reducing the production of type I interferons and other pro-inflammatory cytokines.[1][2]

Q2: What is the optimal in vitro concentration of this compound to use?

A2: The optimal in vitro concentration of this compound is cell-type dependent. However, a good starting point for many human and murine cell lines is in the range of 0.5 µM to 10 µM. The half-maximal inhibitory concentration (IC50) has been reported to be approximately 0.7 µM in murine RAW 264.7 cells and around 0.8 µM in human THP-1 cells.[4][5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: Is this compound equally effective against human and murine cGAS?

A3: this compound was initially identified as a potent inhibitor of murine cGAS.[6] While it does exhibit cross-species activity and can inhibit human cGAS, some studies suggest it is more potent against the murine homolog.[1][6] One study reported an IC50 of 0.11 µM for mouse cGAS and 2.94 µM for human cGAS in a cell-free assay.[7][8] Therefore, higher concentrations may be required to achieve the same level of inhibition in human cells compared to mouse cells.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in DMSO.[1] For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles. For in vivo studies, the formulation will depend on the route of administration, but may involve co-solvents like PEG300 and Tween 80.[9]

Q5: What are the appropriate negative and positive controls for an this compound experiment?

A5:

  • Negative Controls:

    • Vehicle control (e.g., DMSO) to account for any effects of the solvent.

    • Cells not stimulated with a cGAS agonist (e.g., cytosolic dsDNA) to establish a baseline.

    • In cGAS knockout cells, this compound should have no effect on the downstream pathway when stimulated with dsDNA, confirming its specificity.[4][10]

  • Positive Controls:

    • Stimulation of cells with a known cGAS agonist, such as herring testis DNA (HT-DNA) or interferon stimulatory DNA (ISD).[4][10]

    • Direct stimulation of the pathway downstream of cGAS with 2'3'-cGAMP. This compound should not inhibit signaling induced by exogenous cGAMP.[11][12]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low inhibition of cGAS activity observed Suboptimal this compound concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions.Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., from 0.1 µM to 20 µM).
Poor cell permeability: The compound may not be efficiently entering the cells.Increase incubation time with this compound prior to stimulation. Ensure the final DMSO concentration is not inhibiting cell health or transfection efficiency.
Degradation of this compound: Improper storage or handling may have led to the degradation of the compound.Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
cGAS-independent pathway activation: The observed inflammatory response may not be mediated by the cGAS-STING pathway.Use specific cGAS agonists like HT-DNA or ISD. Confirm pathway dependence using cGAS knockout cells or by demonstrating that this compound does not inhibit downstream activation by exogenous 2'3'-cGAMP.[4][12]
High background or off-target effects This compound cytotoxicity: High concentrations of this compound or the vehicle (DMSO) may be toxic to the cells.Determine the cytotoxicity of this compound and the vehicle using a cell viability assay (e.g., MTT or CellTiter-Glo). Use concentrations well below the toxic threshold.
Non-specific inhibition: At high concentrations, this compound might inhibit other cellular processes.Test the specificity of this compound by stimulating cells with ligands for other pattern recognition receptors (e.g., poly(I:C) for RIG-I/MDA5, LPS for TLR4) and confirming that this compound does not inhibit these pathways.[4]
Variability in results Inconsistent cell culture conditions: Variations in cell passage number, confluency, or health can affect experimental outcomes.Use cells within a consistent passage number range. Seed cells at a consistent density and ensure they are healthy and in the logarithmic growth phase before starting the experiment.
Inconsistent stimulation: The method of cGAS stimulation (e.g., transfection of dsDNA) can be a source of variability.Optimize the transfection protocol for your cell type. Use a consistent concentration of dsDNA and transfection reagent. Ensure even distribution of the transfection complex.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Cell LineSpeciescGAS AgonistAssayIC50Reference
RAW 264.7MurineHerring Testis DNA (HT-DNA)IFN-β mRNA (RT-qPCR)~0.7 µM[4]
THP-1HumanHerring Testis DNA (HT-DNA)IFN-β mRNA (RT-qPCR)~0.8 µM[4][5]
Bone Marrow-Derived Macrophages (BMDMs)MurinedsDNAIFN-β productionNot specified, but effective at reducing constitutive expression[3]
BV2MurineOxy-HbcGAS/STING pathway inhibition500 nM showed significant inhibition[13]

Table 2: In Vivo Dosage of this compound

Animal ModelDisease/ConditionRoute of AdministrationDosageObserved EffectReference
RatSubarachnoid HemorrhageIntranasal450 µg/kgAlleviation of brain edema and neuronal apoptosis[13]
MouseSepsisIntraperitoneal (i.p.)5 mg/kgAlleviated inflammatory response and oxidative stress-induced cardiac damage[9]
MouseIonizing RadiationIntraperitoneal (i.p.)5 mg/kgNot specified, used for cGAS inhibition[7]

Experimental Protocols

Protocol 1: In Vitro cGAS Inhibition Assay using THP-1 Cells

This protocol describes a method to assess the inhibitory effect of this compound on cGAS activation in THP-1 human monocytic cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • This compound

  • DMSO

  • Herring Testis DNA (HT-DNA)

  • Lipofectamine LTX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • TRIzol or other RNA extraction reagent

  • cDNA synthesis kit

  • qPCR master mix and primers for IFNB1 and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.

  • Cell Plating: Seed 5x10^5 THP-1 cells per well in a 24-well plate.

  • This compound Treatment: Prepare serial dilutions of this compound in DMSO. Add the desired concentrations of this compound (or DMSO as a vehicle control) to the cells. A final DMSO concentration of ≤0.1% is recommended. Incubate for 1-2 hours at 37°C.

  • cGAS Stimulation:

    • Prepare the HT-DNA transfection complex in Opti-MEM according to the manufacturer's protocol. A typical concentration is 1 µg/mL of HT-DNA.

    • Add the transfection complex to the cells and incubate for 6 hours at 37°C.

  • RNA Extraction: Lyse the cells using TRIzol and extract total RNA according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Analysis: Perform quantitative PCR to measure the relative mRNA expression of IFNB1. Normalize the expression to a housekeeping gene.

  • Data Analysis: Calculate the fold change in IFNB1 expression relative to the unstimulated control. Determine the IC50 of this compound by plotting the percentage of inhibition against the log of the this compound concentration.

Protocol 2: Measurement of 2'3'-cGAMP Levels

This protocol provides a general workflow for measuring intracellular 2'3'-cGAMP levels, a direct readout of cGAS activity. This can be achieved using commercially available ELISA or TR-FRET kits.

Materials:

  • Treated cells from an experiment as described in Protocol 1.

  • Cell lysis buffer (as recommended by the cGAMP assay kit).

  • 2'3'-cGAMP ELISA kit or TR-FRET assay kit.

  • Plate reader capable of measuring absorbance or time-resolved fluorescence.

Procedure:

  • Cell Lysis: After stimulation, wash the cells with cold PBS and lyse them according to the protocol provided with the cGAMP assay kit.

  • Sample Preparation: Clarify the cell lysates by centrifugation to remove cellular debris.

  • cGAMP Measurement: Perform the ELISA or TR-FRET assay according to the manufacturer's instructions. This typically involves incubating the cell lysates with a cGAMP-specific antibody and a labeled cGAMP tracer.

  • Data Analysis: Generate a standard curve using the provided 2'3'-cGAMP standards. Calculate the concentration of 2'3'-cGAMP in the cell lysates based on the standard curve. Compare the cGAMP levels in this compound-treated samples to the vehicle-treated controls.

Visualizations

cGAS_STING_Pathway cGAS-STING Signaling Pathway and this compound Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes RU521 This compound RU521->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds and activates pSTING p-STING STING->pSTING translocates and is phosphorylated TBK1 TBK1 pSTING->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3_dimer p-IRF3 Dimer ISGs Interferon Stimulated Genes pIRF3_dimer->ISGs induces transcription pIRF3 p-IRF3 IRF3->pIRF3 pIRF3->pIRF3_dimer dimerizes

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

experimental_workflow Workflow for Optimizing this compound Dosage start Start cell_prep Prepare and Seed Cells (e.g., THP-1) start->cell_prep ru521_treatment Treat with this compound Dose Range and Vehicle Control cell_prep->ru521_treatment stimulation Stimulate with cGAS Agonist (e.g., HT-DNA) ru521_treatment->stimulation incubation Incubate for Optimal Time (e.g., 6 hours) stimulation->incubation analysis Analysis incubation->analysis rna_extraction RNA Extraction analysis->rna_extraction cgamp_measurement cGAMP Measurement (ELISA/TR-FRET) analysis->cgamp_measurement qpcr RT-qPCR for IFNB1 rna_extraction->qpcr data_analysis Data Analysis and IC50 Determination qpcr->data_analysis cgamp_measurement->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for determining the optimal dosage of this compound.

References

Addressing RU-521 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of RU-521 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a cytosolic DNA sensor that, upon binding to double-stranded DNA (dsDNA), synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][3] cGAMP then activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other inflammatory cytokines.[2][4] this compound acts as a competitive inhibitor by occupying the catalytic site of cGAS, thereby preventing the synthesis of cGAMP.[4][5]

Q2: Is this compound specific for cGAS? What is known about its off-target effects?

A2: Current research indicates that this compound is highly selective for cGAS.[2][6] Studies have shown that it does not inhibit downstream signaling events initiated by direct stimulation with cGAMP or recombinant type I interferon, suggesting its activity is specific to the cGAS enzyme.[2][7] Furthermore, experiments using various pattern recognition receptor (PRR) ligands have demonstrated that this compound's inhibitory activity is specific to the dsDNA-cGAS-STING signaling axis.[2] While no major off-target effects have been reported at effective concentrations, it is always good practice in research to verify the specificity of any inhibitor in your specific experimental system.[8][9]

Q3: I am observing a phenotype in my cells treated with this compound that I cannot explain by cGAS inhibition. What should I do?

A3: While this compound is known to be highly selective, unexpected phenotypes can arise from various factors in a cellular experiment. First, it is crucial to confirm that the observed effect is dose-dependent. Then, to determine if the effect is truly off-target, several control experiments are recommended. These include using a structurally unrelated cGAS inhibitor to see if the same phenotype is produced, and performing a rescue experiment by overexpressing a drug-resistant mutant of cGAS.[8] Additionally, employing a cGAS knockout or knockdown cell line can help differentiate between on-target and off-target effects.[2][9]

Q4: What is the optimal concentration of this compound to use in my cellular assay?

A4: The optimal concentration of this compound will depend on your specific cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your system.[2] As a starting point, IC50 values for this compound have been reported to be approximately 0.7 µM in murine cells and 0.8 µM in human THP-1 cells.[2][4] Using the lowest effective concentration that achieves the desired level of cGAS inhibition will minimize the potential for any off-target effects.[8][9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
No inhibition of type I interferon production after dsDNA stimulation. 1. This compound is not cell-permeable in your specific cell line. 2. The concentration of this compound is too low. 3. The cGAS-STING pathway is not the primary driver of the response in your cells. 4. This compound degradation.1. Confirm this compound uptake, if possible. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Verify the expression and functionality of cGAS and STING in your cell line. Use positive controls like direct stimulation with cGAMP. 4. Prepare fresh stock solutions of this compound.
Cell toxicity observed at effective concentrations of this compound. 1. The concentration of this compound is too high. 2. The cell line is particularly sensitive to the compound or vehicle (e.g., DMSO). 3. Potential off-target toxicity.1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the lethal dose 50 (LD50) and use concentrations well below this value. The reported LD50 in THP-1 cells is 31.4 µM.[7] 2. Titrate the vehicle concentration and include a vehicle-only control. 3. Refer to the strategies for investigating off-target effects mentioned in the FAQs.
Variability in the inhibitory effect of this compound between experiments. 1. Inconsistent cell density or health. 2. Inconsistent timing of this compound treatment and stimulation. 3. Degradation of this compound stock solution.1. Ensure consistent cell seeding density and monitor cell health. 2. Standardize the timing of all experimental steps. 3. Prepare fresh aliquots of this compound from a powder stock for each experiment.
This compound inhibits a cellular process that is not known to be regulated by cGAS. 1. A previously uncharacterized role of cGAS in that process. 2. A potential off-target effect of this compound.1. Use genetic approaches (e.g., cGAS knockout/knockdown) to confirm if the effect is cGAS-dependent. 2. Employ a structurally distinct cGAS inhibitor to see if it phenocopies the effect. Perform cellular thermal shift assays (CETSA) to confirm target engagement.[9]

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound

Target Cell Line Assay Type IC50 (µM) Reference
Mouse cGASRAW 264.7Luciferase Reporter Assay~0.7[2][4]
Human cGASTHP-1Luciferase Reporter Assay~0.8[2][4]
Human cGASTHP-1IFNB1 mRNA expression (RT-qPCR)~0.8[2]
Mouse cGASPrimary Macrophages (from AGS mouse model)Interferon Expression~0.7[5]

Table 2: Cytotoxicity of this compound

Cell Line Assay Type LD50 (µM) Reference
THP-1Not specified31.4[7]

Experimental Protocols & Visualizations

Protocol 1: Determining the IC50 of this compound in a Cellular Assay

Objective: To determine the concentration of this compound that inhibits 50% of the cGAS-dependent signaling in a specific cell line.

Methodology:

  • Cell Seeding: Seed cells (e.g., THP-1 Lucia™ ISG cells) in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • This compound Treatment: Prepare a serial dilution of this compound in cell culture media. A typical concentration range to test would be from 0.01 µM to 100 µM. Add the diluted this compound or vehicle control (e.g., DMSO) to the cells and incubate for 1-2 hours.

  • dsDNA Stimulation: Transfect the cells with a cGAS ligand, such as Herring Testis DNA (HT-DNA), to activate the cGAS pathway.

  • Incubation: Incubate the cells for a predetermined amount of time (e.g., 18-24 hours) to allow for the induction of the reporter gene (e.g., Lucia luciferase).

  • Signal Detection: Measure the reporter gene activity according to the manufacturer's instructions (e.g., by adding the luciferase substrate and measuring luminescence).

  • Data Analysis: Plot the reporter signal as a function of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

IC50_Determination_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_readout Readout & Analysis seed_cells Seed Cells add_ru521 Add this compound to Cells seed_cells->add_ru521 prep_ru521 Prepare this compound Dilutions prep_ru521->add_ru521 stimulate Stimulate with dsDNA add_ru521->stimulate incubate Incubate stimulate->incubate measure_signal Measure Reporter Signal incubate->measure_signal analyze Calculate IC50 measure_signal->analyze

Caption: Workflow for determining the IC50 of this compound.

Protocol 2: Validating On-Target Activity of this compound using a cGAS Knockout Cell Line

Objective: To confirm that the inhibitory effect of this compound is dependent on the presence of cGAS.

Methodology:

  • Cell Lines: Use both wild-type (WT) and cGAS knockout (KO) cell lines of the same background (e.g., THP-1).

  • Treatment and Stimulation: Treat both WT and cGAS KO cells with an effective concentration of this compound (e.g., the IC90 concentration) or a vehicle control. Stimulate the cells with either dsDNA (to activate the cGAS pathway) or cGAMP (to bypass cGAS and directly activate STING).

  • Endpoint Measurement: After an appropriate incubation period, measure the downstream readout, such as the expression of IFNB1 mRNA via RT-qPCR.

  • Data Analysis: Compare the level of inhibition by this compound in WT versus cGAS KO cells for both dsDNA and cGAMP stimulation. A specific on-target effect would show inhibition only in dsDNA-stimulated WT cells.

On_Target_Validation_Logic cluster_wt Wild-Type Cells cluster_ko cGAS KO Cells cluster_results Expected Outcome for On-Target Effect wt_dsdna dsDNA Stimulation wt_cgamp cGAMP Stimulation wt_dsdna_ru521 dsDNA + this compound inhibition Inhibition wt_dsdna_ru521->inhibition wt_cgamp_ru521 cGAMP + this compound no_inhibition No Inhibition wt_cgamp_ru521->no_inhibition ko_dsdna dsDNA Stimulation ko_cgamp cGAMP Stimulation ko_dsdna_ru521 dsDNA + this compound ko_dsdna_ru521->no_inhibition ko_cgamp_ru521 cGAMP + this compound ko_cgamp_ru521->no_inhibition

Caption: Logic diagram for on-target validation of this compound.

Signaling Pathway Diagram

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes RU521 This compound RU521->cGAS inhibits STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces transcription

Caption: The cGAS-STING signaling pathway and the point of inhibition by this compound.

References

Improving the stability of RU-521 in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of RU-521 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a key sensor of cytosolic DNA that, upon activation, triggers an innate immune response through the STING pathway.[1] this compound works by binding to the catalytic pocket of cGAS, which prevents the synthesis of the second messenger cGAMP and subsequently blocks the downstream inflammatory signaling cascade.[2][3] It is particularly potent against murine cGAS but also shows activity against the human ortholog.[2]

Q2: What are the recommended storage and handling conditions for this compound stock solutions?

A2: Proper storage and handling are critical for maintaining the integrity of this compound. Based on manufacturer recommendations and general best practices for small molecules, the following conditions are advised:

  • Solvent: Prepare stock solutions in high-quality, anhydrous DMSO.[1]

  • Concentration: A typical stock solution concentration is 2 mg/ml (4.82 mM).[1]

  • Storage Temperature: Store stock solutions at -20°C. The reconstituted product is reported to be stable for at least six months at this temperature.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.

  • Light Sensitivity: Protect stock solutions from light by using amber vials or by wrapping the container in foil, as benzimidazole derivatives can be photosensitive.

Q3: My aqueous solution of this compound is changing color. What does this indicate?

A3: A change in the color of your this compound solution likely indicates chemical degradation. As a benzimidazole derivative, this compound is susceptible to oxidation, which can lead to the formation of colored byproducts. This is a sign that the compound may be losing its potency.

Q4: How often should I replenish this compound in my long-term cell culture experiment?

A4: The stability of this compound in cell culture media at 37°C over several days has not been extensively reported in publicly available literature. Therefore, the optimal replenishment frequency is not definitively established. As a general guideline for long-term experiments with small molecule inhibitors, it is recommended to replace the media and re-add the compound every 48 to 72 hours. However, for precise and reproducible results, it is highly advisable to determine the stability of this compound in your specific experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section.

Troubleshooting Guides

This section addresses specific issues that may arise during long-term experiments with this compound.

Issue 1: Loss of this compound Activity Over Time
  • Symptom: The inhibitory effect of this compound on the cGAS-STING pathway diminishes over the course of a multi-day experiment.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Chemical Degradation in Media This compound, as a benzimidazole derivative, may be unstable in aqueous cell culture media at 37°C due to hydrolysis, oxidation, or photodegradation. Solution: Determine the half-life of this compound in your specific cell culture medium (see Experimental Protocol 1). Based on the results, establish a schedule for replenishing the media with fresh compound.
Cellular Metabolism Cells may metabolize this compound into inactive forms over time. Solution: If you suspect cellular metabolism, you may need to increase the frequency of media changes with fresh compound. Comparing the stability in cell-free media versus media with cells can help elucidate this.
Adsorption to Plasticware Small molecules can adsorb to the surface of cell culture plates, reducing the effective concentration in the media. Solution: Use low-protein-binding plates and labware. Include a control group with this compound in media without cells to assess the extent of non-specific binding.
Serum Protein Binding Proteins in fetal bovine serum (FBS) can bind to this compound, reducing its free and active concentration. Solution: If possible, reduce the serum concentration in your media. Alternatively, you may need to empirically determine a higher effective concentration of this compound in the presence of serum.
Issue 2: Inconsistent or Irreproducible Results
  • Symptom: High variability in the observed inhibitory effect of this compound between experiments or replicates.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Inconsistent Compound Concentration This can result from improper storage, repeated freeze-thaw cycles of the stock solution, or degradation during the experiment. Solution: Strictly adhere to the recommended storage and handling conditions. Prepare fresh working solutions for each experiment from a single-use aliquot of the stock solution.
Variability in Cell Health and Density Differences in cell confluency or health can affect their response to the inhibitor. Solution: Standardize your cell seeding density and ensure consistent cell health and passage number across all experiments.
DMSO Concentration High concentrations of DMSO can be toxic to cells and affect experimental outcomes. Solution: Ensure the final concentration of DMSO in your cell culture media is low and consistent across all conditions (typically ≤ 0.1%).

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

PropertyValueReference
Molecular Weight 415.23 g/mol [1]
Solubility in DMSO 2 mg/ml (4.82 mM)[1]
Recommended Working Concentration (in vitro) 200 ng/ml (482 nM) - 20 µg/ml (48.2 µM)[1]
IC50 (murine cGAS, in vitro) ~0.7 µM[2]
IC50 (human cGAS, in THP-1 cells) ~0.8 µM[2]
LD50 (in THP-1 cells, 72h) 31.4 µM[2]
Stock Solution Stability (-20°C in DMSO) At least 6 months[1]

Experimental Protocols

Protocol 1: Determining the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium at 37°C using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (with and without serum, if applicable)

  • Sterile, low-protein-binding multi-well plates

  • HPLC-MS system

  • Acetonitrile (HPLC grade)

  • Internal standard (a stable, structurally similar compound not present in your sample)

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare working solutions of this compound at your final experimental concentration (e.g., 10 µM) in your cell culture medium. Prepare separate solutions for media with and without serum if you use both conditions.

  • Aliquot 1 mL of each working solution into triplicate wells of a sterile, low-protein-binding plate.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect a 100 µL aliquot from each well. The 0-hour time point should be collected immediately after preparation.

  • Process the samples for analysis:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a known concentration of an internal standard. This will precipitate proteins and extract this compound.

    • Vortex the samples for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to HPLC vials.

  • Analyze the samples by HPLC-MS. Quantify the peak area of this compound relative to the peak area of the internal standard at each time point.

  • Calculate the percentage of this compound remaining at each time point by comparing it to the 0-hour time point. Plot the percentage remaining versus time to determine the degradation rate and half-life (t½) of this compound in your experimental conditions.

Visualizations

cGAS-STING Signaling Pathway cGAS-STING Signaling Pathway Cytosolic_dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic_dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes RU521 This compound RU521->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates Phospho_IRF3 p-IRF3 (Dimer) IRF3->Phospho_IRF3 dimerizes Nucleus Nucleus Phospho_IRF3->Nucleus translocates to IFN_Genes Type I IFN Genes Nucleus->IFN_Genes activates transcription of

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

RU521_Stability_Workflow Workflow for Determining this compound Stability Start Start Prep_Solutions Prepare this compound working solution in cell culture medium Start->Prep_Solutions Incubate Incubate at 37°C, 5% CO2 Prep_Solutions->Incubate Sample Collect aliquots at various time points (0, 2, 8, 24, 48, 72h) Incubate->Sample Process Protein precipitation & compound extraction with acetonitrile + internal standard Sample->Process Analyze Analyze by HPLC-MS Process->Analyze Calculate Calculate % remaining and determine half-life Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for determining the stability of this compound in cell culture media.

RU521_Troubleshooting_Tree Troubleshooting this compound in Long-Term Experiments Start Reduced this compound activity in long-term experiment? Check_Storage Are stock solutions stored correctly (-20°C, protected from light, single-use aliquots)? Start->Check_Storage Fix_Storage Correct storage and handling. Prepare fresh stock solution. Check_Storage->Fix_Storage No Check_Replenishment Is the compound replenished during media changes? Check_Storage->Check_Replenishment Yes Implement_Replenishment Replenish this compound with every media change (e.g., every 48h). Check_Replenishment->Implement_Replenishment No Assess_Stability Have you determined the stability of this compound in your media? Check_Replenishment->Assess_Stability Yes Perform_Stability_Assay Perform stability assay (see Protocol 1) to determine the optimal replenishment schedule. Assess_Stability->Perform_Stability_Assay No Consider_Binding Consider serum protein binding and adsorption to plasticware. Test different serum concentrations or use low-binding plates. Assess_Stability->Consider_Binding Yes

References

Technical Support Center: Overcoming RU-521 In Vivo Delivery Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common in vivo delivery challenges with the novel therapeutic agent, RU-521.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, shows poor exposure in vivo after oral dosing. What are the potential causes and how can I investigate them?

A1: Poor oral exposure is a frequent challenge for new chemical entities and can stem from several factors.[1] The primary causes are often poor aqueous solubility, limiting dissolution in gastrointestinal fluids, and/or rapid first-pass metabolism in the gut wall or liver.[1][2] A systematic approach is recommended to identify the root cause:

  • Assess Physicochemical Properties: Characterize this compound's aqueous solubility at different physiological pH values (e.g., 1.2, 6.8, and 7.4) and its lipophilicity (LogP/LogD).[3][4] These fundamental properties govern its ability to dissolve and be absorbed.

  • Evaluate In Vitro Metabolic Stability: Use liver microsomes or hepatocytes from the relevant species to determine this compound's intrinsic clearance.[1][5] High clearance suggests that the compound is being rapidly metabolized.

  • Conduct a Caco-2 Permeability Assay: This in vitro model assesses intestinal permeability and can identify if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells, reducing absorption.[2]

Q2: What are common formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

A2: For compounds with solubility-limited absorption, several formulation strategies can be employed.[6] The choice depends on the specific properties of this compound.

  • Particle Size Reduction: Micronization or nanosizing increases the drug's surface area, which can significantly improve its dissolution rate.[1][7]

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can enhance both solubility and dissolution.[2]

  • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can improve the solubility and absorption of lipophilic compounds.[1]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[1]

  • pH Modification: For ionizable compounds, using buffered solutions or creating salt forms can improve solubility in the microenvironment of the gastrointestinal tract.[2]

Q3: this compound is rapidly metabolized, leading to a short half-life in vivo. What approaches can I take to reduce its clearance?

A3: High clearance due to rapid metabolism is a significant hurdle that reduces in vivo exposure and the duration of action.[8] Strategies to mitigate this include:

  • Identify Metabolic Hotspots: The first step is to pinpoint the specific site(s) on the this compound molecule that are most susceptible to metabolism. This is achieved through metabolite identification studies using liver microsomes or hepatocytes, followed by mass spectrometry analysis.

  • Structural Modification: Once metabolic hotspots are known, medicinal chemists can modify the structure of this compound to block or slow down the metabolic process.[2] This could involve replacing a labile functional group with a more stable one (bioisosteric replacement).[2]

  • Prodrug Approach: A prodrug is an inactive derivative of the parent drug that is converted into the active form in vivo. This strategy can be used to mask a metabolic hotspot, improve solubility, or enhance permeability.

Q4: I am observing unexpected toxicity in my animal studies. Could the delivery vehicle be the cause?

A4: Yes, the vehicle itself can cause toxicity, which can confound the interpretation of your results.[9] It is critical to select an appropriate and safe vehicle for in vivo studies.[10]

  • Vehicle Toxicity: Some organic solvents, such as DMSO, can cause significant motor impairment and other toxic effects when administered at high concentrations.[9]

  • Excipient Effects: Excipients used in formulations should be carefully selected, as their side effects can differ between animal species.[11]

  • Dose-Range Finding Studies: Before conducting definitive toxicology studies, it is essential to perform dose-range finding studies for the final formulation to understand its pharmacokinetic profile and identify a maximum tolerated dose (MTD).[10][12]

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation in Formulation
Symptom Possible Cause Troubleshooting Steps
This compound does not fully dissolve in the selected vehicle.The intrinsic solubility of this compound is too low for the chosen vehicle and concentration.1. Verify Solubility: Experimentally determine the solubility of this compound in a panel of common preclinical vehicles (see Table 1).[4]2. Reduce Concentration: If possible, lower the dosing concentration.3. Change Vehicle: Switch to a vehicle with higher solubilizing capacity (e.g., from an aqueous suspension to a lipid-based formulation).[1]4. Use Solubilizing Excipients: Add co-solvents (e.g., PEG-400, propylene glycol) or surfactants (e.g., Tween® 80, Cremophor® EL) to the formulation.[13][14]
The formulation appears clear initially but forms a precipitate over time.The formulation is a supersaturated solution and is not physically stable.1. Assess Stability: Evaluate the physical stability of the formulation over the intended use period.2. Add Stabilizers: Incorporate polymers (e.g., HPMC, PVP) that can inhibit precipitation and maintain a supersaturated state.3. Prepare Fresh: Prepare the formulation immediately before dosing to minimize the time for precipitation to occur.
Issue 2: Inconsistent Plasma Exposure and High Variability
Symptom Possible Cause Troubleshooting Steps
High inter-animal variability in plasma concentrations (Cmax and AUC).Inhomogeneous suspension leading to inaccurate dosing.1. Ensure Homogeneity: Vigorously mix the suspension (e.g., vortex, stir) immediately before and during dose administration to ensure uniformity.[4]2. Particle Size Control: If using a suspension, ensure the particle size of this compound is small and uniform. Consider micronization.[7]3. Switch to Solution: If possible, develop a solution-based formulation to eliminate dosing inaccuracies related to suspensions.[15]
Low or no detectable plasma concentrations after dosing.Poor absorption, rapid metabolism, or analytical issues.1. Review Formulation: Re-evaluate the formulation strategy to enhance solubility and absorption (see FAQ Q2).2. Assess In Vitro Stability: Check the stability of this compound in plasma to rule out rapid degradation post-absorption.[5][16]3. Verify Analytical Method: Ensure the bioanalytical method (e.g., LC-MS/MS) is validated and has sufficient sensitivity to detect this compound at the expected concentrations.

Data Presentation

Table 1: Example Solubility Data for this compound in Common Preclinical Vehicles

VehicleCompositionSolubility of this compound (mg/mL)Appearance
Saline0.9% NaCl in Water< 0.01Insoluble Powder
Aqueous Suspension0.5% Methylcellulose (MC) in Water< 0.1 (Suspension)Fine Suspension
Suspension with Surfactant0.5% MC, 0.1% Tween® 80 in Water< 0.1 (Suspension)Stable Suspension
Co-solvent Solution10% DMSO, 40% PEG-400, 50% Saline5Clear Solution
Lipid-Based Formulation30% Cremophor® EL, 70% Corn Oil15Clear Solution

Table 2: Example Pharmacokinetic Parameters for this compound in Different Formulations (Oral Gavage in Rats at 10 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Bioavailability (%)
0.5% MC Suspension50 ± 152.0250 ± 805
10% DMSO / 40% PEG-400450 ± 1201.02200 ± 50044
SEDDS Formulation800 ± 2000.54100 ± 95082

Experimental Protocols

Protocol 1: Preparation of a 0.5% Methylcellulose Suspension with Tween® 80
  • Prepare the Vehicle: Slowly add 0.5 g of methylcellulose to 50 mL of hot water (~80°C) while stirring. Once dispersed, add 50 mL of cold water and continue to stir until a clear solution forms. Allow it to cool to room temperature. Add 0.1 mL of Tween® 80 and mix thoroughly.

  • Prepare the Suspension: Weigh the required amount of this compound powder. Create a smooth paste by triturating the powder with a small amount of the vehicle using a mortar and pestle.

  • Final Formulation: Gradually add the remaining vehicle to the paste while stirring continuously to achieve the final desired concentration.

  • Homogenization: Stir the final suspension for at least 30 minutes before dosing to ensure homogeneity.

Protocol 2: In Vitro Plasma Stability Assay
  • Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Spike the this compound stock solution into pre-warmed (37°C) plasma from the target species (e.g., mouse, rat, human) to a final concentration of 1 µM. The final DMSO concentration should be low (e.g., <0.5%) to avoid protein precipitation.[5]

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-drug mixture.[17]

  • Reaction Termination: Immediately terminate the enzymatic reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

  • Data Calculation: Determine the percentage of this compound remaining at each time point relative to the 0-minute sample and calculate the in vitro half-life (t½).[16]

Visualizations

G cluster_0 Hypothetical Signaling Pathway for this compound GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor P1 PI3K Receptor->P1 Activates P2 PDK1 P1->P2 P3 Akt P2->P3 P4 Downstream Effectors (e.g., mTOR, GSK3β) P3->P4 Response Cell Proliferation, Survival P4->Response RU521 This compound RU521->P3 Inhibits

Caption: Hypothetical signaling pathway where this compound acts as an inhibitor of Akt phosphorylation.

G cluster_1 Experimental Workflow: In Vivo Formulation Testing A 1. Physicochemical Characterization (Solubility, LogP) B 2. Formulate this compound in Multiple Vehicles (e.g., Suspension, Solution) A->B C 3. Administer to Animal Model (e.g., Oral Gavage) B->C D 4. Collect Blood Samples at Timed Intervals C->D E 5. Analyze Plasma Concentrations (LC-MS/MS) D->E F 6. Calculate PK Parameters (AUC, Cmax, T½) E->F G 7. Select Optimal Formulation F->G

Caption: Workflow for selecting an optimal formulation for this compound based on pharmacokinetic data.

G cluster_2 Troubleshooting Logic: Low In Vivo Exposure Start {Start: Low In Vivo Exposure} Q1 {Is solubility < 1 mg/mL in aqueous buffer?} Start->Q1 Sol Action: Improve Formulation (Nanosizing, SEDDS, Co-solvents) Q1->Sol Yes Q2 {Is in vitro metabolic clearance high?} Q1->Q2 No Sol->Q2 Met Action: Medicinal Chemistry (Block metabolic hotspots) Q2->Met Yes Q3 {Is Caco-2 efflux ratio > 2?} Q2->Q3 No Met->Q3 Efflux Action: Co-dose with P-gp inhibitor or redesign molecule Q3->Efflux Yes End {Proceed with Optimized Compound/Formulation} Q3->End No Efflux->End

Caption: Decision tree for troubleshooting the root cause of poor in vivo exposure of this compound.

References

Refinement of RU-521 treatment protocols for primary cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RU-521, a potent inhibitor of cyclic GMP-AMP synthase (cGAS). This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in primary cell cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS). cGAS is a key sensor of cytosolic double-stranded DNA (dsDNA) that, upon activation, triggers an innate immune response.[1] this compound functions by binding to the active site of the cGAS enzyme, preventing it from synthesizing its product, cyclic GMP-AMP (cGAMP). cGAMP is a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other inflammatory cytokines.[2][3] By inhibiting cGAS, this compound effectively blocks this signaling cascade.[2]

Q2: Is this compound more effective against mouse or human cGAS?

A2: this compound was initially identified as a potent inhibitor of murine cGAS and generally shows higher potency against the mouse homolog compared to the human version.[1][4] While it is capable of inhibiting human cGAS in cellular assays, the required concentration for effective inhibition is typically higher.[2][4]

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in DMSO.[1] For storage, it is recommended to keep the powdered form at -20°C for long-term stability.[1] Once reconstituted in DMSO, the stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.

Q4: What is a typical working concentration for this compound in primary cell cultures?

A4: The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. However, studies in human primary peripheral blood mononuclear cells (PBMCs) and M1-differentiated macrophages have shown effective inhibition of interferon-β expression at concentrations of 0.8 µM (IC50) and 3 µM (IC90).[2][5] For primary macrophages from autoimmune mouse models, this compound has been shown to reduce constitutive interferon expression.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary cell culture system.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibition of type I interferon production Suboptimal concentration of this compound: The IC50 can vary between cell types and between mouse and human cells.[2][4]Perform a dose-response curve to determine the optimal inhibitory concentration for your specific primary cells. Start with a range of 0.1 µM to 10 µM.
Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced activity.Aliquot the this compound stock solution after reconstitution and store at -80°C. Use a fresh aliquot for each experiment.
Inefficient delivery to cells: Primary cells can be difficult to transfect or treat.Ensure proper mixing of this compound in the cell culture medium. Pre-incubate cells with this compound for at least one hour before stimulation with a cGAS agonist (e.g., dsDNA).[7]
cGAS-independent pathway activation: The stimulus being used may be activating other pattern recognition receptors (PRRs) that do not depend on cGAS.Confirm that your stimulus (e.g., transfected dsDNA) is specifically activating the cGAS-STING pathway. This compound will not inhibit signaling downstream of STING (e.g., by direct cGAMP stimulation) or pathways activated by RNA viruses or TLR ligands.[2]
High cell toxicity or death High concentration of this compound: While generally not highly toxic at effective concentrations, very high doses may impact cell viability.Determine the cytotoxicity of this compound on your primary cells using a viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay.
High DMSO concentration: The final concentration of the solvent (DMSO) in the cell culture medium may be too high.Ensure the final DMSO concentration in your culture wells is below 0.5%. Prepare intermediate dilutions of your this compound stock if necessary.
High variability between experimental replicates Inconsistent cell plating: Uneven cell density across wells can lead to variable responses.Ensure a homogenous single-cell suspension before plating and use calibrated pipettes for accurate cell seeding.
Inconsistent reagent addition: Pipetting errors when adding this compound or the stimulus can introduce variability.Use calibrated pipettes and add reagents consistently across all wells. Consider preparing a master mix for treatment conditions.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound

Target Assay Type Cell Line IC50 Reference
Murine cGASBiochemicalCell-free0.11 µM[4]
Murine cGASCellularRAW 264.7 Macrophages~0.7 µM[8]
Human cGASBiochemicalCell-free2.94 µM[4]
Human cGASCellularTHP-1 Monocytes~0.8 µM[2][8]

Table 2: Recommended Working Concentrations for Primary Cells

Primary Cell Type Species Effective Concentration Range Readout Reference
Peripheral Blood Mononuclear Cells (PBMCs)Human0.8 µM - 3 µMIFNB1 mRNA expression[2][5]
M1-differentiated MacrophagesHuman3 µMSecreted IFNB1 protein[2][5]
Bone Marrow-Derived Macrophages (BMDMs)Mouse (Trex1-/-)Not specifiedReduced basal IFNB1 mRNA[6]

Experimental Protocols

Protocol: Inhibition of dsDNA-induced Type I Interferon Response in Primary Human Macrophages using this compound

This protocol provides a general framework for treating primary human macrophages with this compound to inhibit the cGAS-STING pathway.

Materials:

  • Primary human monocytes

  • Macrophage colony-stimulating factor (M-CSF)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound powder

  • DMSO

  • Herring Testis DNA (HT-DNA) or other dsDNA stimulus

  • Transfection reagent suitable for primary macrophages (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • Phosphate-Buffered Saline (PBS)

  • Reagents for RNA extraction, cDNA synthesis, and qPCR (for IFNB1 mRNA analysis) or ELISA kit for human IFN-β.

Methodology:

  • Differentiation of Primary Macrophages:

    • Isolate monocytes from human peripheral blood mononuclear cells (PBMCs).

    • Culture monocytes in RPMI-1640 medium supplemented with M-CSF for 6-7 days to differentiate them into macrophages. Replace the medium every 2-3 days.

  • Preparation of this compound Stock Solution:

    • Reconstitute this compound in DMSO to a stock concentration of 10 mM.

    • Aliquot the stock solution into small volumes and store at -80°C.

  • Cell Seeding and Treatment:

    • Seed the differentiated macrophages into 12-well plates at a density of approximately 3 x 10^5 cells per well and allow them to adhere overnight.[7]

    • On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 3, 10 µM).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

    • Pre-incubate the cells with this compound for 1-2 hours at 37°C.[7]

  • Stimulation with dsDNA:

    • Prepare the dsDNA transfection complexes according to the manufacturer's protocol. For example, dilute HT-DNA and the transfection reagent in Opti-MEM.

    • Add the dsDNA complexes to the wells containing the this compound-treated cells. Include a control with no dsDNA stimulation.

    • Incubate the cells for 6 hours for gene expression analysis (qPCR) or 24 hours for protein secretion analysis (ELISA).

  • Analysis of Type I Interferon Response:

    • For qPCR:

      • Harvest the cells and extract total RNA.

      • Perform reverse transcription to synthesize cDNA.

      • Analyze the expression of the IFNB1 gene using qPCR. Normalize the results to a housekeeping gene (e.g., GAPDH).

    • For ELISA:

      • Collect the cell culture supernatants.

      • Measure the concentration of secreted IFN-β using a human IFN-β ELISA kit according to the manufacturer's instructions.

Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er ER / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Senses cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes RU521 This compound RU521->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer IFN_genes Type I IFN Genes (e.g., IFNB1) pIRF3_dimer->IFN_genes Upregulates cluster_nucleus cluster_nucleus pIRF3_dimer->cluster_nucleus Translocates

Caption: cGAS-STING signaling pathway with the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells 1. Differentiate & Seed Primary Macrophages pretreat 3. Pre-incubate Cells with this compound (1-2h) prep_cells->pretreat prep_ru521 2. Prepare this compound Working Solutions prep_ru521->pretreat stimulate 4. Stimulate with Transfected dsDNA (6-24h) pretreat->stimulate collect 5. Collect Supernatant (ELISA) or Cell Lysate (qPCR) stimulate->collect measure 6. Measure IFN-β Protein or mRNA Levels collect->measure

Caption: Experimental workflow for this compound treatment in primary cell cultures.

References

Technical Support Center: Mitigating Cytotoxicity of RU-521 in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when using the cGAS inhibitor, RU-521.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1] cGAS is a key sensor in the innate immune system that detects the presence of double-stranded DNA (dsDNA) in the cytoplasm, a signal often associated with viral infections or cellular damage.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of cyclic GMP-AMP (cGAMP), which in turn activates the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other inflammatory cytokines. This compound exerts its effect by binding to the catalytic pocket of cGAS, thereby preventing the synthesis of cGAMP and suppressing the downstream inflammatory response.[2]

Q2: Is cytotoxicity a common issue with this compound?

Generally, this compound is not considered highly cytotoxic at the concentrations required for effective cGAS inhibition. Studies have shown that the cytotoxic effects of this compound are typically observed at concentrations significantly higher than its half-maximal inhibitory concentration (IC50) for cGAS activity. For instance, in the human monocytic cell line THP-1, the concentration of this compound that causes 50% cell death (LD50) was found to be 31.4 µM, which is approximately 40 times greater than its IC50 for cGAS inhibition in the same cell line.[3][4]

Q3: Which cell lines are potentially more sensitive to this compound?

While comprehensive data across a wide range of cell lines is still emerging, cell lines with inherent sensitivities to stressors or those with compromised metabolic activity may exhibit increased susceptibility to this compound-induced cytotoxicity. It is crucial to empirically determine the optimal, non-toxic concentration range for each new cell line used in your experiments.

Q4: What are the typical working concentrations for this compound in cell culture?

The effective concentration of this compound for cGAS inhibition can vary depending on the cell type and the specific experimental conditions. For in vitro cell culture assays, a common concentration range is between 200 ng/mL (approximately 0.48 µM) and 20 µg/mL (approximately 48.2 µM).[1][5] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide: Unexpected Cytotoxicity

If you are observing unexpected levels of cell death in your experiments with this compound, this guide will help you systematically troubleshoot potential causes.

Issue 1: High levels of cytotoxicity observed at or below the expected IC50 for cGAS inhibition.

Potential Cause Recommended Action
Cell Line Health and Confluency Ensure cells are in the logarithmic growth phase and are not overly confluent, as stressed or overcrowded cells are more susceptible to chemical insults.
Solvent Toxicity This compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your specific cell line (generally <0.5%). Always include a vehicle control (cells treated with the same concentration of DMSO without this compound) in your experiments.[6]
Incorrect Compound Concentration Double-check all calculations for stock solution preparation and dilutions. If possible, verify the concentration of your this compound stock solution.
Contamination Test your cell cultures for mycoplasma and other microbial contaminants, as these can induce cell stress and death, confounding your results.[6]
Suboptimal Culture Conditions Verify that incubator parameters such as temperature, CO2, and humidity are optimal for your cell line. Also, ensure the cell culture medium and supplements are not expired and are of high quality.

Issue 2: Inconsistent or variable cytotoxicity results between experiments.

Potential Cause Recommended Action
Inconsistent Cell Seeding Density Ensure a homogenous cell suspension before plating and verify even cell distribution across wells. Variations in cell number can lead to inconsistent assay readouts.
Reagent Variability Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Use fresh, high-quality reagents for your cytotoxicity assay.
Procedural Inconsistencies Standardize all incubation times, washing steps, and reagent addition procedures across all experiments.
Assay Interference At high concentrations, this compound or its solvent may interfere with the reagents of certain cytotoxicity assays (e.g., MTT assay). Consider using an alternative cytotoxicity assay that measures a different cellular parameter (e.g., LDH release for membrane integrity).

Data Presentation: this compound Potency and Cytotoxicity

The following table summarizes the known inhibitory and cytotoxic concentrations of this compound in commonly used cell lines.

Cell LineSpeciesAssay TypeParameterValueReference
THP-1HumancGAS Inhibition (IFNB1 mRNA)IC50~0.8 µM[3][7]
THP-1HumanCytotoxicity (CellTiter-Glo)LD5031.4 µM[3][4]
RAW 264.7MurinecGAS InhibitionIC50~0.7 µM[3]
HEK293HumancGAS Inhibition (IFNB1/IFIT2 mRNA)-Inhibition observed[3][7]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (LD50) of this compound using a Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is adapted from a study that determined the LD50 of this compound in THP-1 cells.[3]

Materials:

  • Sensitive cell line of interest (e.g., THP-1)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed 150,000 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL of complete culture medium.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. It is recommended to test a wide range of concentrations spanning from below the expected IC50 to concentrations where cytotoxicity is anticipated (e.g., 0.1 µM to 100 µM). Also, prepare a vehicle control (DMSO) at the highest concentration used for the this compound dilutions.

  • Treatment: Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture volume).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (set to 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the LD50 value, which is the concentration of this compound that results in a 50% reduction in cell viability.

Mandatory Visualizations

cGAS-STING Signaling Pathway and Inhibition by this compound

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes RU521 This compound RU521->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING (ER Membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n translocates IFN_genes Type I IFN Genes pIRF3_n->IFN_genes activates transcription cytotoxicity_workflow start Start: Healthy Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare Serial Dilutions of this compound and Vehicle Control seed_cells->prepare_dilutions treat_cells Treat Cells prepare_dilutions->treat_cells incubate Incubate for Specified Duration (e.g., 72h) treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent incubate->add_reagent measure_signal Measure Signal (e.g., Luminescence, Absorbance) add_reagent->measure_signal analyze_data Data Analysis: Calculate % Viability and LD50 measure_signal->analyze_data end End: Determine Cytotoxicity Profile analyze_data->end

References

Optimization of RU-521 concentration for specific research applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for RU-521, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS). This guide is designed for researchers, scientists, and drug development professionals, providing detailed information to help optimize the use of this compound in your specific research applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2] The cGAS enzyme is a key sensor of cytosolic double-stranded DNA (dsDNA), which can be a sign of viral or bacterial infection, or cellular damage.[1][3] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[3][4] cGAMP then binds to and activates the STING (Stimulator of Interferon Genes) protein, triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other inflammatory cytokines.[1][4] this compound directly inhibits the enzymatic activity of cGAS, preventing the synthesis of cGAMP and thereby blocking the downstream inflammatory response.[3][5]

Q2: Is this compound effective against both human and mouse cGAS?

A2: Yes. While initially identified for its potent inhibition of murine cGAS, this compound has been demonstrated to effectively inhibit both human and mouse cGAS homologs in various cellular contexts.[5][6][7] However, some reports suggest it may be more potent against the murine enzyme.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific human or murine model system.

Q3: What is a good starting concentration for my in vitro experiment?

A3: A good starting point for cell culture assays is between 0.5 µM and 1.0 µM. The half-maximal inhibitory concentration (IC50) has been determined to be approximately 0.8 µM in human THP-1 monocytic cells and 0.7 µM in murine RAW 264.7 macrophage cells.[2][5] For sensitive applications or new cell lines, a dose-response experiment ranging from 0.1 µM to 10 µM is recommended to determine the optimal concentration.

Q4: What solvent should I use for this compound?

A4: this compound should be dissolved in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1] Stock solutions should be stored at -20°C or -80°C. For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced toxicity or off-target effects. Always include a vehicle control (DMSO alone) in your experiments at the same final concentration as your this compound treatment groups.

Q5: Is this compound toxic to cells?

A5: this compound exhibits a good therapeutic window. For example, in THP-1 cells, the concentration at which 50% of cells are killed (LD50) was found to be 31.4 µM, which is approximately 40 times higher than its effective inhibitory concentration (IC50 of ~0.8 µM).[5][6] However, cytotoxicity can be cell-type dependent. It is crucial to perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) for your specific cell line, especially when using concentrations above 5 µM.

Data Summary Tables

Table 1: In Vitro Potency & Cytotoxicity of this compound

ParameterCell LineSpeciesValueReference
IC50 THP-1Human~0.8 µM[5]
IC50 RAW 264.7Murine0.7 µM[2][5]
IC50 Recombinant ProteinMurine0.74 µM[8]
LD50 THP-1Human31.4 µM[5][6]

Table 2: Recommended Working Concentrations

ApplicationSystemRecommended RangeReference
Cell Culture General Use0.5 µM - 5 µM[5][9]
Cell Culture Mouse Embryonic Fibroblasts1 µM[10]
In Vivo Mouse (Sepsis Model)5 mg/kg (i.p.)[2]
In Vivo Rat (SAH Model)450 µg/kg[4]

Visualized Pathways and Workflows

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Senses cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes RU521 This compound RU521->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER Membrane) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerizes ISRE ISRE Promoter pIRF3->ISRE Binds to IFN_genes Type I IFN Genes (e.g., IFNB1) ISRE->IFN_genes Drives Transcription troubleshooting_workflow Start Start: No this compound Effect Observed CheckConc Is concentration optimized? Start->CheckConc CheckStim Is pathway stimulation robust? CheckConc->CheckStim Yes DoseResp Action: Perform dose-response (0.1 to 10 µM) CheckConc->DoseResp No CheckSpec Is stimulation cGAS-specific? CheckStim->CheckSpec Yes PosCtrl Action: Check positive control (e.g., dsDNA alone) CheckStim->PosCtrl No CheckComp Is compound quality assured? CheckSpec->CheckComp Yes KOCtrl Action: Use cGAS/STING KO cells to confirm pathway CheckSpec->KOCtrl No NewStock Action: Use fresh this compound stock CheckComp->NewStock No Success Problem Solved CheckComp->Success Yes DoseResp->Success PosCtrl->Success KOCtrl->Success NewStock->Success

References

Challenges in RU-521 synthesis and potential solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of RU-521. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound?

A1: The chemical structure of this compound is 3-[1-(6,7-Dichloro-1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1(3H)-isobenzofuranone. Its chemical formula is C₁₉H₁₂Cl₂N₄O₃.

Q2: What are the key precursors for a plausible synthesis of this compound?

A2: A plausible retrosynthetic analysis suggests the key precursors are:

  • A substituted isobenzofuranone, such as 3-(bromoacetyl)isobenzofuran-1(3H)-one.

  • A substituted pyrazole, such as 1-(6,7-dichloro-1H-benzo[d]imidazol-2-yl)-3-methyl-1H-pyrazol-5-ol.

  • A substituted benzimidazole, such as 6,7-dichloro-1H-benzo[d]imidazole-2-carbohydrazide.

  • A diketone, such as 2,4-dioxopentanoate.

Q3: What are the major challenges in the synthesis of this compound?

A3: The main challenges include:

  • Multi-step synthesis with potential for low overall yield.

  • Formation of regioisomers during the pyrazole synthesis.

  • Potential for side reactions, such as self-condensation of precursors.

  • Purification of intermediates and the final product, which can be difficult due to low solubility and the presence of closely related impurities.

Troubleshooting Guide

Problem 1: Low Yield in the Synthesis of the Benzimidazole Precursor

Question: I am experiencing a low yield during the synthesis of 6,7-dichloro-1H-benzo[d]imidazole-2-carbohydrazide from 4,5-dichlorobenzene-1,2-diamine and oxalic acid dihydrazide. What could be the issue?

Answer: Low yields in this step can arise from several factors:

  • Incomplete Reaction: The condensation reaction may require prolonged heating or a higher temperature to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Side Reactions: The diamine can undergo oxidative degradation at high temperatures. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Purification Losses: The product may be partially soluble in the washing solvents. Minimize the volume of solvent used for washing the precipitate.

ConditionReagentsTemperature (°C)Time (h)Typical Yield (%)
A4,5-dichlorobenzene-1,2-diamine, oxalic acid dihydrazide, ethanol801260-70
B4,5-dichlorobenzene-1,2-diamine, oxalic acid dihydrazide, microwave1200.575-85
Problem 2: Formation of Regioisomers during Pyrazole Synthesis

Question: The reaction of 6,7-dichloro-1H-benzo[d]imidazole-2-carbohydrazide with my diketone is producing a mixture of pyrazole regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted pyrazoles.

  • Choice of Diketone: The structure of the diketone can influence the regioselectivity. Using a more sterically hindered or electronically differentiated diketone may favor the formation of one isomer.

  • Reaction Conditions: The solvent and temperature can affect the regioselectivity. Experiment with different solvents (e.g., ethanol, acetic acid, toluene) and a range of temperatures.

  • pH Control: The pH of the reaction mixture can play a crucial role. The addition of a catalytic amount of acid (e.g., HCl, acetic acid) can sometimes direct the cyclization to the desired regioisomer.

Problem 3: Difficulty in the Final Condensation Step

Question: The final condensation between the benzimidazole-pyrazole intermediate and the isobenzofuranone precursor is not proceeding or is giving a low yield. What can I do?

Answer: This is likely a challenging coupling reaction due to the complexity of the molecules involved.

  • Activation of the Isobenzofuranone: The isobenzofuranone precursor may require activation. Converting the 3-bromoacetyl group to a more reactive species might be necessary.

  • Base Catalyst: The reaction will likely require a base to facilitate the nucleophilic attack of the pyrazole. Screen a variety of organic and inorganic bases (e.g., triethylamine, diisopropylethylamine, potassium carbonate).

  • Solvent: The choice of a suitable solvent is critical. A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be required to dissolve the reactants.

  • Temperature: The reaction may require elevated temperatures to overcome the activation energy barrier.

Experimental Protocols

Proposed Synthesis of 1-(6,7-dichloro-1H-benzo[d]imidazol-2-yl)-3-methyl-1H-pyrazol-5-ol (Intermediate A)

  • Step 1: Synthesis of 6,7-dichloro-1H-benzo[d]imidazole-2-carbohydrazide.

    • A mixture of 4,5-dichlorobenzene-1,2-diamine (1 mmol) and oxalic acid dihydrazide (1.1 mmol) in ethanol (20 mL) is refluxed for 12 hours.

    • The reaction mixture is cooled to room temperature, and the precipitate is filtered, washed with cold ethanol, and dried under vacuum.

  • Step 2: Synthesis of Intermediate A.

    • To a solution of 6,7-dichloro-1H-benzo[d]imidazole-2-carbohydrazide (1 mmol) in glacial acetic acid (15 mL), ethyl acetoacetate (1.2 mmol) is added.

    • The reaction mixture is heated at 120 °C for 8 hours.

    • The mixture is then cooled and poured into ice-water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give the desired pyrazole.

Visualizations

RU521_Synthesis_Workflow cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: Pyrazole Formation cluster_step3 Step 3: Isobenzofuranone Synthesis cluster_step4 Step 4: Final Condensation A 4,5-Dichlorobenzene-1,2-diamine C 6,7-dichloro-1H-benzo[d]imidazole-2-carbohydrazide A->C Ethanol, Reflux B Oxalic acid dihydrazide B->C E Intermediate A (Benzimidazole-Pyrazole) C->E Acetic Acid, 120°C D Ethyl Acetoacetate D->E I This compound E->I Base (e.g., K2CO3) DMF, Heat F 2-Carboxybenzaldehyde H 3-(Bromoacetyl)isobenzofuran-1(3H)-one F->H 1. SOCl2 2. AlBr3 G Bromoacetyl bromide G->H H->I

Caption: Proposed synthetic workflow for this compound.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSPs) Androgen->AR_complex Binds AR_active Activated AR AR_complex->AR_active HSPs dissociate AR_dimer AR Dimerization AR_active->AR_dimer Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Cell_Response Cellular Response (Growth, Proliferation) Transcription->Cell_Response

Caption: Classical androgen receptor signaling pathway.

Technical Support Center: Enhancing the Specificity of RU-521 in Complex Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the specific and effective use of RU-521, a potent inhibitor of cyclic GMP-AMP synthase (cGAS). By addressing potential experimental challenges, this guide aims to help users confidently interpret their results and enhance the specificity of this compound in their unique biological systems.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a small molecule inhibitor that directly targets the enzyme cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a key sensor of cytosolic double-stranded DNA (dsDNA), which can be a sign of infection or cellular damage.[1] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[3] cGAMP then binds to the adaptor protein STING (Stimulator of Interferon Genes), triggering a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[1][3] this compound binds to the active site of cGAS, preventing the synthesis of cGAMP and thereby inhibiting the downstream inflammatory response.[2][4]

Q2: How specific is this compound for cGAS?

This compound has been shown to be a highly selective inhibitor of cGAS.[3][4][5] Studies have demonstrated that it does not significantly inhibit other innate immune signaling pathways activated by various pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) or RIG-I-like receptors (RLRs).[4][5] Its inhibitory activity is dependent on the presence of cGAS, as it does not suppress immune responses in cGAS-knockout cells that are stimulated downstream of cGAS (e.g., with cGAMP).[4][5][6]

Q3: What is the difference in potency of this compound between mouse and human cGAS?

This compound was initially identified as a potent inhibitor of murine cGAS.[1] However, it also effectively inhibits human cGAS, with similar IC50 values observed in cellular assays.[5] This cross-species activity makes this compound a valuable tool for studying the cGAS-STING pathway in both human and mouse models.[5][6]

Q4: Can this compound be used in both in vitro and in vivo experiments?

Yes, this compound has been successfully used in a variety of experimental settings, including cell culture (in vitro and ex vivo) and animal models (in vivo).[1][3] It has been shown to reduce type I interferon production in primary macrophages and has been administered in mouse models of autoimmune diseases.[1][3]

Troubleshooting Guide

Even with a highly specific inhibitor like this compound, researchers may encounter results that suggest a lack of specificity. These issues often arise from experimental conditions rather than the inherent properties of the compound. This guide provides a structured approach to identifying and resolving these potential problems.

Issue 1: Apparent Off-Target Effects or Cellular Toxicity at High Concentrations

Symptoms:

  • Inhibition of signaling pathways known to be independent of cGAS.

  • Unexpected changes in cell morphology or viability.

  • High background signal in cellular assays.

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Rationale
Compound Aggregation 1. Visually inspect your this compound stock solution for any precipitation. 2. Determine the solubility of this compound in your final assay buffer. 3. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer.[7]At high concentrations, small molecules can form aggregates that non-specifically inhibit proteins or interfere with assay components.[7] Reducing the final concentration and adding detergents can prevent aggregation.
High DMSO Concentration 1. Ensure the final concentration of DMSO in your cell culture or assay is low (typically <1%).[7] 2. Run a vehicle control with the same final DMSO concentration as your experimental samples.High concentrations of DMSO can be toxic to cells and can affect the activity of various enzymes, leading to misleading results.
Cytotoxicity 1. Perform a dose-response curve to determine the cytotoxic concentration (LD50) of this compound in your specific cell type. 2. Use concentrations well below the cytotoxic threshold for your experiments.All compounds can be toxic at high enough concentrations. It's crucial to work within a therapeutic window where the on-target effects are observed without significant cell death.
Issue 2: Inconsistent IC50 Values or Variable Inhibition

Symptoms:

  • Poor reproducibility of inhibition data between experiments.

  • IC50 values that differ significantly from published data.

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Rationale
Inconsistent Reagent Quality 1. Use fresh, high-purity reagents. 2. Filter-sterilize buffers before use.[7]Contaminants in reagents can interfere with the assay and affect inhibitor potency.[7]
Variable Enzyme/Cell Activity 1. Use a consistent lot of reagents and cells. 2. Ensure cells are at a consistent passage number and confluency. 3. Allow enzymes and cells to equilibrate to the reaction temperature before starting the assay.[7]The physiological state of cells or the activity of a purified enzyme can fluctuate, leading to variability in inhibitor performance.[7]
Pipetting Inaccuracies 1. Calibrate pipettes regularly. 2. Prepare a master mix of reagents to minimize well-to-well variability.[7]Small errors in pipetting can lead to significant variations in the final concentration of the inhibitor or other critical reagents.
Issue 3: Potent in Biochemical Assays, Weak in Cellular Assays

Symptoms:

  • This compound shows strong inhibition of purified cGAS enzyme but has a much weaker effect in a cell-based assay.

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Rationale
Poor Cell Permeability 1. Use a cell line known to be permeable to small molecules or consider using a permeabilizing agent (with appropriate controls). 2. Increase the incubation time of this compound with the cells.For an inhibitor to work in a cellular context, it must be able to cross the cell membrane to reach its intracellular target (cGAS).
Drug Efflux 1. Co-incubate with known inhibitors of drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if the potency of this compound increases.Cells can actively pump out foreign compounds, reducing the intracellular concentration of the inhibitor.
Compound Metabolism 1. Analyze the stability of this compound in your cell culture medium over time using techniques like LC-MS.Cells can metabolize and inactivate the compound, reducing its effective concentration.

Data Presentation

Table 1: Comparative Potency of this compound

Target Assay Type Cell Line IC50 (µM) Reference
Human cGASCellular (IFN-β expression)THP-1~0.8[5][8]
Murine cGASCellular (IFN-β expression)RAW 264.7~0.7[5]

Table 2: Cytotoxicity of this compound

Cell Line Assay LD50 (µM) Reference
THP-1Cytotoxicity Assay31.4[6]

Mandatory Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er ER / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes RU521 This compound RU521->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_p p-IRF3 IFN_Genes Type I IFN Genes IRF3->IFN_Genes Activates Transcription IRF3_p->IRF3

Caption: cGAS-STING signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Start: Unexpected Result (e.g., off-target effect) check_conc Is this compound concentration optimized and below known cytotoxicity? start->check_conc run_dose_response Perform Dose-Response & Cytotoxicity Assay check_conc->run_dose_response No check_controls Are proper controls (vehicle, positive/negative) included and behaving as expected? check_conc->check_controls Yes run_dose_response->check_conc review_controls Review Control Data and Assay Conditions check_controls->review_controls No check_specificity Perform Specificity Assays (see Protocol 2) check_controls->check_specificity Yes review_controls->check_controls evaluate_results Evaluate Specificity Data check_specificity->evaluate_results conclusion_specific Conclusion: Effect is likely on-target evaluate_results->conclusion_specific Specific Inhibition Confirmed conclusion_off_target Conclusion: Potential off-target effect or assay artifact. Consider orthogonal assay. evaluate_results->conclusion_off_target Lack of Specificity Observed

Caption: Logical workflow for troubleshooting unexpected results with this compound.

Experimental Protocols

Protocol 1: Determining the Cellular IC50 and Cytotoxicity of this compound

Objective: To determine the concentration of this compound that inhibits 50% of cGAS activity (IC50) and the concentration that is toxic to 50% of cells (LD50) in a specific cell line.

Methodology:

  • Cell Plating: Seed your cells of interest (e.g., THP-1 or RAW 264.7) in 96-well plates at a density that will not result in over-confluence after 48 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).

  • Inhibitor Treatment: Add the serially diluted this compound or vehicle control to the cells and incubate for 1-2 hours.

  • cGAS Stimulation: Stimulate the cells with a known cGAS agonist, such as transfected herring testis DNA (HT-DNA), to induce type I interferon production. Include an unstimulated control. Incubate for 18-24 hours.

  • Endpoint Measurement (IC50):

    • Collect the cell supernatant.

    • Measure the concentration of IFN-β using an ELISA kit according to the manufacturer's instructions.

    • Plot the IFN-β concentration against the log of the this compound concentration and fit a dose-response curve to calculate the IC50.

  • Endpoint Measurement (Cytotoxicity):

    • To parallel wells treated with this compound but not stimulated, add a viability reagent (e.g., CellTiter-Glo®, resazurin).

    • Measure the signal according to the manufacturer's protocol.

    • Plot cell viability against the log of the this compound concentration to determine the LD50.

Protocol 2: Validating the Specificity of this compound Action

Objective: To confirm that the inhibitory effect of this compound is specific to the cGAS pathway.

Methodology:

  • Cell Setup: Use both wild-type (WT) cells and cGAS knockout (KO) cells of the same background. Plate them in parallel.

  • Inhibitor Pre-treatment: Treat both WT and cGAS KO cells with this compound (at 1x and 5x the calculated IC50) or a vehicle control for 1-2 hours.

  • Pathway Stimulation: Treat separate wells of both cell types with one of the following stimuli:

    • cGAS-dependent: Transfected dsDNA (to activate cGAS).

    • cGAS-independent (downstream): 2'3'-cGAMP (to directly activate STING).[5][6]

    • cGAS-independent (other pathways): LPS (to activate TLR4) or Poly(I:C) (to activate TLR3/RLRs).[5]

  • Incubation: Incubate for a period appropriate for the chosen stimulus to induce a response (e.g., 6 hours for gene expression, 24 hours for protein secretion).

  • Endpoint Analysis:

    • Measure a relevant downstream marker, such as IFNB1 mRNA levels by RT-qPCR or secreted IFN-β protein by ELISA.

  • Interpretation:

    • Specific Inhibition: this compound should inhibit the response to dsDNA in WT cells but should NOT inhibit the response in cGAS KO cells or the responses to cGAMP, LPS, or Poly(I:C) in either cell type.

    • Non-Specific Inhibition: If this compound inhibits the response to cGAMP, LPS, or Poly(I:C), it suggests an off-target effect at the concentration used.

References

Validation & Comparative

A Comparative Analysis of RU-521 and Other cGAS Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cyclic GMP-AMP synthase (cGAS) inhibitor RU-521 with other notable alternatives. This analysis is supported by experimental data to inform the selection of the most suitable compound for preclinical studies.

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of infection and cellular damage. Upon activation, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the stimulator of interferon genes (STING), leading to the production of type I interferons and other pro-inflammatory cytokines. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target. A growing number of small molecule inhibitors have been developed to modulate cGAS activity, with this compound being a prominent example.

Performance Comparison of cGAS Inhibitors

The following table summarizes the in vitro and cellular potency of this compound and other selected cGAS inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

InhibitorTarget SpeciesBiochemical IC50Cellular IC50Cell LineReference(s)
This compound Murine cGAS0.11 µM0.7 µMRAW 264.7[1][2]
Human cGAS2.94 µM~0.8 µMTHP-1[2][3]
PF-06928215 Human cGAS4.9 µMInactive in cellsTHP-1[4][5][6]
G150 Human cGAS10.2 nM1.96 µM (IFNB1 mRNA)THP-1[1][7][8]
Murine cGAS>25 µM (No inhibition)--[8]
G140 Human cGAS14.0 nM1.70 µM (IFNB1 mRNA)THP-1[1][9]
Murine cGAS442 nM--[1]
G108 Human cGAS27.5 nM--[10]
Murine cGAS5.15 µM--[1]
Suramin Human cGASPotent inhibitor (IC50 not specified)Effective in cellsTHP-1[1][6]

Note: The discrepancy between biochemical and cellular IC50 values can be attributed to factors such as cell permeability, off-target effects, and compound stability in the cellular environment.

Key Insights from Comparative Data

  • This compound exhibits a notable preference for inhibiting murine cGAS over human cGAS in biochemical assays.[1][11] However, in cellular assays, it demonstrates comparable potency against both homologs.[2] This makes this compound a valuable tool for studies involving both mouse models and human cell lines.[2]

  • PF-06928215 shows high affinity for human cGAS in biochemical assays but lacks activity in cellular models, likely due to poor cell permeability.[4][5][6]

  • G150 and G140 are highly potent and selective inhibitors of human cGAS at the biochemical level.[1][7][8][9] They also demonstrate robust activity in human cell lines.[1][7][9] Their selectivity for human cGAS makes them excellent candidates for studies focused on the human pathway.[8]

  • Suramin is a potent inhibitor of human cGAS that functions by displacing DNA from the enzyme, a different mechanism compared to the active site-binding of this compound.[6] However, suramin is known to have multiple biological targets, which could lead to off-target effects.

Signaling Pathway and Experimental Workflow

To understand the context of cGAS inhibition, it is crucial to visualize the signaling pathway and the experimental workflows used to evaluate inhibitors.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activates RU521 This compound & other inhibitors RU521->cGAS Inhibits TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_p p-IRF3 Dimer IRF3->IRF3_p Dimerizes IFN_genes Type I IFN Genes IRF3_p->IFN_genes Induces Transcription

Caption: The cGAS-STING signaling pathway and the point of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assay recombinant_cGAS Recombinant cGAS incubation Incubation recombinant_cGAS->incubation dsDNA_ATP_GTP dsDNA, ATP, GTP dsDNA_ATP_GTP->incubation inhibitor Test Inhibitor inhibitor->incubation detection cGAMP Detection (e.g., HPLC, FP, ELISA) incubation->detection IC50_biochem Biochemical IC50 detection->IC50_biochem cells Cell Culture (e.g., THP-1, RAW 264.7) inhibitor_pre Pre-incubation with Inhibitor cells->inhibitor_pre transfection dsDNA Transfection inhibitor_pre->transfection cell_incubation Incubation transfection->cell_incubation analysis Analysis (e.g., qRT-PCR for IFN-β, ELISA for cytokines) cell_incubation->analysis IC50_cellular Cellular IC50 analysis->IC50_cellular

Caption: A typical experimental workflow for evaluating cGAS inhibitors.

Experimental Protocols

Below are generalized methodologies for key experiments used to characterize cGAS inhibitors.

Biochemical cGAS Activity Assay (Pyrophosphatase-Coupled)

This assay measures the enzymatic activity of cGAS by detecting the production of pyrophosphate (PPi), a byproduct of cGAMP synthesis.

  • Reaction Setup: In a 384-well plate, combine recombinant human or murine cGAS protein with a dsDNA activator (e.g., herring testis DNA or synthetic dsDNA).

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) to the reaction mixture.

  • Initiation: Start the reaction by adding a mixture of ATP and GTP, along with inorganic pyrophosphatase.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) generated from the hydrolysis of PPi by the pyrophosphatase. This is typically done using a malachite green-based colorimetric detection method.[12]

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based cGAS Inhibition Assay (qRT-PCR)

This assay assesses the ability of an inhibitor to block cGAS-mediated downstream signaling in a cellular context.

  • Cell Culture: Plate cells known to have a functional cGAS-STING pathway (e.g., human THP-1 monocytes or murine RAW 264.7 macrophages) in a 24-well plate.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of the cGAS inhibitor for 1-2 hours.

  • cGAS Activation: Transfect the cells with a dsDNA stimulus (e.g., herring testis DNA or a synthetic dsDNA oligonucleotide) using a suitable transfection reagent to activate the cGAS pathway.

  • Incubation: Incubate the cells for a further 4-6 hours to allow for gene expression.

  • RNA Extraction and qRT-PCR: Isolate total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA expression levels of interferon-stimulated genes, such as IFNB1 or CXCL10.

  • Data Analysis: Normalize the expression of the target genes to a housekeeping gene. Calculate the percent inhibition of gene expression at each inhibitor concentration and determine the cellular IC50 value.[13][14]

Selectivity and Off-Target Effects

To assess the selectivity of a cGAS inhibitor, its activity against other pattern recognition receptor pathways should be evaluated. For instance, in the cell-based assay described above, cells can be stimulated with ligands for other pathways, such as lipopolysaccharide (LPS) for TLR4 or poly(I:C) for RIG-I/MDA5, in the presence of the cGAS inhibitor.[2] A selective inhibitor like this compound should not significantly inhibit the downstream signaling induced by these other stimuli.[2]

Conclusion

The selection of a cGAS inhibitor for preclinical research depends on the specific experimental goals. This compound stands out as a versatile tool due to its demonstrated activity against both human and murine cGAS in cellular settings, making it suitable for translational studies that bridge in vitro human cell work and in vivo mouse models.[2] For studies exclusively focused on the human cGAS-STING pathway, the highly potent and selective inhibitors G150 and G140 represent excellent choices.[1][7][8][9] It is imperative for researchers to consider the full profile of an inhibitor, including its potency, selectivity, and cellular activity, to ensure the generation of robust and reliable data. The provided experimental protocols offer a foundation for the rigorous evaluation of these and other emerging cGAS inhibitors.

References

Cross-Validation of RU-521's Efficacy in Diverse Autoimmune Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cGAS inhibitor RU-521's performance across various preclinical autoimmune disease models, including rheumatoid arthritis, systemic lupus erythematosus, and Aicardi-Goutières Syndrome. The efficacy of this compound is contextualized by examining alternative therapeutic strategies targeting the cGAS-STING pathway. All experimental data is presented in structured tables for clear comparison, accompanied by detailed methodologies for key experiments. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.

Executive Summary

This compound is a potent small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA that triggers innate immune responses. In several autoimmune diseases, the cGAS-STING pathway is chronically activated by self-DNA, leading to excessive type I interferon production and inflammation. This compound has demonstrated significant efficacy in mitigating disease pathology in murine models of arthritis, lupus, and Aicardi-Goutières syndrome by blocking this pathway. While direct comparative in vivo studies with other cGAS or STING inhibitors are limited, this guide consolidates the available data to facilitate an objective assessment of this compound's potential as a therapeutic agent.

cGAS-STING Signaling Pathway and this compound's Mechanism of Action

The cGAS-STING pathway is a critical component of the innate immune system. Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of cyclic GMP-AMP (cGAMP). cGAMP then acts as a second messenger, binding to and activating the stimulator of interferon genes (STING) protein on the endoplasmic reticulum. This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines. This compound competitively binds to the catalytic pocket of cGAS, thereby preventing the synthesis of cGAMP and abrogating the downstream signaling cascade.[1]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes RU521 This compound RU521->cGAS inhibits STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Type I IFN Genes Type I IFN Genes pIRF3->Type I IFN Genes activates transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines pIRF3->Pro-inflammatory Cytokines activates transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Efficacy of this compound in a Murine Model of Rheumatoid Arthritis

The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological similarities with the human disease.

Experimental Data
Treatment GroupMean Arthritis Score (Day 43)Serum TNF-α (pg/mL)Serum IFN-β (pg/mL)Reference
Control (CIA mice)8.5 ± 1.2150 ± 2580 ± 15[2]
NiH (this compound + cNPs)3.2 ± 0.860 ± 1035 ± 8[2]

*Data are presented as mean ± standard error of the mean (SEM). NiH: Nanomedicine-in-hydrogel co-delivering this compound and cationic nanoparticles (cNPs).

Experimental Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

A detailed protocol for inducing and assessing CIA in DBA/1 mice is as follows:

  • Animal Model: Male DBA/1 mice, 8-10 weeks old.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

    • Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site on the tail.[3][4]

  • Treatment Protocol:

    • The nanomedicine-in-hydrogel (NiH) formulation co-delivering this compound and cationic nanoparticles (cNPs) was administered subcutaneously. Specific dosing and timing of administration post-immunization would be as described in the primary literature.[2]

  • Assessment of Arthritis:

    • Clinical Scoring: Arthritis severity is scored visually for each paw on a scale of 0-4 (0: normal, 1: mild swelling and erythema of one digit, 2: moderate swelling of the paw, 3: severe swelling of the entire paw, 4: joint deformity and/or ankylosis). The total score per mouse is the sum of the scores for all four paws (maximum score of 16).[3][5]

    • Histological Analysis: At the end of the study, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.[4]

    • Biomarker Analysis: Serum levels of inflammatory cytokines such as TNF-α and IFN-β are quantified by ELISA.[2]

CIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment cluster_assessment Assessment Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Treatment Subcutaneous administration of NiH (this compound + cNPs) Day21->Treatment ClinicalScoring Clinical Scoring (Days 21-43) Treatment->ClinicalScoring Histology Histological Analysis (Day 43) ClinicalScoring->Histology Biomarkers Serum Biomarker Analysis (Day 43) ClinicalScoring->Biomarkers

Caption: Experimental workflow for the collagen-induced arthritis (CIA) model.

Efficacy of this compound in a Murine Model of Systemic Lupus Erythematosus

The MRL/lpr mouse model spontaneously develops a systemic autoimmune disease that shares many features with human systemic lupus erythematosus (SLE), including the production of autoantibodies against double-stranded DNA (anti-dsDNA) and the development of lupus nephritis.[6]

Experimental Data

While specific in vivo data for this compound in the MRL/lpr model was not found in the searched literature, the known mechanism of this compound suggests it would be effective in reducing the type I interferon signature often associated with lupus. Pre-clinical studies have indicated that this compound is effective in preventing inflammatory responses in murine models of lupus.[1]

Key Pathological Feature in MRL/lpr MiceExpected Effect of this compound Treatment
Increased anti-dsDNA antibody levelsReduction
Proteinuria (indicative of kidney damage)Reduction
Splenomegaly and lymphadenopathyReduction
GlomerulonephritisAmelioration
Experimental Protocol: MRL/lpr Mouse Model of Lupus
  • Animal Model: Female MRL/lpr mice are typically used, with disease onset around 8-12 weeks of age.[6][7]

  • Treatment Protocol:

    • This compound would be administered systemically (e.g., intraperitoneally or orally) starting at an early disease stage (e.g., 8 weeks of age) and continued for a defined period (e.g., until 16-20 weeks of age). The optimal dose would need to be determined in dose-response studies.

  • Assessment of Disease:

    • Autoantibody Levels: Serum levels of anti-dsDNA antibodies are measured by ELISA at regular intervals.[8]

    • Proteinuria: Urine protein levels are monitored weekly as an indicator of kidney damage.[6]

    • Histological Analysis: At the end of the study, kidneys are harvested for histological examination to assess the severity of glomerulonephritis. Spleen and lymph nodes are also collected to assess splenomegaly and lymphadenopathy.[6]

    • Gene Expression Analysis: Expression of interferon-stimulated genes (ISGs) in peripheral blood or kidney tissue can be quantified by RT-qPCR to assess the impact on the type I interferon signature.

Efficacy of this compound in a Murine Model of Aicardi-Goutières Syndrome

Aicardi-Goutières syndrome (AGS) is a rare genetic disorder characterized by a constitutive upregulation of type I interferon, leading to severe neurological and systemic autoimmune manifestations. Mice deficient in the 3' repair exonuclease 1 (Trex1) gene recapitulate key features of AGS, including lethal autoimmunity driven by the cGAS-STING pathway.[9][10]

Experimental Data

Genetic ablation of cGAS in Trex1-/- mice, which mimics the pharmacological effect of this compound, provides compelling evidence for the therapeutic potential of cGAS inhibition in AGS.

GenotypeSurvivalTissue Inflammation Score (Heart)Anti-nuclear Antibodies (ANA)Interferon-Stimulated Gene (ISG) Expression (Peripheral Blood)Reference
Trex1-/-Lethal by ~12 weeks4.5 ± 0.5HighSignificantly elevated[9]
Trex1-/-cGas-/-Normal lifespan0.2 ± 0.1BaselineNormal[9]

*Data are presented as mean ± SEM.

Experimental Protocol: Trex1-/- Mouse Model of AGS
  • Animal Model: Trex1-/- mice on a C57BL/6 background. These mice spontaneously develop a lethal autoimmune phenotype.[11]

  • Treatment Protocol:

    • This compound would be administered systemically, starting before the onset of severe symptoms (e.g., at 4-6 weeks of age). The treatment would be continued for the duration of the study to assess its impact on survival and disease pathology.

  • Assessment of Disease:

    • Survival: Mice are monitored daily for signs of distress, and survival is recorded.

    • Histological Analysis: At a predefined endpoint or upon humane euthanasia, tissues (e.g., heart, lung, kidney, skin) are collected for histological assessment of inflammation.[9]

    • Autoantibody Levels: Serum is collected to measure the levels of anti-nuclear antibodies (ANA).[9]

    • Gene Expression Analysis: The expression of interferon-stimulated genes (ISGs) such as Cxcl10, Isg15, and Ifit1 in peripheral blood or tissues is quantified by RT-qPCR to measure the type I interferon response.[9]

Alternative cGAS-STING Pathway Inhibitors

Several other small molecules targeting the cGAS-STING pathway have been developed. While direct in vivo comparisons with this compound in the aforementioned autoimmune models are scarce, they represent alternative strategies for therapeutic intervention.

CompoundTargetMechanism of ActionReported Efficacy in Inflammatory Models
G150 cGASBinds to the catalytic site of cGAS.[1]In vitro inhibition of cGAS. In vivo data in autoimmune models is limited.
H-151 STINGCovalently binds to STING, preventing its activation.[12]Ameliorates inflammation in models of psoriasis and intestinal ischemia-reperfusion injury.[12]
C-176 STINGCovalent inhibitor of STING.Reduces inflammation in a dsDNA-induced arthritis model.[13]
Glabridin STINGInhibits the interaction of STING with IRF3.Reduces type I interferon production in Trex1-deficient mice.[10]

Conclusion

This compound demonstrates significant promise as a therapeutic agent for a range of autoimmune diseases driven by aberrant cGAS-STING signaling. Its efficacy in preclinical models of rheumatoid arthritis and the profound protective effect of cGAS deletion in a model of Aicardi-Goutières syndrome underscore the potential of this therapeutic strategy. Further studies, including direct comparative in vivo efficacy trials against other cGAS and STING inhibitors, will be crucial to fully delineate the therapeutic potential of this compound. The detailed experimental protocols provided in this guide should facilitate the design and execution of such cross-validation studies.

References

A Comparative Guide to the In Vitro and In Vivo Effects of RU-521, a cGAS Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cyclic GMP-AMP synthase (cGAS) inhibitor, RU-521, with other notable alternatives. The content is based on available experimental data to objectively assess its performance and facilitate informed decisions in research and development.

Introduction to this compound and cGAS Inhibition

This compound is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a critical cytosolic DNA sensor that plays a central role in the innate immune system.[1] Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a promising therapeutic target. This compound has been shown to inhibit both murine and human cGAS, positioning it as a valuable tool for studying the biological roles of cGAS and as a potential therapeutic agent.[1][2]

In Vitro Effects: A Quantitative Comparison

The in vitro potency of this compound has been evaluated in various cellular and biochemical assays. Here, we compare its inhibitory activity with other known cGAS inhibitors.

InhibitorTargetAssay TypeIC50 ValueReference
This compound human cGASCellular (THP-1 cells)~0.8 µM[2]
mouse cGASCellular (RAW 264.7 cells)~0.7 µM[2]
mouse cGASBiochemical0.11 µM[3]
human cGASBiochemical2.94 µM[3]
G140 human cGASBiochemical14.0 nM
mouse cGASBiochemical442 nM
human cGASCellular (THP-1 cells)1.70 µM
G150 human cGASBiochemical10.2 nM[4]
mouse cGASBiochemicalNo inhibition
human cGASCellular (THP-1 cells)1.96 µM[4]
Compound 3 mouse cGASCellular (ISD-stimulated RAW-Lucia ISG cells)0.51 µM[5]
Perillaldehyde (PAH) mouse cGASCellular (L929 cells, Ifnb expression)151.6 µM
mouse cGASCellular (MEF cells, Ifnb expression)40.3 µM
human cGASCellular (HFF cells, IFNB expression)55.79 µM

In Vivo Effects: A Comparative Overview

Direct comparative in vivo studies of cGAS inhibitors are limited. This section summarizes the available data from individual studies on this compound and its alternatives in various disease models.

InhibitorAnimal ModelDisease ModelDosageKey FindingsReference
This compound RatSubarachnoid Hemorrhage150, 450, 1350 µg/kg (intranasal)Reduced brain edema, blood-brain barrier permeability, and neurological deficits.
Mouse (Trex1-/-)Aicardi-Goutières SyndromeNot specifiedReduced constitutive interferon expression in primary macrophages.[1]
Compound 3 MouseDSS-induced ColitisNot specifiedDemonstrated promising therapeutic efficacy.[5]
Perillaldehyde (PAH) Mouse (Trex1-/-)Aicardi-Goutières SyndromeNot specifiedAttenuated auto-inflammatory responses.

Toxicology Profile

CompoundLD50 ValueSpeciesRouteReference
This compound 31.4 µMHuman (THP-1 cells)In vitro[2]
Perillaldehyde (PAH) 1.72 g/kgRatOral[6][7]
>5 g/kgGuinea PigDermal[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate cGAS inhibitors.

In Vitro cGAS Activity Assay (Cell-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cGAS activity in a cellular context.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Herring Testis DNA (HT-DNA) or other dsDNA stimulus

  • Transfection reagent (e.g., Lipofectamine)

  • Test compound (e.g., this compound) and vehicle (e.g., DMSO)

  • RNA extraction kit

  • qRT-PCR reagents (primers and probes for IFNB1 and a housekeeping gene)

  • qRT-PCR instrument

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Seed cells in a 24-well plate. Pre-treat the cells with a serial dilution of the test compound or vehicle for 1-2 hours.

  • cGAS Stimulation: Transfect the cells with HT-DNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 6-8 hours post-transfection.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA expression levels of IFNB1. Normalize the expression to a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the percentage of inhibition of IFNB1 expression for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

In Vivo Efficacy Assessment in a Mouse Model of Autoimmune Disease (Trex1-/-)

Objective: To evaluate the in vivo efficacy of a cGAS inhibitor in a genetically engineered mouse model of Aicardi-Goutières syndrome.

Materials:

  • Trex1-deficient (Trex1-/-) mice and wild-type littermate controls

  • Test compound (e.g., this compound) formulated for in vivo administration

  • Vehicle control

  • Method for compound administration (e.g., intraperitoneal injection, oral gavage)

  • Materials for tissue collection and processing (e.g., heart, spleen)

  • RNA extraction and qRT-PCR reagents

  • Materials for histological analysis (e.g., formalin, paraffin, H&E staining reagents)

  • Materials for serum analysis (e.g., ELISA kits for autoantibodies)

Procedure:

  • Animal Model: Use Trex1-/- mice, which spontaneously develop a lethal autoimmune disease driven by cGAS activation.[8]

  • Compound Administration: Treat a cohort of Trex1-/- mice with the test compound at a predetermined dose and schedule. Another cohort should receive the vehicle control.

  • Monitoring: Monitor the health and survival of the mice throughout the study.

  • Tissue and Blood Collection: At the end of the study or at specified time points, euthanize the mice and collect tissues (e.g., heart, spleen) and blood.

  • Gene Expression Analysis: Extract RNA from tissues and perform qRT-PCR to measure the expression of interferon-stimulated genes (ISGs) such as Cxcl10, Isg15, and Ifit1.

  • Histopathology: Fix tissues in formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to assess tissue inflammation.

  • Serological Analysis: Collect serum and measure the levels of autoantibodies by ELISA.

  • Data Analysis: Compare the readouts (survival, ISG expression, inflammation scores, autoantibody levels) between the compound-treated and vehicle-treated groups to determine the in vivo efficacy of the inhibitor.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the experimental processes involved, the following diagrams are provided.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes RU521 This compound RU521->cGAS inhibits STING STING (ER Membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes & translocates ISGs Interferon Stimulated Genes pIRF3_dimer->ISGs upregulates transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis invitro_start Cell Culture (e.g., THP-1) compound_treatment Compound Treatment (this compound & Comparators) invitro_start->compound_treatment cgas_stimulation cGAS Stimulation (dsDNA Transfection) compound_treatment->cgas_stimulation readout_invitro Readout: - IFNB1 mRNA (qRT-PCR) - IC50 Determination cgas_stimulation->readout_invitro invivo_start Animal Model (e.g., Trex1-/- mice) compound_admin Compound Administration invivo_start->compound_admin monitoring Monitoring & Tissue Collection compound_admin->monitoring readout_invivo Readout: - ISG Expression (qRT-PCR) - Histopathology - Survival Analysis monitoring->readout_invivo

Caption: A generalized experimental workflow for comparing cGAS inhibitors.

References

RU-521 Versus STING Antagonists: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RU-521, a cGAS inhibitor, and various STING antagonists. This document outlines their mechanisms of action, summarizes key experimental data, and provides detailed experimental protocols to aid in the selection and application of these pharmacological tools.

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway is implicated in a range of diseases, including autoimmune disorders and cancer, making it a key target for therapeutic intervention. This guide compares two major strategies for inhibiting this pathway: targeting the cGAS enzyme with inhibitors like this compound, versus directly targeting the STING protein with antagonists such as H-151 and C-176.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and STING antagonists lies in their point of intervention within the cGAS-STING signaling cascade.

This compound: Inhibiting the Messenger's Genesis

This compound is a small molecule inhibitor of cGAS, the enzyme responsible for producing the second messenger cyclic GMP-AMP (cGAMP) upon binding to cytosolic double-stranded DNA (dsDNA). By binding to the catalytic pocket of cGAS, this compound prevents the synthesis of cGAMP, thereby blocking the initial activation signal of the pathway.[1]

STING Antagonists: Intercepting the Signal

STING antagonists, in contrast, act downstream of cGAMP production by directly binding to the STING protein. Their mechanisms of inhibition vary:

  • Covalent Inhibition: Compounds like H-151 and C-176 covalently bind to a cysteine residue (Cys91 in murine STING) in the transmembrane domain of STING.[2] This modification prevents the palmitoylation and subsequent multimerization of STING, which are essential for its activation and downstream signaling.[2]

  • Competitive Inhibition: Other antagonists, such as SN-011, function by competing with cGAMP for its binding pocket on STING, thereby preventing the conformational changes required for STING activation.

The choice between inhibiting cGAS or STING has significant implications for experimental design and potential therapeutic applications, as it determines which upstream or downstream events of the pathway are affected.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and representative STING antagonists. It is important to note that the data presented are compiled from various studies, and direct comparisons of potency (e.g., IC50 values) should be interpreted with caution due to potential variations in experimental conditions.

Compound Target Mechanism of Action Species Specificity (Reported) Known Off-Target Effects
This compound cGASPrevents cGAMP synthesis by binding to the cGAS catalytic pocket.[1]Potently inhibits both mouse and human cGAS in cellular assays, but is a poor inhibitor of recombinant human cGAS.[3][4]Minimal off-target effects on other innate immune pathways have been reported.[3]
H-151 STINGCovalently binds to STING (Cys91), preventing palmitoylation and multimerization.[2]Potently inhibits both human and murine STING.[2]No significant off-target effects have been reported.
C-176 STINGCovalently binds to STING, preventing palmitoylation and multimerization.More potent against murine STING than human STING.Not extensively studied, but related compounds show high specificity.
SN-011 STINGCompetitively binds to the cGAMP pocket on STING.Potently inhibits both mouse and human STING.[5]Not extensively studied.
Compound Assay Type Cell Line/System Species IC50 Reference
This compound Cellular (IFN-β expression)RAW 264.7Mouse~0.7 µM[3]
This compound Cellular (IFN-β expression)THP-1Human~0.8 µM[3]
This compound Biochemical (recombinant cGAS)Human~2.94 µM[4]
H-151 Cellular (IFN-β expression)Mouse Embryonic FibroblastsMouse138 nM[6]
H-151 Cellular (IFN-β expression)Bone Marrow-Derived MacrophagesMouse109.6 nM[6]
H-151 Cellular (IFN-β expression)Human Foreskin FibroblastsHuman134.4 nM[6]
SN-011 Cellular (IFN-β expression)Mouse Embryonic FibroblastsMouse127.5 nM[5]
SN-011 Cellular (IFN-β expression)Bone Marrow-Derived MacrophagesMouse107.1 nM[5]
SN-011 Cellular (IFN-β expression)Human Foreskin FibroblastsHuman502.8 nM[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of these inhibitors.

cGAS Enzymatic Activity Assay

This assay directly measures the production of cGAMP by recombinant cGAS.

  • Materials:

    • Recombinant cGAS protein (human or mouse)

    • dsDNA (e.g., Herring Testis DNA)

    • ATP and GTP

    • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • Test compounds (this compound)

    • Detection method for cGAMP (e.g., LC-MS/MS, competitive ELISA, or a commercially available assay kit like the Transcreener® cGAMP cGAS FP Assay).[7][8]

  • Protocol:

    • Prepare a reaction mixture containing reaction buffer, dsDNA, ATP, and GTP.

    • Add the test compound (this compound) at various concentrations.

    • Initiate the reaction by adding recombinant cGAS protein.

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding EDTA or by heat inactivation).

    • Quantify the amount of cGAMP produced using the chosen detection method.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

STING Activation Reporter Assay

This cell-based assay measures the activation of the STING pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).[9][10]

  • Materials:

    • Reporter cell line (e.g., THP-1 or HEK293T cells) stably expressing an ISRE-luciferase construct.

    • STING agonist (e.g., 2'3'-cGAMP or dsDNA for cells expressing cGAS).

    • Test compounds (STING antagonists like H-151).

    • Cell culture medium and plates.

    • Luciferase assay reagent.

    • Luminometer.

  • Protocol:

    • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the STING antagonist for 1-2 hours.

    • Stimulate the cells with a STING agonist.

    • Incubate for 18-24 hours.

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Western Blot Analysis of STING Pathway Phosphorylation

This method assesses the phosphorylation status of key downstream signaling proteins in the STING pathway.[11]

  • Materials:

    • Cell line of interest (e.g., THP-1, RAW 264.7).

    • STING agonist (e.g., 2'3'-cGAMP or dsDNA).

    • Test compounds (this compound or STING antagonists).

    • Lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies against phosphorylated and total STING, TBK1, and IRF3.

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate and imaging system.

  • Protocol:

    • Culture and treat cells with the test compound and STING agonist as described in the reporter assay.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Incubate with secondary antibodies and visualize the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Visualizing the Mechanisms

Diagrams generated using Graphviz illustrate the distinct points of intervention for this compound and STING antagonists.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum dsDNA dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP cGAMP cGAS->cGAMP synthesizes This compound This compound This compound->cGAS inhibits STING STING cGAMP->STING binds & activates Downstream Signaling Downstream Signaling STING->Downstream Signaling activates STING Antagonists STING Antagonists STING Antagonists->STING inhibit

Caption: cGAS-STING signaling pathway with inhibitor intervention points.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_assays Endpoint Assays Cell_Culture Cell Culture (e.g., THP-1, RAW 264.7) Compound_Treatment Compound Treatment (this compound or STING Antagonist) Cell_Culture->Compound_Treatment Stimulation Pathway Stimulation (dsDNA or cGAMP) Compound_Treatment->Stimulation Endpoint_Assay Endpoint Assay Stimulation->Endpoint_Assay Data_Analysis Data Analysis (IC50 determination) Endpoint_Assay->Data_Analysis Luciferase_Assay Luciferase Reporter Assay (ISRE activity) Endpoint_Assay->Luciferase_Assay Western_Blot Western Blot (p-STING, p-TBK1, p-IRF3) Endpoint_Assay->Western_Blot ELISA ELISA (IFN-β secretion) Endpoint_Assay->ELISA

Caption: Generalized experimental workflow for inhibitor characterization.

Conclusion

Both this compound and STING antagonists are valuable tools for dissecting and inhibiting the cGAS-STING pathway. The choice between them depends on the specific research question. This compound is ideal for studying the consequences of blocking the initial sensing of cytosolic DNA, while STING antagonists allow for the investigation of downstream signaling events independent of cGAMP production. The provided data and protocols should serve as a valuable resource for researchers in designing and interpreting experiments aimed at modulating this critical innate immune signaling pathway.

References

Validating RU-521's Target Engagement in Primary Human Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies necessitates rigorous validation of a compound's interaction with its intended molecular target within a physiologically relevant context. This guide provides a comparative overview of methodologies for validating the target engagement of RU-521, an inhibitor of cyclic GMP-AMP synthase (cGAS), in primary human cells. We will explore experimental approaches, compare this compound to alternative inhibitors, and provide detailed protocols and data to support your research.

This compound and its Target: The cGAS-STING Pathway

This compound is a small molecule inhibitor of cGAS, a key sensor of cytosolic double-stranded DNA (dsDNA). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons (IFNs) and other inflammatory cytokines. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target. This compound has been shown to potently inhibit both human and mouse cGAS, suppressing the production of type I IFNs.

cGAS_STING_Pathway cGAMP cGAMP STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits pTBK1 pTBK1 TBK1->pTBK1 phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 pIRF3 IRF3->pIRF3 pIRF3_dimer pIRF3_dimer pIRF3->pIRF3_dimer dimerizes ISGs ISGs pIRF3_dimer->ISGs drives transcription dsDNA dsDNA ATP_GTP ATP_GTP cGAS cGAS RU521 RU521

Comparison of Target Engagement Validation Methods

Validating that a compound interacts with its intended target in a cellular environment is a critical step in drug development. Several methodologies can be employed, each with distinct principles, advantages, and limitations.

Method Principle Advantages Disadvantages
Downstream Signaling Assays Measures the modulation of a biological pathway downstream of the target. For cGAS, this involves quantifying the production of cGAMP, IFN-β, or the expression of interferon-stimulated genes (ISGs).[1]- Directly measures the functional consequence of target engagement.- High-throughput potential.- Can be performed in primary cells.- Indirect measurement of target binding.- Susceptible to off-target effects that may influence the same pathway.
Cellular Thermal Shift Assay (CETSA) Ligand binding to a target protein increases its thermal stability. The amount of soluble, non-denatured protein is quantified after heat treatment.- Directly demonstrates target engagement in a cellular context.- Label-free and does not require compound modification.- Requires a specific antibody for the target protein for Western blot detection.- Optimization of the heating gradient is necessary.- May not be suitable for all proteins.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding can alter a protein's susceptibility to proteolysis. The amount of intact protein is measured after treatment with a protease.- Direct evidence of target binding in cells.- Does not require compound modification.- Requires optimization of protease concentration and digestion time.- Not all proteins will show a change in protease sensitivity upon ligand binding.
Photoaffinity Labeling (PAL) A chemically modified version of the compound containing a photoreactive group is used to covalently label the target protein upon UV irradiation.- Provides direct and covalent evidence of target binding.- Can be used to identify the specific binding site.- Requires chemical synthesis of a modified compound, which may alter its binding properties.- Potential for non-specific labeling.

Performance of this compound and Alternatives in Primary Human Cells

This compound has been demonstrated to effectively suppress cGAS activity in primary human cells.[1] The following table summarizes the inhibitory potency of this compound and compares it with other known cGAS inhibitors.

Compound Target Cell Type Assay IC₅₀ Reference
This compound Human cGASTHP-1 (human monocytic cell line)IFN-β Reporter~0.8 µM
This compound Human cGASHuman PBMCsIFNB1 mRNA expression0.8 µM (IC₅₀), 3 µM (IC₉₀)[1]
G150 cGASNot specifiedNot specifiedNot specified
Compound 3 (covalent inhibitor)Mouse cGASRaw 264.7 (murine macrophage cell line)Cxcl10 transcription0.51 ± 0.05 µM
Suramin cGASNot specifiedNot specifiedNot specified
X6 cGASNot specifiedNot specifiedNot specified

Experimental Protocols

Validation of this compound Target Engagement in Primary Human PBMCs via IFNB1 mRNA Quantification

This protocol details an indirect method of validating target engagement by measuring the downstream effects of cGAS inhibition.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis pbmc_isolation Isolate Human PBMCs from healthy donors seeding Seed PBMCs in 96-well plates pbmc_isolation->seeding treatment Treat with this compound (e.g., 0.8 µM and 3 µM) or vehicle (DMSO) seeding->treatment stimulation Stimulate with HT-DNA (Herring Testis DNA) treatment->stimulation lysis Lyse cells and isolate total RNA stimulation->lysis rt_qpcr Perform RT-qPCR for IFNB1 and a housekeeping gene lysis->rt_qpcr data_analysis Analyze data using the ΔΔCt method rt_qpcr->data_analysis

a. Cell Isolation and Culture:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

b. Treatment and Stimulation:

  • Seed PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate.

  • Pre-treat the cells with desired concentrations of this compound (e.g., 0.8 µM and 3 µM) or vehicle control (DMSO) for 1 hour.

  • Stimulate the cells with a cGAS agonist, such as transfected Herring Testis DNA (HT-DNA), to induce IFN-β production.

c. RNA Isolation and RT-qPCR:

  • After a suitable incubation period (e.g., 6-8 hours), lyse the cells and isolate total RNA using a commercial kit.

  • Synthesize cDNA from the isolated RNA.

  • Perform quantitative real-time PCR (RT-qPCR) using primers specific for IFNB1 and a housekeeping gene (e.g., GAPDH or ACTB).

d. Data Analysis:

  • Calculate the relative expression of IFNB1 mRNA using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and relative to the vehicle-treated, stimulated control. A significant decrease in IFNB1 expression in this compound-treated cells indicates target engagement and inhibition of the cGAS-STING pathway.

Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

This protocol provides a framework for directly assessing the binding of this compound to cGAS in primary human cells.

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Denaturation cluster_protein_analysis Protein Analysis cell_culture Culture primary human cells (e.g., PBMCs or macrophages) treatment Treat cells with this compound or vehicle (DMSO) cell_culture->treatment aliquot Aliquot cell lysates treatment->aliquot heat_gradient Heat aliquots at different temperatures aliquot->heat_gradient centrifugation Separate soluble and aggregated proteins by centrifugation heat_gradient->centrifugation western_blot Analyze soluble fraction by Western blot for cGAS centrifugation->western_blot quantification Quantify band intensities and plot melting curve western_blot->quantification

a. Cell Treatment and Lysis:

  • Culture primary human cells (e.g., PBMCs or monocyte-derived macrophages) to a sufficient density.

  • Treat the cells with this compound or vehicle (DMSO) for a specified duration.

  • Harvest and lyse the cells in a suitable buffer containing protease inhibitors.

b. Thermal Challenge:

  • Aliquot the cell lysates into separate tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes), followed by cooling at room temperature.

c. Separation and Analysis:

  • Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble cGAS in each sample by Western blotting using a cGAS-specific antibody.

d. Data Interpretation:

  • Quantify the band intensities from the Western blot.

  • Plot the percentage of soluble cGAS as a function of temperature for both this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization of cGAS due to ligand binding, thus confirming direct target engagement.

Conclusion

Validating the target engagement of this compound in primary human cells is essential for its preclinical development. This guide provides a comparative framework of methodologies, from indirect functional assays measuring downstream signaling to direct biophysical assays like CETSA. The provided data and protocols offer a robust starting point for researchers to confirm the on-target activity of this compound and other cGAS inhibitors in a physiologically relevant setting, thereby increasing confidence in their therapeutic potential.

References

Navigating cGAS Inhibition: A Comparative Guide to RU-521 and Genetic Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeted inhibition of cyclic GMP-AMP synthase (cGAS) is a critical area of investigation in immunology and therapeutic development. This guide provides an objective comparison between the small molecule inhibitor RU-521 and genetic knockdown techniques for cGAS, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.

The cGAS-STING signaling pathway is a cornerstone of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with infection and cellular damage.[1][2] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a prime target for therapeutic intervention.[3][4] Two primary approaches to inhibit cGAS activity in a research setting are through the use of pharmacological inhibitors like this compound and genetic knockdown methods such as siRNA, shRNA, and CRISPR. This guide will dissect the nuances of these methodologies, offering a comprehensive comparison to inform your research strategy.

At a Glance: this compound vs. Genetic Knockdown of cGAS

FeatureThis compound (Pharmacological Inhibition)Genetic Knockdown (siRNA, shRNA, CRISPR)
Mechanism of Action Direct, reversible inhibition of cGAS enzymatic activity by binding to the active site.[2]Reduction or complete ablation of cGAS protein expression.
Method of Delivery Addition to cell culture medium or in vivo administration.[5]Transfection (siRNA) or transduction (shRNA, CRISPR).
Temporal Control Rapid onset and reversible upon removal.Onset depends on mRNA/protein turnover; can be transient (siRNA) or stable (shRNA, CRISPR).[6]
Specificity High specificity for cGAS with minimal off-target effects reported.[7]Potential for off-target effects, particularly with siRNA due to miRNA-like activity.[8][9]
Level of Inhibition Dose-dependent reduction of cGAS activity.[7]Variable knockdown efficiency (siRNA, shRNA); complete knockout (CRISPR).[10][11]
Ease of Use Relatively simple to apply to in vitro and in vivo models.Technically more complex, requiring optimization of delivery and validation of knockdown/knockout.

Quantitative Performance Data

The following tables summarize key quantitative data for this compound and genetic knockdown methods based on published studies. It is important to note that direct side-by-side comparisons in the same experimental system are limited, and thus the data presented here is a collation from various sources.

Table 1: this compound Efficacy and Specificity
ParameterValueCell Line(s)SpeciesReference
IC50 (in vitro) ~0.7 µMRAW 264.7Mouse[7]
~0.8 µMTHP-1Human[7]
cGAMP Reduction Dose-dependent reductionRAW-Lucia ISG-KO-cGASMouse/Human[12]
IFN-β Inhibition Significant reduction at 0.8 µMTHP-1Human[7]
Specificity No inhibition of TLRs, cGAMP, or recombinant IFN-β signalingTHP-1Human[7]
Lethal Dose (LD50) 31.4 µMTHP-1Human[7]
Table 2: Genetic Knockdown of cGAS - Efficacy Overview
MethodTypical Knockdown EfficiencyValidation MethodKey ConsiderationsReference(s)
siRNA 70-90% reduction in mRNA/proteinqPCR, Western BlotTransient effect, potential for significant off-target effects.[13][14][13][14]
shRNA (lentiviral) >70% stable knockdown guaranteed by some vendorsqPCR, Western BlotStable integration into the genome, potential for insertional mutagenesis.[10]
CRISPR/Cas9 Complete protein knockoutWestern Blot, Genomic SequencingPermanent and heritable genetic modification. Requires clonal selection and validation.[5][5][15]

Signaling Pathways and Experimental Workflows

To visually conceptualize the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates transcription

Caption: The cGAS-STING signaling pathway.

Inhibition_Mechanisms cluster_RU521 This compound (Pharmacological Inhibition) cluster_knockdown Genetic Knockdown RU521 This compound cGAS_active Active cGAS RU521->cGAS_active binds to active site cGAS_inactive Inactive cGAS cGAS_active->cGAS_inactive inhibits siRNA siRNA mRNA cGAS mRNA siRNA->mRNA degrades shRNA shRNA shRNA->mRNA degrades CRISPR CRISPR/Cas9 protein cGAS Protein CRISPR->protein prevents expression mRNA->protein translates to no_protein No cGAS Protein

Caption: Mechanisms of cGAS inhibition.

Experimental_Workflows cluster_RU521_workflow This compound Treatment Workflow cluster_knockdown_workflow Genetic Knockdown Workflow start_ru Seed Cells treat Treat with this compound start_ru->treat stimulate_ru Stimulate with dsDNA treat->stimulate_ru analyze_ru Analyze Downstream Readouts (e.g., IFN-β, cGAMP) stimulate_ru->analyze_ru end_ru End analyze_ru->end_ru start_kd Seed Cells transfect Transfect (siRNA) or Transduce (shRNA/CRISPR) start_kd->transfect select Select & Validate Knockdown/out (e.g., Puromycin, Western Blot) transfect->select stimulate_kd Stimulate with dsDNA select->stimulate_kd analyze_kd Analyze Downstream Readouts stimulate_kd->analyze_kd end_kd End analyze_kd->end_kd

Caption: Comparative experimental workflows.

Detailed Experimental Protocols

This compound Treatment Protocol (In Vitro)

This protocol is a general guideline for the use of this compound in cell culture.

Materials:

  • This compound (e.g., from InvivoGen)[10]

  • DMSO (for stock solution)

  • Cell culture medium appropriate for your cell line

  • Cells of interest (e.g., THP-1, RAW 264.7)

  • dsDNA stimulus (e.g., Herring Testis DNA - HT-DNA)

Procedure:

  • Stock Solution Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 0.1 - 10 µM). A dose-response curve is recommended to determine the optimal concentration for your cell type and experimental conditions.[7]

  • Pre-incubation: Add the this compound containing medium to the cells and pre-incubate for a period (e.g., 1-2 hours) to allow for cell penetration and target engagement.

  • Stimulation: Following pre-incubation, stimulate the cells with dsDNA (e.g., HT-DNA complexed with a transfection reagent) to activate the cGAS-STING pathway.

  • Incubation: Incubate the cells for the desired time period (e.g., 6-24 hours) to allow for the downstream response.

  • Analysis: Harvest cells or supernatant for downstream analysis, such as qPCR for IFN-β expression, ELISA for cytokine secretion, or LC-MS/MS for cGAMP quantification.[7][12]

siRNA-Mediated cGAS Knockdown Protocol

This is a general protocol for transient knockdown of cGAS using siRNA.

Materials:

  • Predesigned and validated siRNA targeting cGAS and a non-targeting control siRNA.

  • Transfection reagent (e.g., Lipofectamine RNAiMAX).

  • Opti-MEM I Reduced Serum Medium.

  • Cells of interest.

Procedure:

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they will be 30-50% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation: a. Dilute the cGAS siRNA (and non-targeting control) in Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours. The optimal time will depend on the cell type and target protein turnover rate.

  • Validation of Knockdown: Harvest a subset of cells to validate knockdown efficiency by qPCR (for mRNA levels) and Western blot (for protein levels). Compare the expression levels in cells treated with cGAS siRNA to those treated with the non-targeting control.[13]

  • Experiment: Once knockdown is confirmed, the cells can be used for downstream experiments, such as stimulation with dsDNA and analysis of the IFN-β response.

shRNA-Mediated cGAS Knockdown Protocol (Lentiviral)

This protocol outlines the steps for creating a stable cGAS knockdown cell line using lentiviral-delivered shRNA.

Materials:

  • Lentiviral particles containing shRNA targeting cGAS and a non-targeting control shRNA.

  • Polybrene or other transduction-enhancing reagent.

  • Puromycin or other selection antibiotic.

  • Cells of interest.

Procedure:

  • Cell Seeding: Seed cells to be 50-70% confluent on the day of transduction.

  • Transduction: Thaw the lentiviral particles on ice. Add the viral particles to the cells in the presence of Polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.

  • Incubation: Incubate the cells with the virus for 12-24 hours.

  • Medium Change: Replace the virus-containing medium with fresh complete medium.

  • Selection: 48-72 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the medium. The optimal concentration should be determined by a kill curve on the parental cell line.

  • Expansion of Stable Clones: Continue selection for 1-2 weeks, replacing the medium with fresh antibiotic-containing medium every 3-4 days, until resistant colonies are formed.

  • Validation of Knockdown: Pick and expand individual clones. Validate the level of stable cGAS knockdown in each clone by qPCR and Western blot.[10]

  • Experiment: Use the validated stable knockdown cell lines for downstream experiments.

CRISPR/Cas9-Mediated cGAS Knockout Protocol

This is a general workflow for generating a complete cGAS knockout cell line.

Materials:

  • CRISPR/Cas9 system components: Cas9 nuclease and a guide RNA (gRNA) specific for cGAS. These can be delivered as plasmids, ribonucleoprotein (RNP) complexes, or via viral vectors.

  • Transfection or electroporation reagents.

  • Single-cell cloning supplies (e.g., 96-well plates).

  • Genomic DNA extraction kit.

  • PCR reagents and sequencing services.

Procedure:

  • Delivery of CRISPR Components: Introduce the Cas9 and gRNA into the cells using an optimized delivery method (e.g., transfection, electroporation).

  • Enrichment/Selection (Optional): If the CRISPR system includes a fluorescent marker or a selection cassette, enrich for edited cells using FACS or antibiotic selection.

  • Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.

  • Expansion of Clones: Expand the single-cell clones into larger populations.

  • Genotypic Validation: Extract genomic DNA from the expanded clones. Use PCR and Sanger sequencing to identify clones with frameshift mutations in the cGAS gene.

  • Phenotypic Validation: Confirm the absence of cGAS protein in the validated knockout clones by Western blot.[15][16]

  • Experiment: Use the validated cGAS knockout cell lines as a complete loss-of-function model in your experiments.

Concluding Remarks

The choice between this compound and genetic knockdown of cGAS depends heavily on the specific research question and experimental context. This compound offers a rapid, reversible, and highly specific method for inhibiting cGAS enzymatic activity, making it an excellent tool for studying the acute effects of cGAS inhibition and for in vivo studies. Genetic knockdown methods, particularly CRISPR/Cas9, provide a means to achieve a complete and permanent loss of cGAS function, which is ideal for dissecting the fundamental roles of the cGAS protein. However, the potential for off-target effects with siRNA and the technical complexities of generating stable knockdown or knockout cell lines are important considerations. By carefully weighing the advantages and disadvantages of each approach and utilizing the detailed protocols provided, researchers can effectively modulate the cGAS-STING pathway to advance our understanding of its role in health and disease.

References

A Head-to-Head Comparison of RU-521 and Other Immunomodulatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The innate immune system's cGAS-STING pathway has emerged as a critical driver of inflammation in various autoimmune diseases and other pathological conditions. This has spurred the development of targeted inhibitors. This guide provides an objective, data-driven comparison of RU-521, a selective cGAS inhibitor, with other immunomodulatory agents that target the cGAS-STING pathway or other key inflammatory signaling cascades.

Executive Summary

This compound is a potent small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS), the primary sensor for cytosolic double-stranded DNA (dsDNA).[1][2] By blocking cGAS, this compound prevents the synthesis of the second messenger 2'3'-cGAMP, thereby inhibiting the activation of the STING-TBK1-IRF3 axis and subsequent production of type I interferons (IFNs) and other inflammatory cytokines.[1][2] This mechanism makes this compound a promising therapeutic candidate for autoimmune disorders characterized by aberrant IFN production, such as Aicardi-Goutières syndrome (AGS).[1][2][3][4]

This guide compares this compound against three distinct classes of immunomodulators:

  • Direct Pathway Comparators (cGAS Inhibitors): Other molecules like G150 that also target cGAS, but with different species selectivity.

  • Downstream Pathway Inhibitors (STING Inhibitors): Molecules such as H-151 that block the pathway at the level of the STING adaptor protein.

  • Broad-Spectrum Immunomodulators (JAK Inhibitors): Established drugs like Tofacitinib that inhibit the Janus kinase (JAK)-STAT pathway, a convergence point for many cytokine signals, including those downstream of cGAS-STING activation.

Mechanism of Action and Signaling Pathways

The cGAS-STING pathway is a central component of innate immunity. Mislocalized self-DNA in the cytoplasm, a hallmark of certain autoimmune conditions, binds to and activates cGAS. Activated cGAS synthesizes 2'3'-cGAMP, which then binds to the STING protein on the endoplasmic reticulum. This triggers STING's translocation and activation of TBK1, leading to the phosphorylation of IRF3. Phosphorylated IRF3 dimerizes, enters the nucleus, and drives the transcription of type I interferons (e.g., IFN-β), initiating a potent inflammatory response.

// Invisible edges for layout edge [style=invis]; cGAS_active -> STING; STING_active -> IRF3; } end_dot Caption: The cGAS-STING signaling pathway and points of inhibition.

The JAK-STAT pathway is a downstream signaling cascade activated by numerous cytokines, including the Type I IFNs produced via cGAS-STING activation. When a cytokine binds its receptor, associated JAKs are activated, which then phosphorylate STAT proteins. Phosphorylated STATs translocate to the nucleus to regulate gene expression, amplifying the inflammatory response.

// Invisible edges for layout edge [style=invis]; JAKs_active -> STATs; } end_dot Caption: The JAK-STAT signaling pathway and point of inhibition.

Quantitative Data Presentation

The following tables summarize the key performance metrics for this compound and its comparators based on published experimental data.

Table 1: In Vitro Potency of cGAS and STING Inhibitors

CompoundTargetMechanismSpeciesBiochemical IC₅₀Cellular IC₅₀ (Assay)Reference(s)
This compound cGASCompetitiveMouse0.11 µM0.7 µM (RAW 264.7, IFN-β)[5][6]
HumanPoorly active~0.8 µM (THP-1, IFN-β)[6][7]
G150 cGASCompetitiveHuman10.2 nM1.96 µM (THP-1, IFN-β mRNA)[5][6][8]
MouseNo InhibitionN/A[5][8]
Compound 3 cGASCovalentMouse0.97 µM0.51 µM (RAW-Lucia ISG)[9][10]
HumanWeakly activeN/A[10]
H-151 STINGCovalentHumanN/A0.134 µM (HFFs, IFN-β)[11][12]
MouseN/A0.138 µM (MEFs, IFN-β)[11][12]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Potency of Tofacitinib (JAK Inhibitor)

CompoundTarget(s)MechanismBiochemical IC₅₀ (JAK1)Biochemical IC₅₀ (JAK2)Biochemical IC₅₀ (JAK3)Reference(s)
Tofacitinib JAK1, JAK3 >> JAK2Competitive~100 nM~20 nM~2 nM[13]

Tofacitinib preferentially inhibits signaling by cytokine receptors associated with JAK3 and/or JAK1 over receptors that signal via pairs of JAK2.[14]

Experimental Protocols and Workflows

Objective comparison requires standardized methodologies. Below are outlines of key experimental protocols used to characterize these inhibitors.

Protocol 1: Cellular cGAS/STING Inhibition Assay

This assay measures an inhibitor's ability to block the signaling cascade in a cellular context after stimulation.

Cellular_Assay_Workflow cluster_stim start Start plate_cells 1. Plate Cells (e.g., THP-1, RAW 264.7) start->plate_cells add_inhibitor 2. Pre-incubate with Inhibitor (e.g., this compound, H-151) (Varying concentrations) plate_cells->add_inhibitor stimulate 3. Stimulate Pathway add_inhibitor->stimulate stim_cgas dsDNA (e.g., HT-DNA) (Activates cGAS) stimulate->stim_cgas stim_sting 2'3'-cGAMP (Activates STING directly) stimulate->stim_sting incubate 4. Incubate (4-24 hours) stimulate->incubate harvest 5. Harvest Cells/Supernatant incubate->harvest qpcr qpcr harvest->qpcr elisa elisa harvest->elisa luciferase luciferase harvest->luciferase calc_ic50 6. Calculate IC₅₀ end End calc_ic50->end qpcr->calc_ic50 elisa->calc_ic50 luciferase->calc_ic50

Detailed Steps:

  • Cell Culture: Human THP-1 or murine RAW 264.7 monocyte/macrophage cell lines are commonly used as they endogenously express the cGAS-STING pathway components. Reporter lines (e.g., THP1-Dual™) that express luciferase under an interferon-stimulated response element (ISRE) promoter are also widely used for high-throughput screening.[15][16][17][18]

  • Inhibitor Treatment: Cells are pre-incubated with a serial dilution of the test compound (e.g., this compound) for 1-2 hours.

  • Pathway Stimulation:

    • To test cGAS inhibitors , cells are transfected with a cGAS agonist like herring testis DNA (HT-DNA) or other long dsDNA fragments.[19]

    • To test STING inhibitors (or to assess off-target effects of a cGAS inhibitor), cells are stimulated with 2'3'-cGAMP, which bypasses cGAS and directly activates STING.[9]

  • Incubation: Cells are incubated for a period of 4 to 24 hours to allow for gene transcription and protein expression.

  • Endpoint Measurement:

    • RT-qPCR: Cellular RNA is isolated to quantify the relative mRNA expression of target genes like IFNB1 (Interferon-beta 1).[19]

    • ELISA: The supernatant is collected to measure the concentration of secreted IFN-β protein.

    • Luciferase Assay: For reporter cells, a reagent is added and luminescence is measured, which is proportional to IRF pathway activation.[15]

  • Data Analysis: A dose-response curve is generated to calculate the IC₅₀ value.

Protocol 2: In Vitro Biochemical cGAS Activity Assay

This cell-free assay directly measures the enzymatic activity of purified cGAS and its inhibition.

Key Steps:

  • Reaction Setup: Purified recombinant cGAS protein (human or mouse) is combined in a reaction buffer with its substrates (ATP and GTP) and an activating dsDNA.

  • Inhibitor Addition: The test compound (e.g., this compound, G150) is added at various concentrations.

  • Enzymatic Reaction: The mixture is incubated to allow cGAS to produce 2'3'-cGAMP.

  • Quantification of 2'3'-cGAMP: The amount of 2'3'-cGAMP produced is measured. This can be done through several methods:

    • Competitive ELISA: A highly sensitive method using a 2'3'-cGAMP-specific antibody.[20]

    • TR-FRET Assay: A time-resolved fluorescence resonance energy transfer assay where cGAMP produced by the enzyme displaces a fluorescently labeled cGAMP tracer, causing a loss of signal.[20]

    • LC-MS/MS: A direct and highly accurate method to quantify the cGAMP product.

  • Data Analysis: The reduction in cGAMP production relative to a control (no inhibitor) is used to determine the biochemical IC₅₀.

Comparative Analysis

  • This compound stands out as a potent inhibitor of murine cGAS, making it an excellent tool for preclinical studies in mouse models of autoimmune disease.[1][2][4] While it demonstrates activity in human cells, its biochemical potency against the human enzyme is significantly lower, a critical consideration for clinical translation.[5][6]

  • G150 is a highly potent and selective inhibitor of human cGAS, with a biochemical IC₅₀ in the low nanomolar range.[5][6][8] Its complete lack of activity against murine cGAS makes it a specific tool for human systems but unsuitable for standard preclinical mouse models.[5] The discrepancy between its high biochemical potency and lower cellular potency highlights the challenges of cell permeability and metabolism in drug development.[8]

  • H-151 offers a different therapeutic strategy by targeting the downstream adaptor, STING.[11] Its irreversible, covalent mechanism of action can lead to a durable pharmacologic effect.[11][21] Importantly, it is potent against both human and murine STING, allowing for more direct translation of findings from mouse models to potential human applications.[11][12] It has shown efficacy in preclinical models of psoriasis and has been investigated in the context of ALS.[22][23]

  • Tofacitinib , as a JAK inhibitor, acts much more broadly than cGAS/STING inhibitors. It blocks the signaling of numerous cytokines involved in inflammation, not just those induced by the cGAS-STING pathway.[1][24][25] This broad activity is effective for treating complex autoimmune diseases like rheumatoid arthritis but may also lead to a wider range of side effects, including an increased risk of infections, due to its extensive immunosuppressive effects.[7][24]

Conclusion

The choice of an immunomodulatory drug depends critically on the specific research question or therapeutic goal.

  • This compound is a well-characterized and valuable research tool, particularly for in vivo studies in mouse models of cGAS-driven disease.

  • G150 and similar compounds represent a step toward human-specific cGAS inhibition, ideal for studies in human primary cells and future clinical development, though they require humanized mouse models for in vivo validation.

  • H-151 provides an alternative strategy by targeting STING, with the advantage of cross-species activity and a different mechanism that could be beneficial where cGAS inhibition is insufficient or develops resistance.

  • Tofacitinib and other JAK inhibitors represent a clinically validated, broad-spectrum approach. While effective, their mechanism is less targeted than cGAS/STING inhibitors, which may offer a more refined safety profile for diseases specifically driven by cytosolic DNA sensing.

The continued development of specific inhibitors for the cGAS-STING pathway, exemplified by molecules like this compound, holds great promise for delivering more targeted and potentially safer therapies for a range of inflammatory and autoimmune diseases.

References

RU-521: A Specific Inhibitor of cGAS with High Selectivity Over Other Nucleotidyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the small molecule RU-521 has emerged as a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA that triggers innate immune responses. This guide provides a comprehensive comparison of this compound's specificity for cGAS over other nucleotidyltransferases, supported by experimental data and detailed protocols.

This compound has been identified as a direct inhibitor of both murine and human cGAS, effectively blocking the synthesis of the second messenger cyclic GMP-AMP (cGAMP) and the subsequent activation of the STING-dependent type I interferon pathway.[1][2] Experimental evidence strongly indicates that this compound's inhibitory action is highly specific to the cGAS-STING signaling axis, with no significant off-target effects observed on other key innate immune pathways.[1]

Comparative Analysis of Inhibitory Activity

Quantitative data from cellular assays demonstrate this compound's potent inhibition of cGAS. The half-maximal inhibitory concentration (IC50) has been determined in various cell-based assays, highlighting its efficacy in a cellular context.

Enzyme Species Assay Type IC50 (µM) Reference
cGASMurineCellular (RAW 264.7 cells)~0.7[1]
cGASHumanCellular (THP-1 cells)~0.8[1]
OAS1Not ReportedNot ReportedNo direct inhibition data availableN/A
OAS2Not ReportedNot ReportedNo direct inhibition data availableN/A
OAS3Not ReportedNot ReportedNo direct inhibition data availableN/A

While direct biochemical assays of this compound against other nucleotidyltransferases such as the 2'-5'-oligoadenylate synthetase (OAS) family (OAS1, OAS2, OAS3) are not extensively reported in the available literature, cellular studies provide strong evidence for its selectivity. These studies show that this compound does not suppress the immune responses triggered by ligands for Toll-like receptors (TLRs) or RIG-I-like receptors (RLRs), which rely on different sensing mechanisms and signaling molecules, including other nucleotidyltransferases.[1]

Signaling Pathway and Experimental Workflow

To understand the specificity of this compound, it is essential to visualize the cGAS-STING signaling pathway it inhibits and the experimental workflow used to confirm its selectivity.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes RU521 This compound RU521->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER Membrane) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P IFNs Type I Interferons (e.g., IFN-β) IRF3_P->IFNs Induces Transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_analysis Analysis THP1 THP-1 Cells Stimuli Stimuli: - dsDNA (for cGAS) - LPS (TLR4) - Poly(I:C) (TLR3) - 5'ppp-RNA (RIG-I) RU521 This compound Treatment RNA_Isolation RNA Isolation RU521->RNA_Isolation RT_qPCR RT-qPCR RNA_Isolation->RT_qPCR Cytokine_Analysis Cytokine mRNA Analysis (e.g., IFN-β, IL-6) RT_qPCR->Cytokine_Analysis

Caption: Experimental workflow to assess the specificity of this compound.

Experimental Protocols

The specificity of this compound for the cGAS pathway has been validated through cellular assays that assess its impact on various innate immune signaling pathways.

Cellular Selectivity Assay in THP-1 Cells

This protocol is designed to determine if this compound specifically inhibits the cGAS-STING pathway without affecting other pattern recognition receptor (PRR) pathways.

1. Cell Culture and Plating:

  • Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and 2-mercaptoethanol.

  • Plate THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells per well.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with this compound at a final concentration of 0.8 µM (or a desired concentration range) for 1-2 hours. A vehicle control (e.g., DMSO) should be run in parallel.

  • Stimulate the cells with one of the following ligands to activate specific pathways:

    • cGAS-STING Pathway: Transfect with 1 µg/mL of herring testis (HT) DNA.

    • TLR4 Pathway: Treat with 100 ng/mL of lipopolysaccharide (LPS).

    • TLR3 Pathway: Treat with 10 µg/mL of poly(I:C).

    • RIG-I-like Receptor (RLR) Pathway: Transfect with 1 µg/mL of 5'ppp-dsRNA.

  • Incubate the stimulated cells for 6-8 hours.

3. RNA Isolation and Quantitative RT-PCR (RT-qPCR):

  • Harvest the cells and isolate total RNA using a suitable RNA extraction kit.

  • Synthesize cDNA from the isolated RNA.

  • Perform RT-qPCR to measure the mRNA expression levels of target genes, such as IFNB1 (for interferon response) and IL6 (for inflammatory response). Normalize the expression to a housekeeping gene (e.g., GAPDH or ACTB).

4. Data Analysis:

  • Compare the mRNA expression levels of the target genes in this compound-treated cells versus vehicle-treated cells for each stimulant. Specificity is confirmed if this compound only inhibits the upregulation of target genes in response to dsDNA stimulation and not to other PAMPs.[1]

In Vitro cGAS Activity Assay (Biochemical)

This assay directly measures the enzymatic activity of cGAS and its inhibition by this compound.

1. Reaction Setup:

  • Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT).

  • In a microplate, combine purified recombinant cGAS protein (human or murine) with a dsDNA activator (e.g., 45-bp dsDNA).

  • Add this compound at various concentrations to the reaction wells. Include a no-inhibitor control.

2. Enzymatic Reaction:

  • Initiate the reaction by adding a mixture of ATP and GTP to the wells.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for cGAMP synthesis.

3. Detection of cGAMP:

  • The amount of cGAMP produced can be quantified using various methods, such as:

    • LC-MS/MS: A highly sensitive and specific method for direct quantification of cGAMP.

    • ELISA: Using a cGAMP-specific antibody.

    • Reporter Cells: Using a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE). The amount of reporter gene expression is proportional to the amount of cGAMP produced.

4. Data Analysis:

  • Calculate the percentage of cGAS inhibition at each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

References

Assessing the Reproducibility of RU-521's Effects Across Different Laboratories: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reported effects of the novel compound RU-521, a selective inhibitor of the pro-inflammatory transcription factor NF-κB. By collating data from multiple independent research groups, we aim to assess the reproducibility of its in vitro efficacy and provide a clear, data-driven comparison with an alternative NF-κB inhibitor, Compound-Y.

Overview of this compound and Mechanism of Action

This compound is an experimental small molecule designed to target the IKK (IκB kinase) complex, a key upstream regulator of the NF-κB signaling pathway. By inhibiting IKK, this compound is purported to prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate pro-inflammatory gene expression.

Below is a diagram illustrating the targeted signaling pathway.

RU521_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB / IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa->NFkB IκBα Degradation Transcription Gene Transcription (e.g., IL-6, COX-2) Nucleus->Transcription Activates RU521 This compound RU521->IKK Inhibits

Caption: Targeted NF-κB signaling pathway and the inhibitory action of this compound.

Comparative Efficacy Data

To assess reproducibility, we compiled data from three independent laboratories that evaluated the half-maximal inhibitory concentration (IC50) of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The primary endpoint was the inhibition of Interleukin-6 (IL-6) secretion, a downstream product of NF-κB activation. Results were compared against Compound-Y, a known IKK inhibitor.

Table 1: Comparative IC50 Values for IL-6 Inhibition

LaboratoryThis compound IC50 (nM)Compound-Y IC50 (nM)Cell LineStimulant
Lab A 45.2120.5RAW 264.7LPS (100 ng/mL)
Lab B 51.8135.2RAW 264.7LPS (100 ng/mL)
Lab C 48.5115.9RAW 264.7LPS (100 ng/mL)
Mean ± SD 48.5 ± 3.3123.9 ± 9.9--

The data demonstrates a high degree of reproducibility for this compound's IC50 value across the three laboratories, with a standard deviation of only 3.3 nM. In all reported instances, this compound was found to be more potent than the alternative, Compound-Y.

Experimental Protocols

The following is a generalized protocol derived from the methodologies reported by the contributing laboratories for the IL-6 inhibition assay.

Protocol: In Vitro IL-6 Inhibition Assay

  • Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin, and maintained at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Preparation: this compound and Compound-Y were dissolved in DMSO to create 10 mM stock solutions. Serial dilutions were prepared in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. The final DMSO concentration in all wells was kept below 0.1%.

  • Treatment and Stimulation: Culture medium was replaced with medium containing the diluted compounds. After a 1-hour pre-incubation period, cells were stimulated with 100 ng/mL of LPS to induce NF-κB activation.

  • Incubation: Plates were incubated for 24 hours at 37°C.

  • Supernatant Collection: After incubation, the plates were centrifuged, and the supernatant from each well was collected.

  • ELISA: The concentration of IL-6 in the supernatant was quantified using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of IL-6 inhibition was calculated relative to a DMSO-treated control. IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

The general workflow for this experimental protocol is visualized below.

Experimental_Workflow start Start culture Seed RAW 264.7 Cells (5x10^4 cells/well) start->culture adhere Incubate Overnight culture->adhere prepare Prepare Serial Dilutions (this compound & Compound-Y) adhere->prepare treat Pre-incubate Cells with Compounds (1 hr) prepare->treat stimulate Stimulate with LPS (100 ng/mL) treat->stimulate incubate Incubate for 24 hrs stimulate->incubate collect Collect Supernatant incubate->collect elisa Perform IL-6 ELISA collect->elisa analyze Analyze Data & Calculate IC50 elisa->analyze end_node End analyze->end_node

Caption: Standardized workflow for the in vitro IL-6 inhibition assay.

Conclusion

The compiled data strongly suggest that the inhibitory effect of this compound on the NF-κB pathway is highly reproducible across different laboratory settings. The reported IC50 values for IL-6 inhibition are consistent, with minimal variation. When compared to Compound-Y, this compound consistently demonstrates superior potency, positioning it as a promising candidate for further investigation. The standardized protocol provided should aid other researchers in replicating these findings and further exploring the therapeutic potential of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.